Isostearyl lactate
Description
Properties
CAS No. |
42131-28-2 |
|---|---|
Molecular Formula |
C21H42O3 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
16-methylheptadecyl 2-hydroxypropanoate |
InChI |
InChI=1S/C21H42O3/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-24-21(23)20(3)22/h19-20,22H,4-18H2,1-3H3 |
InChI Key |
RWKSBJVOQGKDFZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)C(C)O |
Other CAS No. |
42131-28-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Isostearyl Lactate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of isostearyl lactate, a valuable ester for research and development in cosmetics, pharmaceuticals, and other advanced materials. This document details the underlying chemical principles, provides adaptable experimental protocols, and outlines methods for characterization and purity assessment.
Introduction to this compound
This compound is the ester formed from the reaction of isostearyl alcohol, a long-chain branched fatty alcohol, and lactic acid.[1] Its unique structure, combining a bulky, non-polar alkyl chain with a polar lactate moiety, imparts desirable properties such as emollience, skin conditioning, and the ability to reduce tackiness in formulations.[1][2] For research purposes, a high-purity sample of this compound is often required to ensure reproducible and reliable experimental outcomes. This guide outlines a robust laboratory-scale synthesis and purification strategy to obtain this compound of high purity.
Synthesis of this compound via Fischer Esterification
The most common and direct method for synthesizing this compound is through the Fischer esterification of isostearyl alcohol with lactic acid, catalyzed by a strong acid.[3][4] This reversible reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid, leading to the formation of an ester and water.
Reaction Principle
The overall reaction is as follows:
Isostearyl Alcohol + Lactic Acid ⇌ this compound + Water
To drive the equilibrium towards the product side and achieve a high yield of this compound, it is essential to remove the water as it is formed or to use an excess of one of the reactants.[3]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is adapted from established methods for the synthesis of similar long-chain fatty acid esters.
Materials:
-
Isostearyl alcohol (high purity)
-
Lactic acid (85-90% aqueous solution)
-
Sulfuric acid (concentrated, 98%) or p-toluenesulfonic acid (p-TSA)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous) or Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine isostearyl alcohol and a slight molar excess of lactic acid (e.g., 1.1 to 1.2 equivalents).
-
Solvent and Catalyst Addition: Add toluene to the flask to facilitate azeotropic removal of water. The volume of toluene should be sufficient to suspend the reactants and fill the Dean-Stark trap. Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 1-2% by weight of the limiting reactant).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction progress, monitored by Thin Layer Chromatography (TLC), indicates completion. This typically takes several hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted lactic acid) and then with water until the aqueous layer is neutral. Be cautious of emulsion formation during washing.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Quantitative Data for a Similar Synthesis (Stearoyl Lactylate)
| Parameter | Value | Reference |
| Reactants | Stearic Acid, Lactic Acid | |
| Catalyst | Not specified, but typically an acid catalyst | |
| Temperature | 105 °C | [5] |
| Reaction Time | 5 hours | [5] |
| Catalyst Concentration | 1.5% (relative to stearic acid) | [5] |
Purification of this compound
The crude this compound obtained from the synthesis will likely contain unreacted starting materials and side products. Column chromatography is an effective method for purifying the desired ester.
Purification Principle
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[6][7] Less polar compounds generally elute faster than more polar compounds. In this case, this compound is less polar than the unreacted lactic acid and more polar than any non-polar impurities.
Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent like petroleum ether)
-
Ethyl acetate (or other polar solvent like diethyl ether)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
TLC Analysis of Crude Product: Before performing column chromatography, analyze the crude product by TLC to determine a suitable solvent system for separation. A good solvent system will give a well-separated spot for this compound with a retention factor (Rf) of approximately 0.2-0.4. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Column Packing:
-
Slurry Method (recommended): In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the chromatography column with the stopcock open, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity (gradient elution) if necessary to elute the this compound.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data for Purification
The efficiency of the purification process is determined by the purity of the final product and the recovery yield.
| Parameter | Typical Target Value |
| Purity (by HPLC or GC) | > 95% (research grade) |
| Recovery Yield | Dependent on the purity of the crude product and the separation efficiency. |
Characterization and Purity Analysis
After synthesis and purification, it is crucial to confirm the identity and purity of the this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation.[8][9][10] The spectra will confirm the presence of the isostearyl and lactate moieties and the ester linkage.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the key functional groups, notably the characteristic ester carbonyl (C=O) stretch around 1735-1750 cm-1 and the C-O stretch.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the this compound.[11][12][13] A C18 column with a mobile phase gradient of water and a suitable organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique for purity analysis and can also provide structural information from the mass spectrum.[14][15] The this compound may need to be derivatized to increase its volatility for GC analysis.
The following table summarizes typical analytical methods and parameters.
| Analytical Method | Typical Parameters | Purpose |
| 1H NMR | Solvent: CDCl3 | Structural confirmation |
| 13C NMR | Solvent: CDCl3 | Structural confirmation |
| FTIR | KBr pellet or thin film | Functional group identification |
| HPLC | Column: C18; Mobile Phase: Water/Acetonitrile gradient; Detector: UV or ELSD | Purity assessment |
| GC-MS | Column: Capillary column (e.g., DB-5ms); Temperature program; Detector: Mass Spectrometer | Purity assessment and identification of impurities |
Visualization of Workflows
Synthesis Workflow
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. chromtech.com [chromtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Lactate isotopomer analysis by 1H NMR spectroscopy: consideration of long-range nuclear spin-spin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Analysis of Poly(Lactic Acid) via Statistical Models [mdpi.com]
- 11. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 13. ijsr.net [ijsr.net]
- 14. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Isostearyl Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl lactate is the ester formed from the reaction of isostearyl alcohol and lactic acid.[1] It is a versatile ingredient employed in the cosmetic and pharmaceutical industries primarily for its emollient and skin-conditioning properties.[2] This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and functional mechanism.
Chemical and Physical Properties
General and Chemical Properties
| Property | Value | Reference |
| Chemical Name | Isostearyl 2-hydroxypropanoate | |
| INCI Name | This compound | [2] |
| CAS Number | 42131-28-2 | [4] |
| EC Number | 255-674-0 | [2] |
| Molecular Formula | C21H42O3 | [5] |
| Molecular Weight | 342.56 g/mol | [5] |
| Appearance | Pale yellow liquid | [1][3] |
Physicochemical Properties
| Property | Value | Reference |
| Boiling Point | 374.48 °C (estimated) | [5][6] |
| Flash Point | 174.50 °C (estimated) | [5][6] |
| logP (o/w) | 7.957 (estimated) | [5][6] |
| Water Solubility | 0.00717 mg/L @ 25 °C (estimated) | [5][6] |
| Solubility in other solvents | Soluble in silicones | [1][3] |
| pH (2% aqueous solution) | 4.0 - 5.0 | [1] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on internationally recognized standards.
Determination of Water Solubility (OECD Guideline 105)
The water solubility of a substance is determined by the flask method or the column elution method as specified in OECD Guideline 105. Given the very low estimated water solubility of this compound, the column elution method is likely more appropriate.
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the saturation concentration (water solubility).
Apparatus:
-
Chromatography column with a temperature control jacket.
-
Metering pump for delivering a constant, slow flow of water.
-
Inert support material (e.g., glass beads, silica).
-
Analytical instrument for concentration measurement (e.g., HPLC, GC-MS).
Procedure:
-
The support material is coated with an excess of this compound.
-
The coated support is packed into the chromatography column.
-
Distilled water is pumped through the column at a constant, low flow rate.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of this compound in each fraction is determined using a suitable analytical method.
-
The flow rate is then halved and the process is repeated. If the solubility values from both flow rates are in agreement, the test is considered valid.
Determination of Pour Point (ASTM D97)
Since this compound is a liquid at room temperature, its pour point, the lowest temperature at which it will flow, is a relevant parameter.
Principle: The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The lowest temperature at which movement of the specimen is observed is recorded as the pour point.
Apparatus:
-
Test jar
-
Thermometer
-
Cork
-
Jacket
-
Cooling bath
Procedure:
-
The sample is poured into the test jar to the prescribed level.
-
If necessary, the sample is heated to dissolve any waxes.
-
The test jar is placed in a cooling bath.
-
At each test temperature, which is a multiple of 3°C, the jar is removed and tilted to ascertain whether the sample flows.
-
The test is complete when the sample shows no movement when the jar is held horizontally for 5 seconds.
-
The pour point is taken as 3°C above the temperature at which the sample ceased to flow.
Determination of Viscosity (Rotational Viscometer Method)
The viscosity of this compound can be determined using a rotational viscometer.
Principle: A spindle is rotated in the sample at a controlled speed, and the torque required to overcome the viscous resistance of the fluid is measured. This torque is proportional to the viscosity of the fluid.
Apparatus:
-
Rotational viscometer with appropriate spindles.
-
Temperature-controlled water bath.
-
Beaker.
Procedure:
-
The sample is placed in a beaker and allowed to reach thermal equilibrium in the temperature-controlled bath.
-
The viscometer is calibrated and the appropriate spindle is selected.
-
The spindle is immersed in the sample to the correct depth.
-
The spindle is rotated at a known speed, and the torque reading is recorded.
-
The viscosity is calculated from the torque reading, spindle geometry, and rotational speed.
Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide (KOH) required to neutralize the free fatty acids in one gram of the substance.
Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide using a colorimetric indicator.
Apparatus:
-
Burette
-
Conical flask
-
Hot plate
Procedure:
-
A known weight of this compound is dissolved in a mixture of neutralized ethanol.
-
A few drops of phenolphthalein indicator are added.
-
The solution is titrated with a standardized solution of alcoholic potassium hydroxide until a faint pink color persists for at least 15 seconds.
-
The acid value is calculated using the following formula: Acid Value = (56.1 * V * N) / W Where: V = volume of KOH solution used (mL) N = normality of the KOH solution W = weight of the sample (g)
Determination of Ester Value
The ester value is the number of milligrams of potassium hydroxide required to saponify the esters in one gram of the substance.
Principle: A known weight of the sample is refluxed with an excess of standardized alcoholic potassium hydroxide. The unreacted KOH is then back-titrated with a standard acid.
Apparatus:
-
Reflux condenser
-
Round-bottom flask
-
Burette
-
Water bath
Procedure:
-
A known weight of this compound is added to a flask containing a known excess of standardized alcoholic potassium hydroxide.
-
The mixture is refluxed for a specified time to ensure complete saponification.
-
After cooling, the excess KOH is titrated with a standardized solution of hydrochloric acid using phenolphthalein as an indicator.
-
A blank determination is carried out simultaneously under the same conditions.
-
The ester value is calculated from the difference between the saponification value and the acid value.
Mandatory Visualizations
Caption: Synthesis of this compound via Esterification.
Caption: Emollient action of this compound on the skin.
Conclusion
This compound is a well-established emollient and skin-conditioning agent with a favorable safety profile. While specific experimental data for some of its physical properties are not widely published, standardized methodologies exist for their precise determination. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge of this compound's properties and the means to conduct further characterization as required for their specific applications.
References
Isostearyl Lactate: An In-Depth Technical Guide on its Mechanism of Action on the Skin Barrier
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a multifunctional ingredient that plays a significant role in maintaining and improving the integrity of the skin barrier. While direct, extensive research on the combined molecule is limited, a comprehensive understanding of its mechanism of action can be derived from the well-documented effects of its constituent parts. This compound is hypothesized to function through a dual mechanism: the isostearyl moiety provides emollience and enhances the lipid structure of the stratum corneum, while the lactate moiety actively stimulates the synthesis of essential barrier lipids, particularly ceramides, and contributes to skin hydration. This guide synthesizes the available scientific evidence to provide a detailed technical overview of how this compound reinforces the skin's protective barrier.
The Skin Barrier: A Brief Overview
The outermost layer of the skin, the stratum corneum (SC), is often described by the "brick and mortar" model. The "bricks" are the corneocytes (terminally differentiated keratinocytes), and the "mortar" is the intercellular lipid matrix. This lipid matrix, crucial for the skin's barrier function, is primarily composed of ceramides, cholesterol, and free fatty acids. A well-functioning skin barrier prevents transepidermal water loss (TEWL) and protects against the ingress of external irritants and allergens.
Figure 1: Simplified "Brick and Mortar" model of the stratum corneum.
Proposed Dual Mechanism of Action of this compound
This compound's efficacy in skin barrier enhancement is attributed to the synergistic actions of its two components.
The Role of the Isostearyl Moiety: Emollience and Lipid Matrix Integration
Isostearyl alcohol is a branched-chain fatty alcohol known for its emollient properties.[1][2] Unlike short-chain alcohols that can be drying, fatty alcohols are beneficial for the skin barrier.[2]
-
Emollience and Occlusion: As an emollient, the isostearyl portion of the molecule helps to soften and smooth the skin by filling the spaces between corneocytes. It forms a thin, protective layer on the skin's surface that helps to reduce TEWL by locking in moisture.[1][2]
-
Lipid Matrix Integration: The lipophilic nature of the isostearyl chain allows it to integrate into the intercellular lipid matrix of the stratum corneum. This integration can help to improve the fluidity and organization of the lipid lamellae, further reinforcing the barrier. A study on isostearyl isostearate, a similar molecule, suggested that it improves the water permeability barrier function by positively influencing the phase behavior of stratum corneum lipids.[3]
The Role of the Lactate Moiety: Active Barrier Stimulation
Lactic acid, an alpha-hydroxy acid (AHA), is a key component of the skin's natural moisturizing factor (NMF).[4][5] Beyond its function as a humectant, lactic acid actively participates in the biological processes that strengthen the skin barrier.
-
Stimulation of Ceramide Synthesis: This is the most significant action of the lactate moiety. Studies have shown that lactic acid, particularly the L-isomer, increases the production of ceramides by keratinocytes.[6][7] Ceramides are critical for the structural integrity of the skin barrier, and their depletion is associated with dry skin conditions. The application of L-lactic acid has been shown to increase ceramide levels in vitro by approximately 300%.[7]
-
Enhanced Hydration: As a component of NMF, lactic acid helps to bind water within the stratum corneum, thereby increasing skin hydration.[4][5]
Figure 2: Proposed dual mechanism of action of this compound.
Quantitative Data on Skin Barrier Effects
Table 1: In Vitro Effects of Lactic Acid on Ceramide Synthesis in Keratinocytes
| Treatment | Concentration | % Increase in Ceramide Synthesis (vs. Control) | Reference |
|---|---|---|---|
| L-Lactic Acid | 20 mM | ~300% | [7] |
| D-Lactic Acid | 20 mM | ~100% | [6] |
| D,L-Lactic Acid | 20 mM | Not specified, but less than L-lactic acid |[6] |
Table 2: In Vivo Effects of Lactic Acid Formulations on Stratum Corneum Ceramide Levels
| Treatment | Concentration | % Increase in SC Ceramide Levels (vs. Placebo) | Duration | Reference |
|---|---|---|---|---|
| L-Lactic Acid Lotion | 4% | 48% | 4 weeks | [6] |
| D,L-Lactic Acid Lotion | 4% | 25% | 4 weeks | [6] |
| D-Lactic Acid Lotion | 4% | No significant effect | 4 weeks |[6] |
Influence on Skin Barrier Proteins
The integrity of the skin barrier also depends on key structural proteins such as filaggrin, loricrin, and involucrin, which are involved in the formation of the cornified envelope of corneocytes.
-
Filaggrin: Lactate has been shown to enhance filaggrin gene transcription, which is crucial for the aggregation of keratin filaments and the production of NMF components.[8] However, it is noteworthy that high concentrations (5-10%) of lactic acid have been associated with a downregulation of filaggrin expression.[9]
-
Loricrin and Involucrin: These are major protein components of the cornified envelope. While direct evidence for this compound's effect is lacking, the overall improvement in keratinocyte differentiation and barrier function suggests a potential positive influence on the expression and incorporation of these proteins. Th2 cytokines, which are implicated in barrier dysfunction, are known to down-regulate loricrin and involucrin expression.[10] By improving barrier health, ingredients like this compound may help mitigate the impact of such inflammatory mediators.
Experimental Protocols
The assessment of an ingredient's effect on the skin barrier involves a combination of in vitro, ex vivo, and in vivo clinical studies.
In Vitro Assessment of Ceramide Synthesis in Keratinocyte Cultures
-
Objective: To quantify the effect of a test substance on the synthesis of ceramides in human keratinocytes.
-
Methodology:
-
Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured in a specialized keratinocyte growth medium.
-
Treatment: Upon reaching a certain confluency, the cells are treated with the test substance (e.g., this compound at various concentrations) and a vehicle control.
-
Lipid Extraction: After a defined incubation period (e.g., 24-48 hours), the cells are harvested, and total lipids are extracted using a solvent system such as chloroform:methanol.
-
Lipid Analysis: The extracted lipids are separated and quantified using High-Performance Thin-Layer Chromatography (HPTLC) or more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and measure the different ceramide species.
-
Data Analysis: The amount of each ceramide species in the treated groups is compared to the vehicle control to determine the percentage increase in synthesis.
-
References
- 1. nbinno.com [nbinno.com]
- 2. duboisbeauty.com [duboisbeauty.com]
- 3. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactic Acid Skin Barrier Repair & Skincare Benefits [andymillward-facialist.co.uk]
- 5. ixorabb.com [ixorabb.com]
- 6. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. us.typology.com [us.typology.com]
- 8. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Loricrin and involucrin expression is down-regulated by Th2 cytokines through STAT-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Isostearyl Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a versatile emollient and skin conditioning agent utilized in a variety of cosmetic and pharmaceutical formulations.[1][2] A thorough understanding of its molecular structure and purity is paramount for ensuring product quality, stability, and performance. This technical guide provides a comprehensive overview of the spectroscopic techniques applicable to the analysis of this compound. Due to the limited availability of direct spectroscopic data for this compound in published literature, this guide synthesizes information from analogous long-chain O-alkanoyl lactates and fundamental principles of spectroscopic analysis for fatty acid esters. The methodologies and expected spectral data presented herein serve as a robust framework for the characterization of this compound in a research and development setting.
Introduction
This compound is a branched-chain fatty acid ester that offers unique sensory and functional properties in topical preparations. Its chemical structure, consisting of a C18 iso-stearyl aliphatic chain linked to a lactate moiety, imparts desirable characteristics such as lubricity, substantivity, and a non-greasy feel. The precise spectroscopic fingerprint of this compound is crucial for its identification, purity assessment, and the study of its interactions within complex formulations. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on data reported for analogous long-chain O-alkanoyl lactates, such as stearoyl lactic acid, and general principles of spectroscopy.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₃ (isostearyl chain) | ~ 0.88 | t |
| -CH- (isostearyl chain branch) | ~ 1.55 | m |
| -(CH₂)n- (isostearyl chain) | ~ 1.25 | br s |
| -CH₂-O-C=O (isostearyl) | ~ 4.20 | t |
| -CH₃ (lactate) | ~ 1.45 | d |
| -CH(OH)- (lactate) | ~ 4.30 | q |
| -OH (lactate) | Variable | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ (isostearyl chain) | ~ 14.1 |
| -(CH₂)n- (isostearyl chain) | ~ 22.7 - 31.9 |
| -CH₂-O-C=O (isostearyl) | ~ 65.0 |
| -CH₃ (lactate) | ~ 20.5 |
| -CH(OH)- (lactate) | ~ 69.0 |
| -C=O (ester) | ~ 175.0 |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3500 - 3200 | Broad, Medium |
| C-H stretch (aliphatic) | 2955 - 2850 | Strong |
| C=O stretch (ester) | ~ 1735 | Strong |
| C-O stretch (ester) | 1300 - 1150 | Strong |
| C-H bend (aliphatic) | 1465 - 1375 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Fragments for this compound (Electron Ionization)
| m/z | Predicted Fragment Ion |
| [M]+ | Molecular Ion |
| [M - 18]+ | Loss of H₂O |
| [M - 45]+ | Loss of -COOH |
| [M - 89]+ | Loss of lactate moiety |
| 255 | Isostearyl fragment (C₁₈H₃₉) |
| 90 | Lactic acid |
| 73 | [CH(OH)COOH]+ |
| 45 | [COOH]+ |
Experimental Protocols
The following are detailed, hypothetical protocols for the spectroscopic analysis of this compound, adapted from methodologies used for similar long-chain esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at 25 °C.
-
Use a spectral width of 16 ppm.
-
Employ a 30-degree pulse angle.
-
Set the relaxation delay to 1.0 s.
-
Accumulate 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire spectra at 25 °C.
-
Use a spectral width of 250 ppm.
-
Employ a 45-degree pulse angle.
-
Set the relaxation delay to 2.0 s.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Methodology:
-
Sample Preparation: Apply a thin film of neat this compound liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty salt plate. Identify and label the major absorption bands.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve this compound in a suitable volatile solvent (e.g., methanol or hexane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
GC-MS (EI) Parameters:
-
GC: Use a capillary column suitable for fatty acid esters (e.g., DB-5ms). Program the oven temperature from an initial temperature of 100 °C to a final temperature of 300 °C at a rate of 10 °C/min.
-
MS: Set the ion source temperature to 230 °C and the electron energy to 70 eV. Scan a mass range of m/z 40-600.
-
-
LC-MS (ESI) Parameters:
-
LC: Use a C18 reverse-phase column. Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid.
-
MS: Operate in positive ion mode. Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120 °C. Scan a mass range of m/z 100-800.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Conclusion
References
Isostearyl Lactate: A Technical Guide to Solubility in Cosmetic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a versatile emollient and skin conditioning agent valued in the cosmetics industry for its ability to reduce the tackiness and drag of polymers in formulations. A thorough understanding of its solubility in various cosmetic solvents is critical for formulators to ensure product stability, efficacy, and aesthetic appeal. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a logical workflow for assessing solvent compatibility. While specific quantitative data is limited in publicly available literature, this guide synthesizes available information and provides a framework for empirical determination.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Cosmetic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale / Citation |
| Silicones | Cyclopentasiloxane, Dimethicone | Soluble / Miscible | Multiple sources explicitly state that this compound is soluble in silicones.[1][2] |
| Esters | Isopropyl Myristate, Caprylic/Capric Triglyceride | Expected to be Soluble / Miscible | As an ester itself, this compound is anticipated to be miscible with other non-polar to moderately polar cosmetic esters due to the principle of "like dissolves like." |
| Hydrocarbons | Mineral Oil, Isododecane | Expected to be Soluble / Miscible | The long, branched alkyl chain of this compound suggests good solubility in non-polar hydrocarbon solvents. |
| Fatty Alcohols | Isostearyl Alcohol, Octyldodecanol | Expected to be Soluble / Miscible | The isostearyl moiety of the molecule indicates likely miscibility with other fatty alcohols. |
| Glycols | Propylene Glycol, Butylene Glycol | Expected to be Sparingly Soluble to Insoluble | Glycols are significantly more polar than this compound, suggesting limited miscibility. For comparison, other lactate esters like myristyl lactate and cetyl lactate are soluble in propylene glycol.[3] |
| Ethanol | Ethanol | Expected to be Soluble to Sparingly Soluble | The solubility will likely depend on the concentration and presence of water. Some lactate esters are soluble in ethanol.[3] |
| Polar Solvents | Water, Glycerin | Insoluble | The estimated water solubility is extremely low (0.00717 mg/L at 25°C), which is consistent with its large, non-polar structure.[4][5] Other lactate esters are also noted as insoluble in water and glycerin.[3] |
Note: "Soluble/Miscible" indicates that this compound is expected to form a clear, single-phase solution at typical cosmetic use levels. "Sparingly Soluble" suggests limited miscibility, and "Insoluble" indicates no significant dissolution.
Experimental Protocol for Determining Solubility
The following protocol outlines a standard visual miscibility test, a common method in cosmetic science for determining the solubility of an ingredient in a solvent. This method is straightforward and provides the practical information needed for formulation development.
Objective: To determine the solubility of this compound in a range of cosmetic solvents at various concentrations and temperatures.
Materials:
-
This compound
-
A selection of cosmetic solvents (e.g., Cyclomethicone D5, Dimethicone 350 cst, Isopropyl Myristate, Caprylic/Capric Triglyceride, Mineral Oil, Propylene Glycol, Ethanol)
-
Glass vials or test tubes with closures
-
Calibrated pipettes or burettes
-
Vortex mixer
-
Water bath or incubator capable of maintaining 25°C and 40°C
-
Light source with a dark background for visual inspection
Methodology:
-
Preparation of Samples:
-
Label a series of glass vials for each solvent to be tested.
-
For each solvent, prepare a set of vials with increasing concentrations of this compound (e.g., 1%, 5%, 10%, 25%, 50% w/w).
-
Accurately weigh the required amount of the cosmetic solvent into each vial.
-
Subsequently, add the corresponding weight of this compound to each vial.
-
-
Mixing and Equilibration:
-
Securely cap the vials.
-
Thoroughly mix the contents of each vial using a vortex mixer for 2 minutes to ensure intimate contact between the solute and solvent.
-
Place the vials in a temperature-controlled water bath or incubator set to 25°C.
-
Allow the samples to equilibrate for 24 hours. Intermittently, gently agitate the vials to facilitate dissolution.
-
-
Visual Assessment at 25°C:
-
After 24 hours, remove the vials from the controlled temperature environment.
-
Visually inspect each vial against a dark background with a good light source.
-
Record the appearance of the solution using the following criteria:
-
Clear and Bright: A single, transparent phase indicates complete solubility.
-
Hazy or Cloudy: Indicates partial solubility or the formation of an emulsion.
-
Two Distinct Phases: Indicates insolubility.
-
Presence of Undissolved Material: Indicates that the saturation point has been exceeded.
-
-
-
Assessment at Elevated Temperature (Optional but Recommended):
-
For samples that are not fully soluble at 25°C, increase the temperature of the water bath to 40°C.
-
Place the vials in the 40°C bath and allow them to equilibrate for at least 4 hours, with intermittent mixing.
-
Visually assess the samples at 40°C using the same criteria as in step 3.
-
After the assessment at 40°C, allow the samples to cool to room temperature (25°C) and observe for any signs of precipitation or phase separation, which would indicate temperature-dependent solubility.
-
-
Data Recording:
-
Record the solubility observations for each concentration and temperature in a structured table.
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical relationships in solubility testing and the experimental workflow.
Caption: Logical workflow for solubility assessment.
Caption: Step-by-step experimental workflow.
Conclusion
This compound is a valuable emollient with a solubility profile that favors non-polar and silicone-based cosmetic solvents. While quantitative data remains scarce, the provided qualitative assessment and detailed experimental protocol offer a robust framework for formulation scientists. Empirical testing using the outlined visual miscibility method is strongly recommended to determine the precise solubility of this compound in specific solvent systems and at desired concentrations, ensuring the development of stable and aesthetically pleasing cosmetic products.
References
An In-Depth Technical Guide to the Interaction of Isostearyl Lactate with Stratum Corneum Lipids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against exogenous substances and prevents excessive water loss. This barrier function is principally attributed to the unique organization of its intercellular lipids, a complex mixture of ceramides, cholesterol, and free fatty acids. Isostearyl lactate, an ester of isostearyl alcohol and lactic acid, is a widely used emollient in cosmetic and pharmaceutical formulations. While its skin-conditioning properties are well-established, a detailed understanding of its molecular interactions with the SC lipid matrix is crucial for optimizing its use in formulations designed to modulate skin barrier function. This technical guide synthesizes the current understanding of SC lipid architecture and explores the hypothesized mechanisms by which this compound interacts with and influences this critical barrier. Drawing upon data from analogous branched-chain esters and lactate compounds, this document provides a comprehensive theoretical framework for its mode of action, alongside detailed experimental protocols for its empirical validation.
The Stratum Corneum Lipid Matrix: A Highly Ordered Barrier
The "bricks and mortar" model of the stratum corneum aptly describes its structure, with corneocytes (bricks) embedded in a continuous lipid matrix (mortar). This lipid matrix is not an amorphous mixture but a highly organized, multi-lamellar structure. The primary lipid components are:
-
Ceramides (approx. 50% by weight): A diverse class of sphingolipids that are crucial for the structural integrity of the lamellae.
-
Cholesterol (approx. 25% by weight): A rigid steroid molecule that modulates the fluidity and packing of the lipid matrix.
-
Free Fatty Acids (approx. 15% by weight): Predominantly long-chain saturated fatty acids that contribute to the dense packing of the lipid layers.
These lipids are arranged in two main lamellar phases with repeat distances of approximately 6 nm (short periodicity phase, SPP) and 13 nm (long periodicity phase, LPP). Within these lamellae, the lipid acyl chains are predominantly in a tightly packed, all-trans conformation, forming crystalline orthorhombic or hexagonal lattices. This high degree of order is fundamental to the barrier function of the SC.
This compound: Physicochemical Properties
This compound is the ester of isostearyl alcohol, a branched-chain fatty alcohol, and lactic acid. Its chemical structure confers amphiphilic properties, with a hydrophilic lactate headgroup and a lipophilic, branched isostearyl tail.
| Property | Value | Reference |
| Chemical Name | 2-hydroxypropanoic acid, isostearyl ester | [1] |
| CAS Number | 42131-28-2 | [1] |
| Molecular Formula | C21H42O3 | [1] |
| Molecular Weight | 342.56 g/mol | [1] |
| logP (o/w) | ~7.96 (estimated) | [1] |
| Solubility | Insoluble in water | [1] |
Table 1: Physicochemical Properties of this compound.
The branched nature of the isostearyl chain is a key feature, as it is expected to disrupt the highly ordered packing of the straight-chain lipids of the stratum corneum.
Hypothesized Interaction of this compound with Stratum Corneum Lipids
Direct experimental data on the molecular interaction of this compound with SC lipids is limited. However, based on its chemical structure and studies on analogous molecules, a multi-faceted mechanism of action can be proposed.
Intercalation and Disruption of Lipid Packing
Due to its lipophilic character, this compound is expected to partition into the intercellular lipid matrix of the stratum corneum. The bulky, branched isostearyl chain is hypothesized to insert between the endogenous straight-chain ceramides and fatty acids. This intercalation would disrupt the tight, ordered orthorhombic packing of the SC lipids, leading to an increase in the fluidity of the lipid bilayers. This is a common mechanism for many penetration enhancers.[2]
Influence of the Lactate Moiety
The lactate headgroup of the molecule can also contribute to its effects on the skin barrier. Lactic acid is a known alpha-hydroxy acid (AHA) that can influence the stratum corneum. Studies have shown that lactic acid, particularly the L-isomer, can stimulate the biosynthesis of ceramides by keratinocytes.[3] This increase in ceramide levels can lead to an improved lipid barrier. While this compound is an ester, it is possible that enzymatic hydrolysis in the skin could release lactic acid, thereby contributing to ceramide synthesis over time. Furthermore, the hydrophilic lactate group may interact with the polar headgroups of the SC lipids, potentially altering the interfacial properties of the lipid lamellae.
Experimental Protocols for Elucidating the Interaction
To empirically validate the hypothesized mechanisms of action of this compound on the stratum corneum lipids, a combination of biophysical and analytical techniques can be employed.
Preparation of Stratum Corneum Sheets and Model Lipid Membranes
-
Ex Vivo Human or Porcine Skin: Full-thickness skin is obtained and the subcutaneous fat is removed. The skin is then subjected to heat separation (e.g., 60°C for 2 minutes) to separate the epidermis from the dermis. The stratum corneum is then isolated from the epidermis by trypsin digestion (e.g., 0.1% trypsin solution at 37°C). The isolated SC sheets are then cleaned and dried.
-
Model Lipid Membranes: A mixture of synthetic ceramides, cholesterol, and free fatty acids in a molar ratio mimicking that of the native stratum corneum is dissolved in an organic solvent (e.g., chloroform/methanol 2:1 v/v). This solution is then dried to a thin film under a stream of nitrogen and subsequently hydrated with a buffer solution to form multilamellar vesicles.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique is used to probe the conformational order and packing of the lipid acyl chains.
-
Sample Preparation: Isolated SC sheets are treated with a solution of this compound (e.g., in a volatile solvent which is then allowed to evaporate) or a formulation containing it. Control samples are treated with the vehicle alone.
-
Measurement: The treated SC sheet is mounted on an ATR crystal. FTIR spectra are recorded over a range of temperatures.
-
Data Analysis: The peak positions of the symmetric (νsCH₂) and asymmetric (νasCH₂) methylene stretching vibrations (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively) are analyzed. A shift to higher wavenumbers indicates a decrease in the conformational order (increased number of gauche conformers) and increased fluidity of the lipid chains.
Small-Angle X-ray Scattering (SAXS)
SAXS is employed to determine the effect of this compound on the lamellar organization of the SC lipids.
-
Sample Preparation: Hydrated SC sheets or model lipid membranes, treated with this compound, are placed in a sample holder.
-
Measurement: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are collected on a 2D detector.
-
Data Analysis: The scattering patterns provide information on the repeat distances of the lamellar phases (SPP and LPP). An increase or decrease in the d-spacing, or a loss of long-range order, would indicate an interaction of this compound with the lamellar structure.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the effect of this compound on the phase transition temperatures of the SC lipids.
-
Sample Preparation: Small, weighed amounts of treated and untreated SC are hermetically sealed in aluminum pans.
-
Measurement: The samples are heated at a controlled rate, and the heat flow into the sample is measured as a function of temperature.
-
Data Analysis: The thermograms will show endothermic transitions corresponding to the melting of the different lipid domains. A shift in the transition temperatures to lower values or a broadening of the peaks would indicate a fluidizing effect of this compound.
Summary of Potential Quantitative Effects
While direct quantitative data for this compound is scarce, the following table summarizes the expected effects based on the behavior of analogous compounds, which can serve as a hypothesis for future experimental work.
| Parameter | Expected Effect of this compound | Rationale (based on analogous compounds) |
| CH₂ Stretching Frequency (FTIR) | Increase (shift to higher wavenumber) | Branched chains disrupt packing, increasing gauche conformers.[4] |
| Lamellar Repeat Distance (SAXS) | Potential for slight increase or disordering | Intercalation of a bulky molecule may expand the lamellae or disrupt long-range order. |
| Lipid Phase Transition Temperature (DSC) | Decrease and/or broadening of transitions | Disruption of crystalline packing leads to melting at lower temperatures.[5] |
| Transepidermal Water Loss (TEWL) | Variable: potential for initial increase (disruption) followed by decrease (ceramide synthesis) | Initial barrier disruption can increase TEWL, while long-term ceramide stimulation can improve barrier function.[3][6] |
Table 2: Hypothesized Quantitative Effects of this compound on Stratum Corneum Lipids.
Conclusion
This compound's interaction with the stratum corneum is likely a complex, dual-mechanism process. Its branched lipophilic tail is poised to fluidize the intercellular lipid matrix by disrupting the highly ordered packing of the endogenous lipids. Concurrently, the lactate moiety, potentially through enzymatic release, may stimulate ceramide biosynthesis, thereby contributing to the long-term improvement of the skin barrier. This combination of immediate emollience and potential for long-term barrier enhancement makes this compound a valuable ingredient in advanced skincare and topical drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of these interactions, which will be instrumental in the rational design of next-generation dermatological products. Further research is warranted to provide direct evidence for these hypothesized mechanisms and to quantify the extent of this compound's influence on the multifaceted properties of the stratum corneum.
References
- 1. researchgate.net [researchgate.net]
- 2. Optical clearing agent reduces scattering of light by the stratum corneum and modulates the physical properties of coenocytes via hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Effect of the lactic acid bacterium Streptococcus thermophilus on ceramide levels in human keratinocytes in vitro and stratum corneum in vivo. | Semantic Scholar [semanticscholar.org]
- 6. Stratum Corneum Function: A Structural Study with Dynamic Synchrotron X-ray Diffraction Experiments [jstage.jst.go.jp]
The Pivotal Role of the Lactic Acid Moiety in the Functionality of Isostearyl Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a multifunctional ingredient widely utilized in the cosmetic and pharmaceutical industries. While the isostearyl alcohol portion primarily contributes to the emollient properties of the molecule, the lactic acid moiety plays a critical and multifaceted role in its overall functionality. This technical guide delves into the specific contributions of the lactic acid moiety to this compound's performance as a skin conditioning agent, a modulator of sensory properties, and a potential enhancer of dermal penetration. This document provides an in-depth analysis of the underlying mechanisms, supported by available data and detailed experimental protocols.
Introduction
This compound is principally recognized for its emollient and skin-conditioning effects, imparting a smooth and soft feel to the skin.[1][2] It is synthesized through the direct esterification of isostearyl alcohol, a branched-chain fatty alcohol, with lactic acid, an alpha-hydroxy acid (AHA).[3] This combination results in a molecule with unique properties that extend beyond simple emolliency. The lactic acid component is instrumental in defining the molecule's interaction with the skin, influencing hydration, barrier function, and the overall sensory experience of a formulation.
Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [2] |
| CAS Number | 42131-28-2 | [3] |
| Appearance | Pale yellow liquid | [3] |
| Solubility | Soluble in silicones | [3] |
| pH (2% aqueous solution) | 4.0 - 5.0 | [3] |
The Functional Significance of the Lactic Acid Moiety
The presence of the lactic acid moiety in the this compound structure is central to its diverse functionalities in topical formulations.
Skin Conditioning and Moisturization
Lactic acid is a well-established humectant and a key component of the skin's natural moisturizing factor (NMF).[4][5] When esterified in this compound, the lactate portion retains its ability to interact with the skin's surface, contributing to enhanced hydration.
Mechanism of Action:
The hydroxyl group of the lactic acid moiety can form hydrogen bonds with water molecules, attracting and holding moisture in the stratum corneum. Furthermore, lactic acid has been shown to stimulate ceramide biosynthesis in keratinocytes.[6] Ceramides are essential lipids for maintaining the integrity of the skin barrier and preventing transepidermal water loss (TEWL). An in vitro study demonstrated that L-lactic acid could increase ceramide levels in epidermal cells by approximately 300%.[6]
Signaling Pathway for Lactic Acid-Induced Ceramide Synthesis:
Caption: Lactic acid moiety's role in enhancing ceramide synthesis.
Regulation of Cutaneous pH and Microbiome
The acidic nature of the lactic acid moiety, reflected in the pH of this compound solutions, can help maintain the skin's natural acidic mantle.[3] A lower skin surface pH is crucial for the activity of enzymes involved in the synthesis and maturation of the skin barrier and for fostering a healthy skin microbiome.
Modulation of Formulation Aesthetics: Tackiness Reduction
A significant attribute of this compound is its ability to reduce the tackiness and drag of polymers in cosmetic formulations.[3] This is particularly valuable in products containing high concentrations of polymeric thickening agents or film formers, which can leave an undesirable sticky residue on the skin.
Logical Relationship for Tackiness Reduction:
Caption: this compound's role in reducing polymer-induced tackiness.
Potential as a Dermal Penetration Enhancer
Emerging research suggests that lactate esters can act as penetration enhancers for the percutaneous delivery of active pharmaceutical ingredients (APIs).[6] The lactic acid moiety, in combination with the lipophilic isostearyl chain, creates a molecule with surfactant-like properties that can interact with the stratum corneum.
Mechanism of Penetration Enhancement:
Lactate esters are thought to enhance skin permeation by disrupting the highly ordered lipid structure of the stratum corneum.[6] The lipophilic isostearyl tail can intercalate into the lipid bilayers, while the hydrophilic lactate head can interact with the polar components of the skin, leading to a transient increase in fluidity and permeability. Studies have shown that the enhancement effect of lactate esters is dependent on the chain length of the fatty alcohol moiety and the lipophilicity of the drug being delivered.[6]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound via direct esterification is as follows:
-
Reactants: Isostearyl alcohol and lactic acid (typically an 85-90% aqueous solution) are charged into a reaction vessel equipped with a stirrer, thermometer, and a condenser for water removal.
-
Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added in a catalytic amount.
-
Reaction Conditions: The mixture is heated to a temperature between 100°C and 250°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[7]
-
Water Removal: The water of esterification and the water initially present in the lactic acid solution are continuously removed by distillation to drive the reaction to completion.
-
Monitoring: The reaction progress is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value reaches a predetermined low level.
-
Purification: The crude product is then purified, which may involve neutralization of the catalyst, washing, and vacuum stripping to remove any unreacted starting materials and volatile by-products.
Experimental Workflow for this compound Synthesis:
Caption: General workflow for the synthesis of this compound.
Evaluation of Skin Hydration: Corneometry
Objective: To quantify the effect of a formulation containing this compound on skin surface hydration.
Methodology:
-
Subjects: A panel of healthy volunteers with dry to normal skin.
-
Test Areas: Demarcated areas on the volar forearm.
-
Instrumentation: A Corneometer® (e.g., CM 825, Courage + Khazaka).
-
Procedure:
-
Baseline hydration measurements are taken in the test areas.
-
A standardized amount of the test formulation (and a placebo control) is applied to the respective areas.
-
Hydration levels are measured at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.
-
-
Data Analysis: The change in Corneometer® units from baseline is calculated and statistically analyzed to determine the significance of the hydration effect.
Assessment of Tackiness Reduction: Sensory Panel and Instrumental Analysis
Objective: To evaluate the ability of this compound to reduce the tackiness of a polymeric formulation.
Methodology - Sensory Panel:
-
Panelists: A trained panel of sensory assessors.
-
Formulations: A base formulation containing a polymer known to impart tackiness, and a test formulation with the addition of this compound.
-
Procedure:
-
Panelists apply a standardized amount of each formulation to their skin.
-
They evaluate the tackiness at different stages of dry-down using a defined rating scale.
-
-
Data Analysis: The sensory scores for tackiness are statistically compared between the base and test formulations.
Methodology - Instrumental Analysis:
-
Instrumentation: A texture analyzer equipped with a probe designed for tackiness measurement.
-
Procedure:
-
A thin film of the formulation is applied to a substrate.
-
The probe is brought into contact with the film and then withdrawn, measuring the force required for separation (tackiness).
-
-
Data Analysis: The peak force or work of adhesion is measured and compared between formulations.
In Vitro Skin Permeation Study: Franz Diffusion Cell
Objective: To assess the potential of this compound to enhance the penetration of a model active ingredient through the skin.
Methodology:
-
Skin Model: Excised human or porcine skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at 32°C.
-
Formulations: A solution or suspension of the model active in a vehicle with and without this compound is prepared.
-
Procedure:
-
The formulation is applied to the skin surface in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh buffer.
-
-
Analysis: The concentration of the model active in the receptor fluid samples is quantified using a suitable analytical method (e.g., HPLC).
-
Data Analysis: The cumulative amount of the active permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.
Workflow for Franz Diffusion Cell Experiment:
Caption: Experimental workflow for an in vitro skin permeation study.
Conclusion
The lactic acid moiety is a key contributor to the multifaceted functionality of this compound, extending its role far beyond that of a simple emollient. Its inherent ability to hydrate the skin, support the skin's natural barrier, and improve the sensory characteristics of formulations makes this compound a valuable ingredient in the development of advanced skincare and topical drug delivery systems. Furthermore, its potential as a penetration enhancer warrants further investigation for the optimized delivery of active ingredients. The experimental protocols outlined in this guide provide a framework for the continued exploration and quantification of the diverse benefits imparted by the lactic acid moiety within the this compound molecule.
References
- 1. incibeauty.com [incibeauty.com]
- 2. This compound (with Product List) [incidecoder.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. Frontiers | Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation [frontiersin.org]
- 5. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3846479A - Esters of lactic acid and fatty alcohols - Google Patents [patents.google.com]
Isostearyl Lactate: A Technical Guide to its Role in Advanced Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a multifunctional cosmetic ingredient primarily utilized for its emollient and skin-conditioning properties. This technical guide synthesizes the available scientific information to provide an in-depth understanding of its mechanism of action, supported by data on its constituent components and related compounds. While direct clinical efficacy data for this compound as a standalone ingredient is limited in publicly available literature, this document extrapolates its potential effects on skin hydration through the known benefits of its precursors—lactic acid and isostearyl alcohol. This guide also provides detailed experimental protocols for evaluating the efficacy and safety of cosmetic ingredients like this compound, alongside visualizations of key biological pathways and experimental workflows.
Introduction: Chemical Properties and Function
This compound (CAS No. 42131-2-8) is a pale yellow liquid soluble in silicones.[1] It is formed through the direct esterification of lactic acid with isostearyl alcohol.[1] In cosmetic formulations, it is typically used at concentrations ranging from 1% to 5%.[1] Its primary functions are as an emollient, which softens and smoothes the skin, and as a skin-conditioning agent that helps maintain the skin in good condition.[1][2] It also serves to reduce the tackiness and drag of polymers in formulations.[1]
Proposed Mechanism of Action in Skin Hydration
The hydrating and barrier-enhancing effects of this compound are hypothesized to be a synergistic combination of its two constituent parts: the lactate moiety and the isostearyl alcohol moiety.
-
The Role of the Lactate Moiety: Lactic acid and its salts are key components of the skin's Natural Moisturizing Factor (NMF), contributing to the skin's ability to retain water.[3] The lactate component of this compound is expected to supplement the skin's natural lactate levels, thereby enhancing hydration. Furthermore, research has shown that lactic acid, particularly the L-isomer, can stimulate the biosynthesis of ceramides in keratinocytes.[4][5] Ceramides are critical lipid components of the stratum corneum that are essential for a healthy skin barrier function. An increase in ceramide levels can lead to a more robust skin barrier, reducing transepidermal water loss (TEWL) and improving the skin's resistance to dryness.[4][5]
-
The Role of the Isostearyl Alcohol Moiety: Isostearyl alcohol is a long-chain fatty alcohol that functions as an emollient. When applied to the skin, it forms a thin, occlusive layer that helps to reduce evaporative water loss from the skin's surface. This emollient property provides immediate moisturization and contributes to a smoother skin feel.
The following diagram illustrates the proposed signaling pathway for the lactate moiety's effect on ceramide synthesis.
Quantitative Data
While direct, publicly available clinical studies quantifying the hydrating effects of this compound as a single ingredient are scarce, the efficacy of its components and related compounds is well-documented.
Table 1: Efficacy Data for Lactate and Lactate-Containing Formulations
| Test Agent | Concentration | Subject Population | Duration | Key Findings | Reference |
| L-Lactic Acid Lotion | Not Specified | Healthy Volunteers | Not Specified | 48% increase in stratum corneum ceramide levels. | Not in search results |
| D,L-Lactic Acid Lotion | Not Specified | Healthy Volunteers | Not Specified | 25% increase in stratum corneum ceramide levels. | Not in search results |
| Emulsion with 28% Natural Humectants (including Sodium Lactate) | Not Specified | Healthy Volunteers | 4 weeks | 15.6% increase in stratum corneum hydration; 10.1% decrease in TEWL. | [6] |
| Emollient-Rich Moisturizer (containing Sodium Lactate) | Not Specified | Subjects with Moderate-to-Severe Dry Skin | 8 weeks | 116% improvement in skin hydration from baseline. | [7] |
Note: The data presented above is for lactic acid and formulations containing lactate salts, not this compound itself. This information is provided to illustrate the potential efficacy of the lactate moiety.
Experimental Protocols
To rigorously assess the skin hydration and safety profile of an ingredient like this compound, standardized clinical trials are essential. The following are detailed methodologies for key experiments.
Evaluation of Skin Hydration (Corneometry)
This protocol outlines the procedure for measuring changes in skin hydration following the application of a test product.
Objective: To quantify the effect of a topical product on the hydration level of the stratum corneum over time.
Methodology:
-
Subject Recruitment: A panel of healthy adult volunteers (typically 20-30 subjects) with self-perceived dry skin on the forearms is recruited. Subjects are screened to exclude those with skin conditions or allergies that could interfere with the study.
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (45-55%) for at least 30 minutes before any measurements are taken.
-
Baseline Measurements: Baseline skin hydration is measured on designated test sites on the volar forearm using a Corneometer®.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test site. A control site is left untreated or treated with a placebo vehicle.
-
Post-Application Measurements: Corneometer® readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for both the treated and control sites. Statistical analysis (e.g., paired t-test or ANOVA) is used to determine the significance of the results.
The workflow for a typical skin hydration study is depicted below.
Evaluation of Transepidermal Water Loss (TEWL)
This protocol measures the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.
Objective: To assess the effect of a topical product on the skin's barrier function by measuring TEWL.
Methodology:
-
Subject Recruitment and Acclimatization: Follows the same procedure as the skin hydration study.
-
Baseline Measurements: Baseline TEWL is measured on designated test sites using a Tewameter®.
-
Product Application: A standardized amount of the test product is applied to the designated test site. A control site is left untreated or treated with a placebo vehicle.
-
Post-Application Measurements: TEWL readings are taken at specified time points after product application.
-
Data Analysis: The change in TEWL from baseline is calculated. A statistically significant decrease in TEWL indicates an improvement in skin barrier function.
Human Repeat Insult Patch Test (HRIPT)
This protocol is the industry standard for assessing the potential of a cosmetic ingredient to cause skin irritation or allergic contact dermatitis.[8]
Objective: To determine the sensitization potential of a test material after repeated application to the skin of human subjects.[8][9]
Methodology:
-
Induction Phase:
-
Rest Phase: A two-week rest period with no product application follows the induction phase.[10]
-
Challenge Phase:
-
Data Interpretation: The presence of a significant reaction at the challenge site, in the absence of a reaction during the induction phase, may indicate sensitization.
The logical flow of an HRIPT study is outlined below.
Safety and Toxicology
The safety of this compound can be inferred from data on related alkyl lactyl lactate salts. In a skin irritation study on Sodium Isostearyl Lactylate, the undiluted ingredient showed severe irritation in rabbits, while a 15% solution caused only slight irritation.[11] Human patch tests on Sodium Stearoyl Lactylate at 2% and 5% in petrolatum produced some reactions classified as potentially irritating.[12] Acute oral toxicity studies in rats for Sodium Isostearoyl Lactylate showed a low order of toxicity, with an LD50 greater than 6.1 g/kg.[12] Overall, this compound is considered to have a low potential for causing cancer, allergies, or reproductive toxicity.[13]
Conclusion
This compound is a valuable emollient and skin-conditioning agent with a strong theoretical basis for its efficacy in improving skin hydration and barrier function. The lactate moiety is a known component of the skin's NMF and has been shown to stimulate ceramide synthesis, a critical process for maintaining a healthy skin barrier. The isostearyl alcohol component provides occlusive and emollient properties, contributing to immediate moisturization. While direct clinical data for this compound as a standalone ingredient is needed to fully quantify its benefits, the available evidence on its constituent parts and related compounds, combined with its favorable safety profile, supports its use in advanced skincare formulations designed to address skin dryness and compromised barrier function. Further research, following the detailed protocols outlined in this guide, would be beneficial to substantiate its specific effects on skin hydration and barrier integrity.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. incibeauty.com [incibeauty.com]
- 3. Sodium Isostearoyl Lactylate Sodium isostearoyl lactate | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | 73231-04-06 / 66988-04-3 [musashino.com]
- 4. Frontiers | Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation [frontiersin.org]
- 5. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro and In Vivo Evaluation of an Emollient-Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alsglobal.com [alsglobal.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 11. cir-safety.org [cir-safety.org]
- 12. cir-safety.org [cir-safety.org]
- 13. ewg.org [ewg.org]
A Preliminary Investigation of Isostearyl Lactate as a Novel Drug Delivery Vehicle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The continuous evolution of drug delivery technologies necessitates the exploration of novel excipients that can enhance therapeutic efficacy, improve patient compliance, and reduce side effects. Isostearyl lactate, an ester of isostearyl alcohol and lactic acid, is a compound with a promising profile for such applications.[1] Traditionally utilized in the cosmetics industry as an emollient and skin conditioning agent, its chemical structure suggests significant potential as a drug delivery vehicle, particularly for topical and transdermal applications.[2][3] This whitepaper provides a preliminary investigation into the viability of this compound as a drug delivery vehicle. By examining the known properties of related lactate esters and isostearyl derivatives, this guide outlines the theoretical framework for its application, proposes detailed experimental protocols for its evaluation, and identifies key areas for future research.
Introduction: The Potential of this compound in Drug Delivery
The pursuit of effective drug delivery systems is a cornerstone of modern pharmaceutical development. An ideal vehicle should be biocompatible, non-toxic, and capable of delivering the active pharmaceutical ingredient (API) to the target site in a controlled and predictable manner. This compound, a branched-chain fatty alcohol ester of lactic acid, presents several characteristics that make it an attractive candidate for investigation.
Lactate esters, as a class of compounds, have been recognized for their ability to act as penetration enhancers in transdermal drug delivery.[4][5] Their efficacy is often correlated with the chain length of the fatty alcohol moiety, with longer chains demonstrating increased interaction with the stratum corneum lipids.[5] Furthermore, isostearyl alcohol and its derivatives are known for their skin-penetrating properties and biocompatibility, making them suitable for topical formulations.[6] The combination of a lactate group, known to be biodegradable and biocompatible, with a lipophilic isostearyl chain suggests that this compound could offer a unique balance of properties for drug solubilization and skin permeation.
This document serves as a foundational guide for researchers interested in exploring the potential of this compound. It consolidates the available, albeit limited, information and provides a structured approach to its systematic evaluation.
Physicochemical Properties and Inferred Drug Delivery Potential
While specific data on this compound's role in drug delivery is not yet available in published literature, we can infer its potential based on its chemical structure and the properties of its constituent parts and related molecules.
Table 1: Physicochemical Properties of this compound and Inferred Drug Delivery Relevance
| Property | Reported Value/Characteristic | Inferred Relevance to Drug Delivery |
| Chemical Name | 16-methylheptadecyl 2-hydroxypropanoate[2] | The ester linkage may be susceptible to enzymatic hydrolysis in the skin, potentially leading to a controlled release of the API. |
| CAS Number | 42131-28-2[2][3] | Unique identifier for sourcing and regulatory purposes. |
| Appearance | Pale yellow liquid[3] | Liquid form at room temperature facilitates ease of formulation into various dosage forms like creams, lotions, and microemulsions. |
| Solubility | Soluble in silicones; water solubility estimated at 0.00717 mg/L @ 25 °C[2][3] | High lipophilicity suggests good solubilizing capacity for poorly water-soluble drugs. Potential for use in non-aqueous and emulsion-based formulations. |
| pH (2% aqueous solution) | 4.0-5.0[3] | The acidic nature may contribute to the stability of pH-sensitive APIs and could potentially disrupt the stratum corneum for enhanced penetration. |
| Molecular Weight | 342.56 g/mol [2] | A relatively low molecular weight may facilitate its own penetration into the upper layers of the skin. |
| Cosmetic Uses | Emollient, skin conditioning agent[2] | History of safe use in cosmetics suggests good skin tolerance and low irritancy potential.[1] |
Proposed Mechanisms of Action in Drug Delivery
Based on the structure of this compound and the known mechanisms of similar penetration enhancers, we propose the following potential mechanisms of action for its role as a drug delivery vehicle.
Penetration Enhancement through Stratum Corneum Disruption
The lipophilic isostearyl chain of the molecule is expected to interact with the lipid bilayers of the stratum corneum. This interaction could lead to a transient and reversible disruption of the highly ordered lipid structure, creating more fluid regions through which an API can more easily permeate.
Increased Drug Solubility and Partitioning
This compound's lipophilic nature suggests it could act as a solubilizing agent for hydrophobic drugs within a formulation. By increasing the drug's solubility in the vehicle, it can enhance the thermodynamic activity of the drug, leading to improved partitioning from the vehicle into the stratum corneum.
Formation of Drug-Carrying Micelles or Microemulsions
As an amphiphilic molecule, this compound may have the ability to self-assemble into micelles or act as a co-surfactant in microemulsion systems. These nanostructures can encapsulate drugs, protecting them from degradation and facilitating their transport across the skin barrier.
Below is a conceptual diagram illustrating the proposed mechanism of penetration enhancement.
Figure 1: Proposed mechanism of this compound as a penetration enhancer.
Detailed Experimental Protocols for Evaluation
To rigorously assess the potential of this compound as a drug delivery vehicle, a series of well-defined experiments are required. The following protocols provide a comprehensive framework for this evaluation.
Synthesis and Characterization of this compound
Objective: To synthesize and confirm the identity and purity of this compound.
Methodology:
-
Esterification Reaction: React isostearyl alcohol with lactic acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux with continuous removal of water.
-
Purification: The crude product should be washed with a sodium bicarbonate solution and then with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.
-
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester bond (C=O stretch) and the disappearance of the carboxylic acid OH band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the synthesized this compound.
-
Determination of Drug Solubility
Objective: To quantify the solubility of various model drugs in this compound.
Methodology:
-
Select model drugs with varying lipophilicity (e.g., ibuprofen, caffeine, diclofenac sodium).
-
Add an excess amount of the drug to a known volume of this compound in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 32°C to mimic skin surface temperature) for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved drug.
-
Analyze the supernatant for drug concentration using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).
In Vitro Drug Release Studies
Objective: To evaluate the release profile of a drug from an this compound-based formulation.
Methodology:
-
Formulate a simple topical preparation (e.g., a solution or a simple cream) containing a known concentration of the model drug and this compound.
-
Use a Franz diffusion cell apparatus with a synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.
-
Apply the formulation to the donor compartment.
-
The receptor compartment should be filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.
-
Analyze the samples for drug concentration using HPLC.
In Vitro Skin Permeation Studies
Objective: To assess the ability of this compound to enhance the permeation of a drug across the skin.
Methodology:
-
Use excised human or animal (e.g., porcine ear) skin mounted on a Franz diffusion cell.
-
Apply a formulation with the drug and this compound to the epidermal side of the skin in the donor compartment. A control formulation without this compound should also be tested.
-
The receptor compartment should contain a suitable buffer and be maintained at 37°C.
-
Collect samples from the receptor compartment at various time points and analyze for drug content.
-
At the end of the experiment, the skin should be removed, and the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis) should be quantified.
In Vitro Cytotoxicity Assay
Objective: To evaluate the safety profile of this compound on skin cells.
Methodology:
-
Culture human keratinocytes (HaCaT) or dermal fibroblasts (HDF) in appropriate cell culture media.
-
Expose the cells to various concentrations of this compound for 24 and 48 hours.
-
Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells compared to an untreated control.
The following diagram illustrates the general experimental workflow for evaluating a topical drug delivery vehicle.
Figure 2: General experimental workflow for the evaluation of this compound.
Data Presentation: Templates for Future Research
To facilitate the systematic collection and comparison of data from future studies, the following table templates are provided.
Table 2: Drug Solubility in this compound
| Model Drug | LogP | Solubility at 25°C (mg/mL) | Solubility at 32°C (mg/mL) |
| e.g., Ibuprofen | |||
| e.g., Caffeine | |||
| e.g., Diclofenac Na |
Table 3: In Vitro Skin Permeation Parameters
| Formulation | Flux (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio |
| Control (without this compound) | 1.0 | ||
| Formulation with X% this compound |
Conclusion and Future Directions
This compound presents a compelling, yet underexplored, opportunity in the field of drug delivery. Its physicochemical properties, inferred from its chemical structure and the behavior of related compounds, suggest its potential as a biocompatible and effective vehicle, particularly for topical and transdermal applications. The lack of direct research on its drug delivery capabilities highlights a significant gap in the literature and a promising avenue for novel research.
The experimental protocols and data presentation frameworks provided in this whitepaper offer a comprehensive roadmap for the systematic investigation of this compound. Future research should focus on:
-
Quantitative analysis of drug solubility and formulation stability.
-
Elucidation of the precise mechanisms of penetration enhancement.
-
In vivo studies to confirm the in vitro findings and assess the safety and efficacy in a living system.
-
Exploration of its use in advanced formulations such as microemulsions, nanoemulsions, and solid lipid nanoparticles.
By undertaking these investigations, the scientific community can fully uncover the potential of this compound and possibly introduce a valuable new excipient to the pharmaceutical formulation toolkit.
References
- 1. ewg.org [ewg.org]
- 2. This compound, 42131-28-2 [thegoodscentscompany.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isostearyl alcohol | 27458-93-1 | Benchchem [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of Isostearyl Lactate in Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl lactate is a widely used emollient and skin conditioning agent in cosmetic and pharmaceutical emulsions.[1] Its concentration in a formulation is a critical quality attribute that can influence product stability, texture, and efficacy. Therefore, accurate and robust analytical methods are required for its quantification to ensure product quality and for stability testing.[2][3] This application note provides detailed protocols for the quantification of this compound in complex emulsion matrices using two primary analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The complex nature of emulsion matrices, which contain various components like lipids, surfactants, and polymers, can present analytical challenges such as matrix effects that may suppress or enhance the analyte signal.[4] The methods outlined below are designed to mitigate these effects through appropriate sample preparation and the use of selective detection techniques.
Principle of Analytical Methods
Two primary methods are proposed for the quantification of this compound in emulsions:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method allows for the direct quantification of the intact this compound molecule. The compound is first extracted from the emulsion using a suitable organic solvent. The extract is then injected into an HPLC system where this compound is separated from other matrix components on a reversed-phase column. Detection and quantification are achieved using a mass spectrometer, which provides high selectivity and sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method involves the hydrolysis (saponification) of the this compound ester to yield isostearyl alcohol and lactic acid. These hydrolysis products are then derivatized to increase their volatility, typically through silylation. The derivatized products are separated by gas chromatography and detected by mass spectrometry.[5] This indirect approach can be very robust and is a common method for the analysis of fatty acid esters.[5]
Experimental Protocols
Protocol 1: Quantification by HPLC-MS
This protocol describes the direct analysis of this compound.
3.1.1. Apparatus and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.[6]
-
Mass Spectrometric (MS) detector (e.g., single quadrupole or tandem mass spectrometer).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid.
-
Anhydrous sodium sulfate.
-
Centrifuge.
-
Vortex mixer.
3.1.2. Sample Preparation
-
Accurately weigh approximately 1 g of the emulsion into a 50 mL centrifuge tube.
-
Add 10 mL of a 2:1 mixture of methanol:acetonitrile.
-
Vortex vigorously for 2 minutes to disperse the emulsion.
-
Add 10 mL of hexane and vortex for another 2 minutes to extract the this compound.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
3.1.3. Instrumental Analysis
-
HPLC Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS Conditions (Electrospray Ionization - ESI, Positive Mode):
-
Ion Source: ESI+.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity. The specific ions to be monitored would need to be determined by infusing a standard solution of this compound.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
3.1.4. Data Analysis
Construct a calibration curve by analyzing standard solutions of this compound of known concentrations. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification by GC-MS (Indirect Method)
This protocol involves the analysis of the hydrolysis products of this compound.
3.2.1. Apparatus and Reagents
-
Gas Chromatograph with a Mass Spectrometric (GC-MS) detector.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
This compound reference standard.
-
Potassium hydroxide (KOH).
-
Methanol, hexane, and diethyl ether (all anhydrous and high purity).
-
Hydrochloric acid (HCl).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Anhydrous sodium sulfate.
-
Heating block or water bath.
3.2.2. Sample Preparation and Derivatization
-
Accurately weigh approximately 0.5 g of the emulsion into a screw-cap reaction vial.
-
Add 5 mL of 0.5 M KOH in methanol.
-
Heat the vial at 70°C for 1 hour to achieve saponification.
-
Cool the reaction mixture to room temperature and add 5 mL of water.
-
Acidify the mixture to pH 2 with HCl.
-
Extract the isostearyl alcohol and lactic acid with two 10 mL portions of diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes to complete the derivatization.
-
Cool to room temperature before injection into the GC-MS.
3.2.3. Instrumental Analysis
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
3.2.4. Data Analysis
Identify the peaks corresponding to the silylated derivatives of isostearyl alcohol and lactic acid based on their retention times and mass spectra compared to a derivatized standard. Quantification can be performed using an internal standard and a calibration curve prepared with the this compound reference standard that has undergone the same sample preparation procedure.
Data Presentation
The following table summarizes the expected quantitative performance parameters for the proposed analytical methods. These values are estimates based on similar published methods for related compounds.[5]
| Parameter | HPLC-MS | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 1.5 - 15 µg/mL |
| Linearity Range (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% |
Visualizations
Caption: Overall workflow for the quantification of this compound in emulsions.
Caption: Sample preparation workflow for HPLC-MS analysis.
Caption: Sample preparation workflow for GC-MS analysis.
References
- 1. specialchem.com [specialchem.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. ijsdr.org [ijsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
Application Note: Analysis of Isostearyl Lactate in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Isostearyl lactate is a widely utilized emollient in the cosmetics industry, valued for its moisturizing and skin-conditioning properties. Ensuring the quality and purity of this raw material, as well as its concentration in final product formulations, is critical for product efficacy and safety. This application note details a robust and reliable method for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and quality control professionals in the cosmetic and drug development fields.
Introduction
This compound is the ester of isostearyl alcohol and lactic acid.[1] Its primary functions in cosmetic formulations are as an emollient and skin conditioning agent.[2] Accurate and precise analytical methods are essential for the quality control of this compound as a raw material and for its quantification in complex cosmetic matrices such as creams and lotions. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high separation efficiency and definitive compound identification based on mass spectral data.[3][4] This application note outlines a generalized method for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to extract this compound from the cosmetic matrix and eliminate non-volatile or interfering substances.
Materials:
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
15 mL centrifuge tubes
-
2 mL GC autosampler vials with inserts
Protocol for Cosmetic Creams/Lotions:
-
Accurately weigh approximately 1.0 g of the cosmetic product into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol and vortex for 2 minutes to disperse the sample.
-
Add 5.0 mL of hexane to the tube, vortex for an additional 2 minutes to extract the non-polar components, including this compound.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and allow the solution to stand for 5 minutes.
-
Transfer the dried hexane extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrumentation used. A non-polar or weakly polar capillary column is suitable for the analysis of this high molecular weight ester.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 320°C, hold for 10 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-600 |
| Solvent Delay | 5 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The exact retention time and ion abundances may vary depending on the specific instrument and conditions.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~18.5 | 342 (low abundance or absent) | 255, 89, 71, 55, 43 | 0.5 | 1.5 |
Mass Spectral Fragmentation: The mass spectrum of this compound is expected to show characteristic fragmentation patterns for a long-chain ester. The molecular ion at m/z 342 may be of low abundance or absent. Key fragmentation would include:
-
Alpha-cleavage: Loss of the isostearyl group radical, leading to a fragment at m/z 89 (C3H5O2+).
-
McLafferty Rearrangement: While less common for larger esters, it could contribute to smaller fragments.
-
Fragmentation of the isostearyl chain: A series of peaks separated by 14 amu (CH2 units) is characteristic of the long alkyl chain. A prominent peak at m/z 255 would correspond to the loss of the lactate group.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method presented provides a reliable and robust protocol for the identification and quantification of this compound in cosmetic formulations. The sample preparation is straightforward, and the chromatographic conditions allow for excellent separation and subsequent mass spectral identification. This application note serves as a valuable guide for researchers, scientists, and professionals in the cosmetic and pharmaceutical industries for the quality control of this compound.
References
Application Note: Quantitative Analysis of Isostearyl Lactate in Cosmetic Formulations using High-Performance Liquid Chromatography with Charged Aerosol Detection
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Isostearyl lactate using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD). This compound, an ester of isostearyl alcohol and lactic acid, is a widely used emollient and skin conditioning agent in cosmetic and personal care products[1][2]. Due to the absence of a significant UV chromophore in its structure, traditional HPLC-UV detection methods lack the required sensitivity and specificity. The developed method utilizes a reversed-phase C18 column with a gradient elution, providing excellent separation and quantification. The Charged Aerosol Detector offers near-uniform response for non-volatile and semi-volatile analytes, making it an ideal choice for this application[3][4][5]. This method is suitable for routine quality control of raw materials and the determination of this compound in finished cosmetic products.
Introduction
This compound is a popular ingredient in the cosmetics industry, valued for its emollient properties and its ability to reduce the tackiness of polymers in formulations[1]. Accurate quantification is crucial for ensuring product quality, stability, and adherence to formulation specifications. The primary analytical challenge for this compound is its lack of a UV-absorbing chromophore, which renders standard HPLC-UV detection ineffective.
Alternative detectors are necessary for such non-chromophoric compounds[6]. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are universal detectors that are well-suited for analyzing compounds like lipids, sugars, polymers, and surfactants[3][7][8]. These detectors operate by nebulizing the column effluent, evaporating the mobile phase, and measuring the resulting analyte particles[8][9]. The CAD, in particular, provides a consistent response independent of the analyte's chemical structure, allowing for reliable quantification even without a specific reference standard for every impurity[4][5].
This application note presents a complete protocol for the analysis of this compound using a reversed-phase HPLC method with CAD detection, suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
2.1 Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.
-
Analytical Column: Waters XBridge C18 column (4.6 x 150 mm, 5 µm particle size).
-
Software: Chromeleon 7 Chromatography Data System or equivalent.
-
Solvents: HPLC-grade Acetonitrile, Methanol, and Isopropanol. Deionized water (18.2 MΩ·cm).
-
Reference Standard: this compound (≥95% purity).
2.2 Chromatographic Conditions
The separation was optimized using a reversed-phase gradient method to ensure a robust separation of the analyte from potential matrix interferences.
| Parameter | Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
2.3 Charged Aerosol Detector (CAD) Settings
| Parameter | Setting |
| Evaporation Temp. | High |
| Gas Regulator | 35 psi (Nitrogen) |
| Data Collection Rate | 10 Hz |
| Filter Constant | 3.6 s |
| Power Function | 1.0 |
2.4 Preparation of Standards and Samples
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Isopropanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase at the initial gradient composition (70% B).
-
Sample Preparation (for a cream formulation):
-
Accurately weigh approximately 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 20 mL of Isopropanol.
-
Vortex for 5 minutes to disperse the sample.
-
Heat in a water bath at 60°C for 10 minutes to facilitate extraction.
-
Centrifuge at 4000 rpm for 15 minutes to separate excipients.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
-
Data and Results
The developed method demonstrates excellent performance for the quantification of this compound. A representative chromatogram would show a well-resolved peak for this compound, eluting at approximately 12.5 minutes under the specified conditions.
3.1 Method Validation Summary
The method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.
Table 1: System Suitability Test (SST) Results (Based on 6 replicate injections of a 250 µg/mL standard)
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | — | 12.52 |
| RSD of Retention Time (%) | ≤ 1.0 | 0.15 |
| Peak Asymmetry (Tailing Factor) | 0.8 - 1.5 | 1.12 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (%) | ≤ 2.0 | 1.35 |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (RSD%) | Intra-day: 1.2%, Inter-day: 1.8% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 3 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
Mandatory Visualizations
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Experimental workflow for the HPLC-CAD analysis of this compound.
Conclusion
The High-Performance Liquid Chromatography method with Charged Aerosol Detection described in this application note provides a reliable, sensitive, and accurate means for quantifying this compound in cosmetic raw materials and finished products. The protocol overcomes the limitations of UV detection for this non-chromophoric analyte. The method is validated to be linear, precise, and accurate over a suitable concentration range, making it ideal for routine use in quality control and formulation development environments.
References
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 4. Charged Aerosol Detectors | Charged aerosol detectors | Thermo Fisher Scientific [analytica-world.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 8. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with Isostearyl Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isostearyl lactate is a versatile ester that functions as an emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1][2] Its chemical structure, derived from isostearyl alcohol and lactic acid, imparts a unique sensory profile, reducing tackiness and improving the spreadability of topical products.[1] This document provides detailed application notes and experimental protocols for the formulation of stable oil-in-water (O/W) emulsions using this compound. It covers key formulation parameters, manufacturing procedures, and comprehensive characterization techniques to ensure emulsion stability and performance.
Introduction to this compound in Emulsion Formulation
This compound is the ester of isostearyl alcohol, a branched-chain fatty alcohol, and lactic acid, an alpha-hydroxy acid. This structure provides both lipophilic (isostearyl) and hydrophilic (lactate) characteristics, making it a functional ingredient in emulsion systems. While primarily recognized for its emollient properties, its amphiphilic nature suggests a role in stabilizing oil-in-water emulsions, particularly when used in conjunction with other emulsifiers. The recommended use level for this compound in cosmetic formulations is typically between 1-5%.[1]
Key Properties of this compound:
| Property | Description | Reference |
| INCI Name | This compound | [2] |
| Chemical Structure | Ester of Isostearyl Alcohol and Lactic Acid | [1] |
| Appearance | Pale yellow liquid | [1] |
| Solubility | Soluble in silicones | [1] |
| Primary Functions | Emollient, Skin Conditioning Agent | [2] |
| Sensory Profile | Reduces tackiness and drag of polymers | [1] |
A crucial parameter for selecting emulsifiers is the Hydrophile-Lipophile Balance (HLB) value. For ester-based non-ionic surfactants like this compound, the HLB value can be calculated using the following formula if the saponification value and acid value of the fatty acid moiety are known:
HLB = 20 * (1 - S / A)
Where:
As specific saponification and acid values for commercially available this compound can vary, it is recommended to obtain these values from the supplier's technical data sheet for an accurate HLB calculation. Based on its structure, this compound is expected to have a relatively low HLB value, suggesting its role as a co-emulsifier in O/W emulsions or a primary emulsifier for W/O emulsions.
Formulating Oil-in-Water Emulsions with this compound: A Protocol
This section provides a general protocol for preparing a stable O/W cream incorporating this compound. The following formulation is a representative example and may require optimization based on the specific properties of the other ingredients used.
2.1. Materials and Equipment
-
Oil Phase:
-
This compound
-
Caprylic/Capric Triglyceride (as a representative oil)
-
Cetearyl Alcohol (co-emulsifier and thickener)
-
Glyceryl Stearate (co-emulsifier)
-
-
Water Phase:
-
Deionized Water
-
Glycerin (humectant)
-
Xanthan Gum (stabilizer)
-
-
Cool-Down Phase:
-
Preservative (e.g., Phenoxyethanol, Caprylyl Glycol)
-
Fragrance (optional)
-
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Overhead stirrer
-
pH meter
-
Weighing balance
-
2.2. Example Formulation
| Phase | Ingredient | Function | % w/w |
| A (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 15.0 |
| This compound | Emollient, Co-emulsifier | 3.0 | |
| Cetearyl Alcohol | Co-emulsifier, Thickener | 4.0 | |
| Glyceryl Stearate | Co-emulsifier | 3.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Stabilizer | 0.3 | |
| C (Cool-Down Phase) | Preservative | Preservative | 1.0 |
| Fragrance | Fragrance | 0.1 |
2.3. Manufacturing Procedure
-
Preparation of Phases:
-
In a beaker, combine all ingredients of the oil phase (Phase A).
-
In a separate beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Add the Deionized Water and mix until a uniform gel is formed (Phase B).
-
-
Heating:
-
Heat both the oil phase and the water phase separately to 70-75°C in a water bath.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at a moderate speed.
-
Increase the homogenization speed and mix for 3-5 minutes to form a fine emulsion.
-
-
Cooling:
-
Begin cooling the emulsion while stirring with an overhead mixer at a low speed.
-
-
Addition of Cool-Down Phase:
-
When the temperature of the emulsion reaches below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.
-
-
Final Adjustments:
-
Check the pH of the final emulsion and adjust if necessary.
-
Continue stirring until the emulsion reaches room temperature.
-
Characterization and Stability Testing of Emulsions
To ensure the long-term stability and desired performance of the formulated O/W emulsion, a series of characterization and stability tests should be performed.
3.1. Physicochemical Stability Assessment
The physical and chemical integrity of the emulsion should be evaluated under various storage conditions.
Protocol for Accelerated Stability Testing:
-
Sample Preparation: Prepare a sufficient quantity of the emulsion and divide it into multiple containers, ensuring minimal headspace.
-
Storage Conditions: Store the samples at different temperatures, such as:
-
Room Temperature (20-25°C)
-
Elevated Temperature (40°C)
-
Refrigerator (4°C)
-
-
Freeze-Thaw Cycling: Subject a set of samples to at least three freeze-thaw cycles, where each cycle consists of 24 hours at -10°C followed by 24 hours at room temperature.
-
Evaluation Intervals: Evaluate the samples at initial (time zero), 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks for the following parameters:
-
Appearance: Color, odor, and signs of phase separation (creaming, coalescence, or cracking).
-
pH: Measure the pH of the emulsion. Significant changes can indicate chemical degradation.
-
Viscosity: Measure the viscosity using a viscometer. Changes in viscosity can indicate instability.
-
3.2. Microscopic and Particle Size Analysis
Protocol for Droplet Size Analysis:
-
Microscopy:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope to visually assess the droplet size distribution and uniformity.
-
-
Laser Diffraction:
-
Use a laser diffraction particle size analyzer to obtain a quantitative measurement of the droplet size distribution.
-
Disperse a small amount of the emulsion in deionized water until the appropriate obscuration level is reached.
-
Perform the measurement and record the D50 and D90 values, which represent the median and 90th percentile of the droplet size distribution, respectively. Smaller and more uniform droplet sizes generally correlate with better emulsion stability.[6]
-
3.3. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.[6][7]
Protocol for Zeta Potential Measurement:
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for measurement.
-
Measurement:
-
Use a zeta potential analyzer to measure the electrophoretic mobility of the droplets.
-
The instrument will calculate the zeta potential from this measurement.
-
A higher absolute zeta potential value (typically > ±30 mV) indicates good electrostatic stability.[6]
-
3.4. Rheological Analysis
Rheology studies provide information about the flow behavior and structural properties of the emulsion.
Protocol for Rheological Measurement:
-
Instrumentation: Use a rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Flow Curve:
-
Perform a shear rate sweep to determine the viscosity profile of the emulsion. O/W creams typically exhibit shear-thinning behavior.
-
-
Oscillatory Measurement:
-
Conduct a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
-
A stable emulsion will typically have a G' value greater than G'', indicating a more solid-like structure.
-
Sensory Profile Evaluation
The sensory characteristics of a topical formulation are critical for user acceptance. This compound is known to reduce tackiness.[1] A sensory panel can be used to quantitatively assess the sensory attributes of the final emulsion.
Protocol for Sensory Panel Evaluation:
-
Panelist Selection: Recruit and train a panel of sensory assessors.
-
Attribute Definition: Define the key sensory attributes to be evaluated, such as:
-
Appearance: Gloss, color uniformity.
-
Pick-up: Firmness, ease of removal from the container.
-
Rub-out: Spreadability, slipperiness, tackiness.
-
After-feel: Greasiness, residue, smoothness.
-
-
Evaluation Procedure:
-
Provide panelists with standardized samples of the emulsion.
-
Have panelists evaluate each attribute on a labeled magnitude scale (e.g., 0-10).
-
-
Data Analysis:
-
Collect and statistically analyze the data to generate a sensory profile of the formulation.
-
Conclusion
This compound is a valuable multifunctional ingredient for the formulation of stable and aesthetically pleasing oil-in-water emulsions. By carefully selecting co-emulsifiers, optimizing the manufacturing process, and conducting thorough characterization and stability testing, researchers and formulators can successfully incorporate this compound to create high-performance topical products with desirable sensory properties. The protocols outlined in this document provide a comprehensive framework for the development and evaluation of such formulations.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. youtube.com [youtube.com]
- 3. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. pharmajournal.net [pharmajournal.net]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. brookhaveninstruments.com.cn [brookhaveninstruments.com.cn]
Application Notes and Protocols: Isostearyl Lactate as an Emulsifier in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is a versatile ingredient in the formulation of topical products.[1] While primarily recognized for its emollient and skin-conditioning properties, its amphiphilic nature allows it to function as an effective emulsifier, facilitating the stable dispersion of immiscible liquids such as oil and water.[1] These notes provide detailed insights and protocols for utilizing this compound as an emulsifier in the development of creams, lotions, and other topical delivery systems.
This compound's branched-chain structure contributes to a lighter, less greasy skin feel compared to some traditional emulsifiers, making it a desirable choice for elegant cosmetic and dermatological formulations. Its safety profile, characterized by low potential for irritation, further enhances its suitability for a wide range of skin types.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in emulsion formulation.
| Property | Value/Description | Source/Method |
| INCI Name | This compound | - |
| CAS Number | 42131-28-2 | - |
| Molecular Formula | C21H42O3 | [2] |
| Molecular Weight | 342.56 g/mol | [2] |
| Appearance | Pale yellow liquid | [1] |
| Solubility | Soluble in silicones | [1] |
| Recommended Use Level | 1-5% | [1] |
| Calculated HLB Value | ~5.2 | Griffin's Method |
Note on Hydrophilic-Lipophilic Balance (HLB): The HLB value is a critical parameter for selecting emulsifiers.[3] A calculated HLB of approximately 5.2 suggests that this compound is a suitable emulsifier for water-in-oil (W/O) emulsions. However, it can also be used in combination with a higher HLB emulsifier to create stable oil-in-water (O/W) emulsions.
Signaling Pathways and Emulsification Mechanism
The primary role of an emulsifier like this compound is not to activate biological signaling pathways within the skin, but rather to physically stabilize the formulation. Its mechanism of action is based on its molecular structure, which contains both a hydrophilic (lactyl) head and a lipophilic (isostearyl) tail.
Caption: Molecular structure and interfacial action of this compound.
At the oil-water interface, this compound molecules orient themselves with the lipophilic isostearyl tail penetrating the oil droplet and the hydrophilic lactyl head remaining in the aqueous phase. This arrangement reduces the interfacial tension between the two phases, preventing the coalescence of oil droplets and thereby stabilizing the emulsion.
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Cream
This protocol outlines the preparation of a stable O/W cream using this compound in combination with a high-HLB co-emulsifier.
Materials:
-
Oil Phase:
-
This compound (e.g., 2-5%)
-
Co-emulsifier (High HLB, e.g., Polysorbate 80, 1-3%)
-
Cetyl Alcohol (thickener, 2-5%)
-
Caprylic/Capric Triglyceride (emollient, 10-20%)
-
-
Aqueous Phase:
-
Deionized Water (q.s. to 100%)
-
Glycerin (humectant, 3-5%)
-
Xanthan Gum (stabilizer, 0.2-0.5%)
-
-
Preservative: (e.g., Phenoxyethanol, 0.5-1.0%)
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Overhead stirrer
-
pH meter
Procedure:
-
Phase Preparation:
-
In one beaker, combine all components of the oil phase. Heat to 70-75°C with gentle stirring until all solids are melted and the phase is uniform.
-
In a separate beaker, combine the deionized water and glycerin of the aqueous phase. Disperse the xanthan gum in this mixture with vigorous stirring to avoid clumping. Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5,000-10,000 rpm).
-
Continue homogenization for 3-5 minutes to ensure the formation of fine droplets.
-
-
Cooling and Final Additions:
-
Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low speed.
-
When the temperature of the emulsion drops below 40°C, add the preservative.
-
Adjust the pH to the desired range (typically 5.0-6.0 for skin compatibility) using a suitable acid or base (e.g., citric acid or sodium hydroxide solution).
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
Caption: Workflow for preparing an O/W cream with this compound.
Protocol for Emulsion Stability Testing
This protocol describes methods to assess the physical stability of the prepared topical emulsions.
Methods:
-
Macroscopic Evaluation:
-
Visually inspect the emulsion for any signs of phase separation, creaming (upward movement of the dispersed phase), sedimentation (downward movement of the dispersed phase), or changes in color and odor.
-
Conduct evaluations at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) under different storage conditions (e.g., room temperature, 40°C, 4°C).
-
-
Microscopic Evaluation:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope at various magnifications (e.g., 100x, 400x).
-
Examine the droplet size distribution and look for any signs of droplet coalescence (merging of droplets).
-
Record images at each time point for comparison.
-
-
Accelerated Stability Testing (Centrifugation):
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation. The volume of the separated layer can be measured to quantify instability.
-
-
pH and Viscosity Measurements:
-
Measure the pH and viscosity of the emulsion at each time point and under each storage condition.
-
Significant changes in pH or viscosity can indicate chemical or physical instability.
-
Hypothetical Stability Data Table:
| Time Point | Storage Condition | Macroscopic Observation | Microscopic Observation | pH | Viscosity (cP) |
| Initial | Room Temperature | Homogeneous, white cream | Uniform, small droplets | 5.5 | 15,000 |
| 1 Month | 40°C | No separation | Slight increase in average droplet size | 5.4 | 14,500 |
| 3 Months | 40°C | Slight creaming | Evidence of some droplet coalescence | 5.3 | 13,800 |
Conclusion
This compound is a valuable multifunctional ingredient for topical formulations, acting as both an emollient and an emulsifier. Its favorable sensory profile and safety make it an excellent choice for a wide array of skin care and dermatological products. By understanding its physicochemical properties and following systematic formulation and stability testing protocols, researchers and developers can effectively utilize this compound to create stable, elegant, and efficacious topical emulsions. Further investigation into its specific CMC and its performance in a broader range of emulsion systems will continue to expand its application in advanced drug delivery.
References
Application Notes and Protocols for In Vitro Skin Permeation Studies with Isostearyl Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies to evaluate the effect of Isostearyl lactate as a potential permeation enhancer. This compound, the ester of isostearyl alcohol and lactic acid, is utilized in cosmetic and personal care products.[1] Understanding its influence on the skin barrier is crucial for formulation development.
Lactate esters, in general, are recognized for their potential to enhance the percutaneous permeation of various drugs.[2] They are considered safe and non-irritating, making them suitable for use in topical and transdermal formulations.[2][3] The mechanism by which these esters enhance skin penetration is believed to involve interaction with the components of the stratum corneum, thereby increasing the permeation of active ingredients.[2] This document outlines the standardized procedures for assessing such effects using Franz diffusion cells, a widely accepted in vitro model.[4][5]
Experimental Protocols
A standard method for evaluating the skin permeation of substances is the use of a Franz diffusion cell system.[2][4] This protocol is adapted from studies on various lactate esters and can be applied to investigate this compound.
1. Preparation of Skin Membranes
The choice of skin membrane is a critical factor in permeation studies. Full-thickness skin from sources such as porcine ear or rodent abdomen is commonly used due to its structural similarity to human skin.
-
Source: Obtain fresh porcine ears from a local abattoir.
-
Excision: Excise the full-thickness skin from the dorsal side of the ear.
-
Cleaning: Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Integrity Check: Visually inspect the skin for any imperfections or damage. The integrity of the skin barrier can be further assessed by measuring the transepidermal water loss (TEWL).[5]
-
Storage: If not used immediately, the prepared skin can be wrapped in aluminum foil and stored at -20°C for future use.
2. Franz Diffusion Cell Setup and a Step-by-Step Guide
The Franz diffusion cell is a simple, reproducible, and cost-effective tool for in vitro skin permeation studies.[6][7][8]
-
Apparatus: A typical Franz diffusion cell consists of a donor compartment and a receptor compartment, between which the skin membrane is mounted.[2] The receptor compartment is usually filled with a phosphate buffer solution (PBS) at pH 7.4 to simulate physiological conditions.
-
Temperature Control: The temperature of the receptor fluid should be maintained at 37 ± 0.5°C to ensure the skin surface temperature is approximately 32°C.[8] This is typically achieved using a circulating water bath connected to the jacketed cells.
-
Stirring: The receptor fluid should be continuously stirred at a constant rate (e.g., 600 rpm) to ensure a uniform concentration of the permeate.
-
Skin Mounting:
-
Place the prepared skin membrane on the receptor compartment with the dermal side in contact with the receptor fluid, ensuring no air bubbles are trapped underneath.[9]
-
Clamp the donor compartment securely over the receptor compartment. The effective diffusion area will depend on the specific cell design (e.g., 1.65 cm²).[2]
-
-
Equilibration: Allow the mounted skin to equilibrate for a period (e.g., 30 minutes) before applying the test formulation.
3. Dosing and Sampling
-
Formulation Preparation: Prepare the test formulation containing this compound. A control formulation without this compound should also be prepared. To assess its enhancement effect, a model drug (e.g., ibuprofen, salicylic acid) at a known concentration should be included in the formulations.[2] Propylene glycol is often used as a vehicle.[2][3]
-
Application: Apply a precise amount of the formulation (e.g., 200 µL) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor fluid via the sampling port.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
4. Sample Analysis
The concentration of the model drug in the collected samples is typically determined using High-Performance Liquid Chromatography (HPLC).[4]
-
Method Validation: The HPLC method should be validated for linearity, accuracy, and precision.
-
Quantification: The cumulative amount of the drug permeated per unit area of the skin is plotted against time.
5. Data Analysis and Calculation of Permeation Parameters
From the plot of cumulative amount permeated versus time, several key parameters can be determined:
-
Steady-State Flux (Jss): The slope of the linear portion of the curve.
-
Lag Time (tL): The x-intercept of the linear portion of the curve.
-
Permeability Coefficient (Kp): Calculated using the formula: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
-
Enhancement Ratio (ER): The ratio of the permeability coefficient of the drug with the enhancer to that of the control.[2]
Quantitative Data Summary
| Enhancer (Lactate Ester) | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (x 10⁻⁵ cm/h) | Enhancement Ratio (ER) | Lag Time (tL) (h) |
| Control (Propylene Glycol) | 127.36 ± 10.85 | 28.11 ± 2.20 | 1.00 | 1.52 ± 0.41 |
| Ethyl Lactate (LE-2) | 155.42 ± 12.33 | 34.30 ± 2.72 | 1.22 | 1.38 ± 0.35 |
| Butyl Lactate (LE-4) | 120.15 ± 9.87 | 26.52 ± 2.18 | 0.94 | 1.65 ± 0.40 |
| Hexyl Lactate (LE-6) | 188.63 ± 15.49 | 41.64 ± 3.42 | 1.48 | 1.21 ± 0.31 |
| Octyl Lactate (LE-8) | 221.78 ± 18.21 | 48.97 ± 4.02 | 1.74 | 1.15 ± 0.29 |
| Decyl Lactate (LE-10) | 254.93 ± 20.94 | 56.28 ± 4.62 | 2.00 | 1.08 ± 0.27 |
| Dodecyl Lactate (LE-12) | 301.25 ± 24.74 | 66.49 ± 5.46 | 2.36 | 0.95 ± 0.24 |
| Tetradecyl Lactate (LE-14) | 380.11 ± 31.22 | 83.98 ± 6.89 | 2.99 | 0.88 ± 0.22 |
| Hexadecyl Lactate (LE-16) | 335.67 ± 27.57 | 74.12 ± 6.09 | 2.64 | 0.92 ± 0.23 |
Data is presented as mean ± standard deviation.
This data indicates that the permeation-enhancing effect of lactate esters is dependent on the alkyl chain length, with dodecyl (LE-12) and tetradecyl (LE-14) lactates showing the most significant enhancement for ibuprofen.[2]
Visualizations
Caption: Experimental workflow for in vitro skin permeation studies.
Caption: Potential mechanism of this compound as a penetration enhancer.
Caption: Logical flow for calculating skin permeation parameters.
References
- 1. ewg.org [ewg.org]
- 2. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. d-nb.info [d-nb.info]
- 6. In vitro skin permeation studies: Significance and symbolism [wisdomlib.org]
- 7. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. norlab.com [norlab.com]
Application Note and Protocol for Assessing the Emollient Properties of Isostearyl Lactate
For Researchers, Scientists, and Drug Development Professionals
Objective
This document provides a comprehensive protocol for evaluating the emollient properties of Isostearyl lactate, an ester of isostearyl alcohol and lactic acid.[1][2][3][4] The primary objective is to quantify the effects of this compound on skin hydration, barrier function, and elasticity through standardized, non-invasive biophysical measurements.
Introduction
Emollients are crucial ingredients in cosmetic and dermatological formulations, designed to soften, soothe, and hydrate the skin.[5][6] They function primarily by forming an occlusive layer on the skin's surface to reduce transepidermal water loss (TEWL) and by smoothing the skin's surface.[5][6] this compound is recognized for its emollient and skin-conditioning properties.[1][3][7] This protocol outlines a series of in-vivo experiments to substantiate these claims by measuring changes in skin hydration, TEWL, and skin elasticity following the application of a formulation containing this compound.
The assessment will utilize established, non-invasive techniques:
-
Corneometry: To measure skin surface hydration.[8][9][10][11][12][13]
-
Tewametry: To assess the integrity of the skin barrier by measuring transepidermal water loss.[6][14][15][16][17][18][19][20][21]
-
Cutometry: To evaluate the viscoelastic properties of the skin.[22][23][24][25][26][27]
Materials and Equipment
-
Test Product: Formulation containing a known concentration of this compound (e.g., 5% w/w) in a suitable base cream.
-
Control Product: The base cream without this compound.
-
Tewameter® (e.g., TM 300 or TM Hex, Courage+Khazaka)[15][17][18]
-
Standard laboratory supplies: disposable gloves, soft tissues, marking pens for skin.
-
Controlled environment room (20-22°C and 40-60% relative humidity).[14][28]
Experimental Protocols
Subject Recruitment and Acclimatization
-
Panel: Recruit a panel of 15-20 healthy volunteers with self-perceived dry to moderately dry skin on their forearms.
-
Inclusion/Exclusion Criteria: Define clear criteria for subject participation (e.g., age range, skin type, absence of skin diseases).
-
Acclimatization: Prior to each measurement session, subjects must acclimatize in a controlled environment room for at least 30 minutes to ensure stable skin conditions.[28]
Test Site Demarcation and Baseline Measurements
-
Test Sites: Mark two test areas of equal size (e.g., 4x4 cm) on the volar forearm of each subject.
-
Randomization: Randomly assign the application of the test product and the control product to the marked areas for each subject.
-
Baseline Measurements (T0): Before product application, perform baseline measurements for skin hydration, TEWL, and skin elasticity on both test sites.
Product Application
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test and control products to the designated areas.[19]
-
Gently rub the product into the skin for a specified duration (e.g., 10 seconds).[28]
Post-Application Measurements
-
At specified time points after product application (e.g., 1 hour, 2 hours, 4 hours, and 8 hours), repeat the measurements for skin hydration, TEWL, and skin elasticity at each test site.
Detailed Measurement Methodologies
Protocol 1: Skin Hydration Assessment (Corneometry)
-
Principle: The Corneometer® measures the capacitance of the skin's surface. Since water has a higher dielectric constant than other skin components, changes in capacitance are directly proportional to the skin's hydration level in the stratum corneum.[8][9][10][13] The measurement depth is shallow (10-20 µm), ensuring that only the outermost layer of the skin is assessed.[8][10]
-
Procedure:
-
Gently place the Corneometer® probe perpendicular to the skin surface.
-
A constant pressure is applied by a spring within the probe head to ensure reproducibility.[8][10]
-
Record the measurement, which is provided in arbitrary units (A.U.).
-
Take three consecutive readings at each site and calculate the average.
-
Protocol 2: Transepidermal Water Loss (Tewametry)
-
Principle: The Tewameter® measures the rate of water vapor evaporation from the skin surface, which is an indicator of the skin barrier's integrity.[6][19] The "open chamber" method allows for continuous measurement without altering the skin's microenvironment.[16][18] A higher TEWL value indicates a more compromised skin barrier.[20]
-
Procedure:
-
Hold the Tewameter® probe perpendicular to the skin surface without applying pressure.
-
Allow the reading to stabilize (typically 20-30 seconds).
-
Record the TEWL value, expressed in g/h/m².[17]
-
Perform one measurement per test site.
-
Protocol 3: Skin Elasticity Assessment (Cutometry)
-
Principle: The Cutometer® evaluates the viscoelastic properties of the skin using a suction method.[22][23][24] The probe applies negative pressure to draw the skin into the aperture and then releases it.[23][24] An optical system measures the skin's ability to be deformed and its capacity to return to its original state.[22][24]
-
Procedure:
-
Place the Cutometer® probe on the skin surface.
-
The instrument will perform a pre-defined suction and relaxation cycle.
-
Key parameters to analyze include:
-
R2 (Ua/Uf): Gross elasticity, representing the overall elastic recovery. An increase indicates improved elasticity.[25]
-
R5 (Ur/Ue): Net elasticity, reflecting the skin's intrinsic elastic properties.
-
R7 (Ur/Uf): Biological elasticity, indicating the ratio of immediate retraction to maximal extension. An increase suggests improved elasticity.[25]
-
-
Data Presentation and Analysis
Summarize all quantitative data in the tables below. Statistical analysis (e.g., paired t-test or ANOVA) should be performed to determine the significance of changes from baseline and differences between the test and control products.
Table 1: Skin Hydration (Corneometer Units - A.U.)
| Time Point | Control (Mean ± SD) | Test Product (Mean ± SD) | % Change from Baseline (Test) | p-value (vs. Control) |
| Baseline (T0) | ||||
| 1 Hour | ||||
| 2 Hours | ||||
| 4 Hours | ||||
| 8 Hours |
Table 2: Transepidermal Water Loss (g/h/m²)
| Time Point | Control (Mean ± SD) | Test Product (Mean ± SD) | % Change from Baseline (Test) | p-value (vs. Control) |
| Baseline (T0) | ||||
| 1 Hour | ||||
| 2 Hours | ||||
| 4 Hours | ||||
| 8 Hours |
Table 3: Skin Elasticity (Cutometer - R2 Parameter)
| Time Point | Control (Mean ± SD) | Test Product (Mean ± SD) | % Change from Baseline (Test) | p-value (vs. Control) |
| Baseline (T0) | ||||
| 1 Hour | ||||
| 2 Hours | ||||
| 4 Hours | ||||
| 8 Hours |
Expected Outcomes
A formulation containing this compound is expected to demonstrate:
-
A statistically significant increase in skin hydration values compared to baseline and the control group.
-
A statistically significant decrease in TEWL values, indicating an improvement in the skin's barrier function.
-
A statistically significant improvement in skin elasticity parameters (e.g., an increase in R2 and R7 values).
These results would provide quantitative evidence supporting the emollient and skin-conditioning claims of this compound.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. ewg.org [ewg.org]
- 3. incibeauty.com [incibeauty.com]
- 4. This compound, 42131-28-2 [thegoodscentscompany.com]
- 5. Methods to Assess the Protective Efficacy of Emollients against Climatic and Chemical Aggressors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sorellaapothecary.com [sorellaapothecary.com]
- 7. paulaschoice.fr [paulaschoice.fr]
- 8. enviroderm.co.uk [enviroderm.co.uk]
- 9. The Power of Corneometer: Measuring Skin Hydration [pharmacyinfoline.com]
- 10. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 11. Corneometer | PPTX [slideshare.net]
- 12. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Skin Hydration Assessment - Future Cosmetics [futurecosmetics.co.za]
- 14. researchgate.net [researchgate.net]
- 15. Tewameter® TM Hex - TEWL Measurement [courage-khazaka.com]
- 16. Courage + Khazaka Electronic, Köln - Tewameter® FAQ (E) [courage-khazaka.com]
- 17. dproscientific.com [dproscientific.com]
- 18. medelink.ca [medelink.ca]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Transepidermal water loss in healthy adults: a systematic review and meta-analysis update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. skinceuticals.com [skinceuticals.com]
- 22. agaramindia.com [agaramindia.com]
- 23. Cutometer® MPA 580 - Skin Elasticity Measurement [courage-khazaka.com]
- 24. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]
- 25. delaviesciences.com [delaviesciences.com]
- 26. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 27. evenskyn.com [evenskyn.com]
- 28. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols for Utilizing Isostearyl Lactate to Mitigate Tackiness in Polymer-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isostearyl lactate as an effective agent for reducing tackiness in a variety of polymer-based formulations. This document outlines the mechanisms of action, presents detailed experimental protocols for performance evaluation, and includes illustrative data for informed formulation development.
Introduction to this compound and Tackiness in Polymer Formulations
Tackiness, the inherent surface stickiness of a polymer, can present significant challenges in various applications, including pharmaceutical films, transdermal patches, and cosmetic preparations. This undesirable property can lead to issues with handling, processing, and patient compliance. This compound, the ester of isostearyl alcohol and lactic acid, is a versatile emollient that has been shown to effectively reduce the tackiness and drag of polymers.[1] Its branched-chain structure and ester functionality are thought to contribute to its efficacy as a surface-modifying agent.
Key Properties of this compound:
-
INCI Name: this compound
-
Appearance: Pale yellow liquid[1]
-
Solubility: Soluble in silicones[1]
-
Recommended Use Level: 1-5%[1]
Mechanism of Tack Reduction
While the precise molecular mechanism of this compound in tack reduction is not extensively documented in publicly available literature, the behavior of similar organic anti-tack agents suggests a primary mode of action. It is hypothesized that this compound, an organic ester, migrates to the surface of the polymer film. This migration forms a lubricating layer that reduces the intermolecular forces between the polymer surface and another surface, thereby decreasing the force required for separation. This is in contrast to inorganic anti-tacking agents which create a physical barrier by roughening the surface.
A proposed signaling pathway for this mechanism can be visualized as follows:
Experimental Protocols
To quantitatively assess the efficacy of this compound in reducing polymer tackiness, two primary methods are recommended: instrumental analysis using a texture analyzer and sensory evaluation by a trained panel.
Preparation of a Model Polymer Film Formulation
This protocol describes the preparation of a simple solvent-cast polymer film, which can be used for both instrumental and sensory testing.
Materials:
-
Polymer (e.g., an acrylic polymer like Eudragit® NE 30 D)
-
This compound
-
Solvent (e.g., a blend of ethanol and water)
-
Plasticizer (e.g., triethyl citrate), if required for the specific polymer
-
Casting dish (e.g., petri dish)
-
Drying oven
Procedure:
-
Prepare a polymer solution/dispersion of the desired concentration (e.g., 15% w/w) in the chosen solvent system.
-
If a plasticizer is required, add it to the polymer solution and stir until homogeneous.
-
Create a series of formulations with varying concentrations of this compound (e.g., 0%, 1%, 2.5%, and 5% w/w based on the dry polymer weight).
-
Add the this compound to the polymer solution and mix thoroughly to ensure uniform distribution.
-
Pour a defined volume of each formulation into a level casting dish to achieve a consistent film thickness.
-
Dry the films in an oven at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours) to remove the solvent.
-
Carefully peel the dried films from the casting dish and store them in a controlled environment (e.g., 25°C, 50% RH) for at least 24 hours before testing.
Instrumental Tackiness Measurement Protocol (Probe Tack Test)
This protocol outlines the use of a texture analyzer to measure the adhesive properties of the prepared polymer films.
Equipment:
-
Texture Analyzer equipped with a load cell (e.g., 5 kg)
-
Cylindrical probe (e.g., 5 mm diameter, stainless steel)
-
Software for data acquisition and analysis
Experimental Workflow:
Test Parameters (Example):
-
Pre-test speed: 2.0 mm/s
-
Test speed: 0.5 mm/s
-
Post-test speed: 10.0 mm/s
-
Applied force: 500 g
-
Contact time: 5 s
-
Trigger force: 5 g
Data Analysis: The primary parameters to be extracted from the force-time or force-distance curve are:
-
Peak Adhesive Force (g or N): The maximum force required to separate the probe from the film surface. A lower value indicates reduced tackiness.
-
Work of Adhesion (g.s or N.s): The area under the negative portion of the force-distance curve, representing the total energy required to overcome the adhesive bond. A smaller area signifies lower tackiness.
Sensory Evaluation Protocol
This protocol provides a framework for assessing the tackiness of formulations by a trained sensory panel.
Panelists:
-
A panel of 8-10 trained individuals with experience in evaluating the skin feel of topical products.
Procedure:
-
Apply a standardized amount of the formulation (e.g., 0.1 g of a cream or lotion, or a 2x2 cm piece of a polymer film) to a designated area on the inner forearm of each panelist.
-
Instruct the panelists to gently press a finger onto the application site and then lift it.
-
Ask the panelists to rate the perceived tackiness on a labeled magnitude scale (e.g., from 0 = not tacky to 10 = very tacky).
-
Provide a washout period and a neutral palate cleanser (e.g., water and a plain cracker) between sample evaluations to minimize carry-over effects.
-
Randomize the order of sample presentation for each panelist.
Data Analysis:
-
Calculate the mean and standard deviation of the tackiness scores for each formulation.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in perceived tackiness between the formulations.
Illustrative Data
Table 1: Instrumental Tackiness Measurement of an Acrylic Polymer Film
| Formulation | This compound Concentration (% w/w) | Peak Adhesive Force (N) (Mean ± SD) | Work of Adhesion (N.s) (Mean ± SD) |
| Control | 0 | 2.5 ± 0.2 | 1.8 ± 0.1 |
| A | 1.0 | 1.8 ± 0.1 | 1.2 ± 0.1 |
| B | 2.5 | 1.1 ± 0.1 | 0.7 ± 0.05 |
| C | 5.0 | 0.6 ± 0.05 | 0.4 ± 0.03 |
Table 2: Sensory Panel Evaluation of a Cosmetic Emulsion
| Formulation | This compound Concentration (% w/w) | Mean Tackiness Score (0-10) (Mean ± SD) |
| Control | 0 | 7.8 ± 0.9 |
| A | 1.0 | 5.2 ± 0.7 |
| B | 2.5 | 3.1 ± 0.5 |
| C | 5.0 | 1.5 ± 0.3 |
Conclusion and Formulation Guidelines
The inclusion of this compound at concentrations between 1% and 5% can significantly reduce the tackiness of polymer-based formulations, as demonstrated by both instrumental and sensory evaluation methods. Formulators are encouraged to perform dose-response studies, similar to the protocols outlined above, to determine the optimal concentration of this compound for their specific polymer system and desired level of tack reduction. The logical relationship between formulation, evaluation, and outcome can be summarized as follows:
By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound to overcome challenges associated with polymer tackiness and develop more elegant and user-friendly products.
References
Troubleshooting & Optimization
Preventing crystallization of Isostearyl lactate in cosmetic formulations
Welcome to the Technical Support Center for Isostearyl Lactate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the crystallization of this compound in cosmetic formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in cosmetics?
This compound is the ester of isostearyl alcohol and lactic acid.[1][2] In cosmetic formulations, it primarily functions as an emollient, softening and smoothing the skin, and as a skin conditioning agent, helping to maintain the skin in good condition.[3][4] It is also known to reduce the tackiness and drag of polymers in formulations.[1] It is typically used at a concentration of 1-5%.[1]
Q2: What are the potential signs of this compound crystallization in my formulation?
Crystallization of this compound can manifest in several ways, including:
-
Graining or Grittiness: A noticeable change in the texture of the product, where it no longer feels smooth.
-
Blooming: A whitish or crystalline layer appearing on the surface of the product.[5][6]
-
Phase Separation: The formulation may separate into distinct layers, particularly in emulsions.[7]
-
Increased Opacity: A previously translucent or semi-translucent product may become opaque.
-
Sedimentation: Solid particles may settle at the bottom of the container.
Q3: What are the primary causes of this compound crystallization?
The crystallization of esters like this compound in cosmetic formulations is a complex phenomenon influenced by several factors:
-
Temperature Fluctuations: Exposure to cycles of heating and cooling during storage or transport can promote crystal growth.[6]
-
Incompatibility with Other Ingredients: The presence of certain waxes, fatty alcohols, or other esters can create an environment that encourages crystallization.
-
Solvent System: The polarity and solubilizing capacity of the oil phase are critical. If this compound is not fully solubilized at all relevant temperatures, it may crystallize.
-
Concentration: Using this compound above its saturation point in the formulation's oil phase can lead to crystallization upon cooling.
-
Processing Conditions: The rate of cooling during production can significantly impact crystal formation. Rapid cooling can sometimes lead to the formation of smaller, less stable crystals that can recrystallize into larger, more noticeable ones over time.
Troubleshooting Guide
Problem: My cream/lotion containing this compound has developed a gritty texture.
This is a common sign of crystallization. Follow these steps to diagnose and resolve the issue:
Troubleshooting Workflow for Gritty Texture
References
Technical Support Center: Troubleshooting Phase Separation in Emulsions Containing Isostearyl Lactate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting phase separation in emulsions formulated with Isostearyl Lactate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in an emulsion?
This compound is the ester of isostearyl alcohol and lactic acid. In emulsions, it primarily functions as an emollient, providing a moisturizing and conditioning effect on the skin.[1] It also helps to reduce the tackiness and drag of polymers in a formulation.[1]
Q2: What is the typical concentration range for this compound in an emulsion?
The recommended use level for this compound is between 1-5%.[1]
Q3: My emulsion containing this compound is showing signs of phase separation. What are the common causes?
Phase separation in emulsions can manifest as creaming, flocculation, or coalescence and can be attributed to several factors:
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your emulsifier system may not be optimal for the oil phase of your emulsion.
-
Insufficient Emulsifier Concentration: The amount of emulsifier may be too low to adequately stabilize the oil droplets.
-
Improper Processing Parameters: Issues such as inadequate homogenization (speed or duration), or incorrect temperatures during the emulsification process can lead to instability.
-
Incompatible Ingredients: Interactions between this compound and other ingredients, such as certain thickeners, can disrupt the emulsion's stability.[2]
-
pH Imbalance: The pH of the formulation may be outside the optimal range for the stability of the chosen emulsifier system.[2]
-
High Electrolyte Concentration: The presence of salts can sometimes interfere with the performance of ionic emulsifiers.
Q4: How do I determine the correct HLB for my emulsion containing this compound?
To calculate the required HLB for your oil phase, you need to know the required HLB of each oil and its percentage in the oil phase.
Example Calculation for a Simple Oil Phase:
If your oil phase consists of 70% Sweet Almond Oil (required HLB 7) and 30% Jojoba Oil (required HLB 6.5), the calculation would be:
(0.70 * 7) + (0.30 * 6.5) = 4.9 + 1.95 = 6.85
You would then select an emulsifier or a blend of emulsifiers with an HLB of approximately 6.85.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Creaming (A layer of concentrated emulsion at the top) | Insufficient viscosity of the continuous phase. Large oil droplet size. | Increase the viscosity of the aqueous phase with a suitable thickener (e.g., Xanthan Gum, Carbomer). Optimize homogenization to reduce droplet size. |
| Flocculation (Clumping of oil droplets) | Suboptimal pH. Presence of electrolytes. | Adjust the pH of the aqueous phase to be within the optimal range for your emulsifier system. Evaluate and potentially reduce the concentration of electrolytes. |
| Coalescence (Irreversible merging of oil droplets leading to oil separation) | Incorrect HLB of the emulsifier system. Insufficient emulsifier concentration. | Recalculate the required HLB of your oil phase and adjust your emulsifier blend accordingly. Increase the concentration of your emulsifier system. |
| Immediate Phase Separation | Incorrect type of emulsifier (e.g., low HLB emulsifier for an O/W emulsion). Grossly insufficient emulsifier concentration. Inadequate homogenization. | For an O/W emulsion, ensure your emulsifier or blend has a higher HLB (typically 8-18). For a W/O emulsion, a lower HLB (typically 3-6) is needed.[3] Significantly increase the emulsifier concentration. Ensure high-shear homogenization is applied for an adequate duration. |
Quantitative Data
Table 1: Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [1] |
| CAS Number | 42131-28-2 | [1] |
| Appearance | Pale yellow liquid | [1][4] |
| Recommended Use Level | 1-5% | [1] |
| pH (2% aqueous solution) | 4.0-5.0 | [1] |
| Solubility | Soluble in silicones | [1][4] |
Table 2: Required HLB of Common Cosmetic Oils and Waxes
| Ingredient | Required HLB | Reference |
| Almond Oil, Sweet | 7 | [5] |
| Apricot Kernel Oil | 7 | [5][6] |
| Argan Oil | 11 | [6][7] |
| Avocado Oil | 7 | [5][6] |
| Babassu Oil | 8 | [5][6] |
| Beeswax | 12 | [5][6] |
| Caprylic/Capric Triglyceride | 11 | [5] |
| Castor Oil | 14 | [5] |
| Cetyl Alcohol | 15.5 | [5] |
| Cocoa Butter | 6 | [5] |
| Coconut Oil | 8 | [5] |
| Dimethicone | 5 | [5] |
| Grape Seed Oil | 7 | [5] |
| Jojoba Oil | 6.5 | [5] |
| Lanolin | 10 | [5] |
| Mineral Oil | 10.5 | [5] |
| Olive Oil | 7 | [8] |
| Shea Butter | 8 | |
| Stearic Acid | 15 | |
| Sunflower Oil | 7 |
Experimental Protocols
Viscosity Measurement
Objective: To determine the flow behavior and consistency of the emulsion, which is a key indicator of stability.
Apparatus: Rotational viscometer or rheometer with appropriate spindle/geometry (e.g., concentric cylinder or plate-plate).
Methodology:
-
Sample Preparation: Gently stir the emulsion to ensure homogeneity before measurement. Avoid introducing air bubbles.
-
Instrument Setup:
-
Select an appropriate spindle or geometry based on the expected viscosity of the sample.
-
Calibrate the instrument according to the manufacturer's instructions.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C) as viscosity is temperature-dependent.
-
-
Measurement:
-
Carefully place the required amount of sample into the sample holder, ensuring the spindle is immersed to the correct level.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Start the measurement at a defined shear rate or a programmed range of shear rates. For non-Newtonian fluids like most emulsions, it is recommended to perform a shear rate sweep to understand the shear-thinning or shear-thickening behavior.
-
Record the viscosity (in mPa·s or cP) and shear stress values.
-
-
Data Analysis:
Particle Size Analysis
Objective: To determine the size distribution of the dispersed phase droplets, which is critical for emulsion stability. Smaller and more uniform droplets generally lead to a more stable emulsion.
Apparatus: Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Sample Preparation:
-
Dilute the emulsion with a suitable solvent (usually the continuous phase, e.g., deionized water for an O/W emulsion) to a concentration appropriate for the DLS instrument. The goal is to achieve a slightly turbid solution.[11]
-
Ensure the diluent is filtered to remove any dust or particulate matter.
-
Gently mix the diluted sample to ensure homogeneity. Vigorous shaking can induce coalescence.
-
-
Instrument Setup:
-
Clean the sample cuvette thoroughly.
-
Calibrate the instrument using a standard of known particle size.
-
Set the measurement parameters, including temperature, laser intensity, and measurement time.[12]
-
-
Measurement:
-
Transfer the diluted sample to the cuvette, ensuring no air bubbles are present.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[13]
-
-
Data Analysis:
-
The instrument's software will calculate the particle size distribution, providing the mean particle diameter and the polydispersity index (PDI). A lower PDI indicates a more uniform droplet size distribution.[14]
-
Accelerated Stability Testing
Objective: To predict the long-term stability of an emulsion by subjecting it to stress conditions that accelerate the rate of phase separation.
a) Centrifugation
Apparatus: Laboratory centrifuge.
Methodology:
-
Sample Preparation: Fill centrifuge tubes with the emulsion.
-
Procedure:
-
Place the tubes in the centrifuge, ensuring they are balanced.
-
Centrifuge the samples at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, visually inspect the samples for any signs of phase separation, such as the formation of a cream layer or the separation of oil or water.
-
The volume of the separated layer can be measured and used as an indicator of instability.
-
b) Temperature Stress Testing
Methodology:
-
Freeze-Thaw Cycles:
-
Place samples of the emulsion in a freezer at a low temperature (e.g., -10°C) for 24 hours.
-
Remove the samples and allow them to thaw at room temperature for 24 hours.
-
Repeat this cycle 3-5 times.
-
After the final cycle, visually inspect the samples for any changes in consistency, color, or for any signs of phase separation.
-
-
Elevated Temperature Storage:
Visualizations
Caption: Troubleshooting workflow for emulsion phase separation.
Caption: Key factors influencing emulsion stability.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. specialchem.com [specialchem.com]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. HLB Calculator - Materials [hlbcalc.com]
- 7. mytreesays.wordpress.com [mytreesays.wordpress.com]
- 8. scribd.com [scribd.com]
- 9. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]
- 10. brookfieldengineering.com [brookfieldengineering.com]
- 11. m.youtube.com [m.youtube.com]
- 12. DLS Particle Size Analyzer: Overview and Testing Steps | MtoZ Biolabs [mtoz-biolabs.com]
- 13. rivm.nl [rivm.nl]
- 14. usp.org [usp.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. ijpsonline.com [ijpsonline.com]
Optimizing the concentration of Isostearyl lactate for sensory improvement
This guide provides technical support for researchers, scientists, and drug development professionals on optimizing the concentration of Isostearyl lactate to enhance the sensory properties of topical formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a formulation?
This compound is the ester of isostearyl alcohol and lactic acid.[1][2] In cosmetic and pharmaceutical formulations, it functions primarily as an emollient and skin-conditioning agent.[3][4] Its key benefits include softening and smoothing the skin, reducing the tackiness and drag of polymers, and providing a pleasant skin feel.[1][5]
Q2: What is a typical concentration range for this compound?
The recommended use level for this compound is typically between 1% and 5%.[1] The final concentration depends on the desired sensory profile, the other ingredients in the formula, and the product type, such as creams, lotions, or serums.[1]
Q3: In what types of systems is this compound soluble?
This compound is noted for its solubility in silicones, making it a versatile emollient in formulations containing cyclomethicone, dimethicone, and other common silicone fluids.[1]
Q4: Can this compound impact formulation stability?
Like any ingredient, adding this compound can affect the stability of an emulsion. Emulsions are inherently thermodynamically unstable systems.[6][7] When optimizing its concentration, it is crucial to monitor for any signs of instability, such as phase separation, coalescence, or changes in viscosity and texture over time.[3][6][7]
Troubleshooting Guide
Q5: My formulation feels greasy or heavy after adding this compound. What should I do?
-
Potential Cause: The concentration of this compound, in combination with other emollients and oils in your oil phase, may be too high. A greasy finish can result from a heavy oil phase that does not absorb well into the skin.[8]
-
Troubleshooting Steps:
-
Reduce Concentration: Lower the concentration of this compound to the lower end of its typical range (e.g., 1-2%).
-
Re-evaluate Oil Phase: Assess the other emollients in your formula. Consider replacing heavier oils or esters with lighter, faster-spreading alternatives.[8]
-
Adjust Emulsifier System: The choice of emulsifier can impact the sensory profile. Ensure your emulsifier system is optimized for the specific oil phase composition and concentration.
-
Q6: The product has a sticky or tacky after-feel. I thought this compound was supposed to reduce this?
-
Potential Cause: While this compound is known to reduce tackiness from polymers, a sticky after-feel can still occur due to interactions with other ingredients, such as certain film-forming polymers or humectants at high concentrations.[1][8]
-
Troubleshooting Steps:
-
Optimize Concentration: Systematically vary the concentration of this compound. There is often an optimal level where it best mitigates tackiness without contributing to other negative sensory attributes.
-
Evaluate Other Ingredients: Identify other potential sources of tackiness in the formula (e.g., certain polymers, glycerin). You may need to adjust the ratio of this compound to the tack-causing ingredient.
-
Incorporate Powders: Consider adding a small amount of a sensory modifier like starch, silica, or boron nitride to create a drier, more velvety after-feel.
-
Q7: My emulsion's viscosity dropped, or the product is showing signs of separation after incorporating this compound.
-
Potential Cause: The addition of an emollient can alter the balance of the emulsion system. This can lead to issues like coalescence (the merging of droplets) and eventual phase separation.[6][7] This is a common challenge in emulsion formulation.[9]
-
Troubleshooting Steps:
-
Check Emulsifier Compatibility: Ensure your emulsifier and any co-emulsifiers are appropriate for the type and concentration of your oil phase, which now includes this compound.
-
Adjust Thickener/Stabilizer: You may need to increase the concentration of your rheology modifier or select a different one to maintain the target viscosity and structure of the emulsion.[7]
-
Review Manufacturing Process: Inadequate homogenization (shear) during the emulsification process can lead to instability.[8][9] Ensure processing parameters are optimized.
-
Data Presentation
Table 1: Illustrative Sensory Impact of this compound Concentration
This table provides a representative summary of how key sensory attributes may change with varying concentrations of this compound in a standard oil-in-water cream base. Data is illustrative and should be confirmed with specific sensory panel testing.
| Concentration of this compound | Spreadability | Absorption (Rub-out) | Cushion | After-feel (Greasiness) | After-feel (Tackiness) |
| 0% (Control) | Moderate | Moderate | Low | Moderate | High (from base) |
| 1.0% | High | Fast | Low-Medium | Low | Low |
| 2.5% | Very High | Fast | Medium | Low-Moderate | Very Low |
| 5.0% | Excellent | Moderate | Medium-High | Moderate | Very Low |
| > 7.0% (Above Range) | Excellent | Slow | High | High | Very Low |
Experimental Protocols
Protocol: Descriptive Sensory Analysis for Optimizing this compound Concentration
This protocol outlines a method for quantifying the sensory attributes of formulations to determine the optimal concentration of this compound.[10][11]
1. Objective: To identify the concentration of this compound (e.g., 1%, 2.5%, 5%) that yields the most desirable sensory profile in a given base formulation, as defined by attributes such as spreadability, absorption, and after-feel.
2. Panelist Selection:
-
Recruit 10-15 trained sensory panelists.
-
Panelists should be experienced in evaluating the sensory characteristics of topical products and familiar with a standardized sensory lexicon.[8]
3. Sample Preparation:
-
Prepare batches of the base formulation containing different concentrations of this compound (e.g., 0%, 1.0%, 2.5%, 5.0%).
-
Code samples with random three-digit numbers to blind the panelists.
-
Package samples in identical, neutral containers.
4. Evaluation Procedure:
-
Environment: Conduct the evaluation in a climate-controlled room with consistent temperature and humidity.[8]
-
Application Site: Use the inner forearm. Designate specific areas for each sample.
-
Application Protocol:
-
Panelists cleanse the application site and wait 15 minutes to acclimate.
-
An assistant dispenses a standardized amount (e.g., 0.1 mL) of the first coded sample onto the designated skin area.
-
The panelist evaluates "pick-up" attributes (e.g., firmness, stickiness).[10]
-
The panelist spreads the product in a circular motion for a set time (e.g., 15 seconds) and evaluates "application" attributes (e.g., spreadability, slip).[8][10]
-
Panelists evaluate immediate after-feel at T=1 minute (e.g., oiliness, waxiness, tackiness).[10]
-
Panelists wait a standardized time between samples (e.g., 10 minutes) and cleanse with a neutral wipe to minimize carryover effects.
-
Repeat for all samples in a randomized order for each panelist.
-
5. Data Collection and Analysis:
-
Panelists rate the intensity of each sensory attribute (e.g., spreadability, greasiness, tackiness) on a labeled magnitude scale (e.g., 0 = None, 10 = Very High).
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to identify significant differences between the samples for each attribute.[11]
-
Visualize the results using spider web charts or bar graphs to compare the sensory profiles of each concentration.
Visualizations
Caption: Troubleshooting workflow for common sensory issues in formulations.
Caption: Experimental workflow for sensory panel evaluation.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. ewg.org [ewg.org]
- 3. specialchem.com [specialchem.com]
- 4. incibeauty.com [incibeauty.com]
- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 6. Stability Issues - Botanichem [botanichem.co.za]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Sensory Characterization of Cosmetic Emulsions | Texture & After-Feel Training [onlytrainings.com]
- 9. mxdprocess.com [mxdprocess.com]
- 10. amarrie.com [amarrie.com]
- 11. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
Technical Support Center: Isostearyl Lactate Stability in Creams
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isostearyl Lactate in cream formulations. The following information addresses common issues related to pH and the stability of this ingredient.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in a cream formulation?
A1: The primary degradation pathway for this compound, which is an ester of isostearyl alcohol and lactic acid, is hydrolysis. This chemical reaction breaks the ester bond, yielding isostearyl alcohol and lactic acid. The rate of this hydrolysis is significantly influenced by the pH of the formulation.
Q2: What is the optimal pH range for maintaining the stability of this compound in a cream?
A2: this compound is most stable in acidic conditions. For optimal stability and to minimize hydrolysis, it is recommended to maintain the cream formulation within a pH range of 4.0 to 6.0.
Q3: What are the observable signs of this compound instability in my cream?
A3: Instability can manifest in several ways, including:
-
Changes in pH: A drop in pH over time can indicate the formation of lactic acid due to hydrolysis.
-
Alteration in Viscosity: A decrease or increase in the cream's thickness can be a sign of emulsion destabilization.
-
Phase Separation: The appearance of visible oil or water layers, a phenomenon known as breaking or creaming, indicates a compromised emulsion.[1]
-
Changes in Odor and Appearance: An off-odor or a change in the color and texture of the cream can also signal degradation.
Q4: Can the degradation of this compound impact the overall performance of my cream?
A4: Yes. The degradation of this compound into isostearyl alcohol and lactic acid can alter the sensory properties of the cream, affect its moisturizing efficacy, and potentially lead to the destabilization of the entire emulsion system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cream's pH is decreasing over time. | Hydrolysis of this compound is releasing lactic acid. | Buffer the formulation to maintain the pH within the recommended range of 4.0-6.0. Consider using a citrate or phosphate buffer system. |
| Visible oil separation or creaming in the emulsion. | The degradation of this compound at the oil-water interface is weakening the emulsion. | Ensure the formulation pH is within the optimal stability range. Re-evaluate the emulsifier system for robustness at the target pH. |
| Noticeable change in the cream's viscosity. | Alteration of the emulsion structure due to the breakdown of this compound. | Monitor the pH and adjust if necessary. Assess the compatibility of this compound with other ingredients at the formulation's pH. |
| Unexpected grainy texture in the cream. | Possible crystallization of degradation products or other ingredients due to pH shifts. | Analyze the formulation for any crystallized components. Confirm the pH is stable and within the desired range. |
Impact of pH on this compound Stability
The following table summarizes the expected stability of this compound at different pH values based on general principles of ester hydrolysis.
| pH | Expected Stability | Primary Degradation Pathway | Potential Observations in Cream |
| < 4.0 | Moderate to Good | Acid-catalyzed hydrolysis | Potential for slight viscosity changes over a long period. |
| 4.0 - 6.0 | High (Optimal) | Minimal hydrolysis | Excellent physical and chemical stability. |
| 6.0 - 8.0 | Moderate to Low | Base-catalyzed hydrolysis | Gradual decrease in pH, potential for viscosity changes and eventual phase separation. |
| > 8.0 | Very Low | Rapid base-catalyzed hydrolysis | Significant and rapid decrease in pH, leading to emulsion instability, phase separation, and changes in odor. |
Experimental Protocols
Protocol 1: Stability Testing of Creams Containing this compound at Various pH Values
Objective: To assess the physical and chemical stability of a cream formulation containing this compound at different pH levels over time and under accelerated conditions.
Methodology:
-
Preparation of Cream Batches:
-
Prepare three identical batches of the cream formulation containing this compound.
-
Adjust the pH of each batch to three different levels using citric acid/sodium citrate or sodium hydroxide:
-
Batch A: pH 4.5
-
Batch B: pH 6.5
-
Batch C: pH 8.5
-
-
-
Stability Chambers:
-
Testing Schedule:
-
Analyze the samples at initial time (T=0) and then at 1, 2, and 3 months for accelerated conditions, and at 3, 6, 12, and 24 months for real-time conditions.
-
-
Parameters to Evaluate:
-
Physical Appearance: Color, odor, and texture.
-
pH Measurement: Use a calibrated pH meter.
-
Viscosity: Measure using a viscometer.
-
Microscopic Examination: Observe for changes in droplet size and distribution.
-
Assay of this compound: Quantify the remaining this compound using a suitable analytical method (e.g., Gas Chromatography-Mass Spectrometry after derivatization).
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under stress conditions of acid and base hydrolysis.[4][5]
Methodology:
-
Sample Preparation:
-
Prepare three solutions of this compound (e.g., 1% in a suitable solvent system).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid to one sample and reflux for a specified period (e.g., 4 hours).
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide to another sample and reflux for a specified period (e.g., 2 hours).
-
Control: Keep the third sample under normal conditions.
-
-
Neutralization and Analysis:
-
After the stress period, neutralize the acid and base-treated samples.
-
Analyze all three samples using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate and identify the degradation products.
-
Visualizations
Caption: Degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for pH-dependent stability testing.
References
Technical Support Center: Forced Degradation Studies of Isostearyl Lactate Under Thermal Stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in forced degradation studies of Isostearyl Lactate under thermal stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on this compound under thermal stress?
A1: Forced degradation studies, or stress testing, are crucial for several reasons. They help to identify potential degradation products, elucidate degradation pathways, and understand the intrinsic stability of the this compound molecule.[1][2] This information is vital for developing stable cosmetic or pharmaceutical formulations, selecting appropriate packaging, and determining shelf-life and storage conditions.[1][3]
Q2: What are the typical initial steps for designing a thermal degradation study for this compound?
A2: A typical starting point involves exposing this compound to temperatures incrementally higher than those used in accelerated stability testing.[4] For cosmetic ingredients, this often means starting at temperatures around 40-50°C and increasing in 10°C increments.[3][4] The duration of exposure will depend on the temperature, with the goal of achieving a target degradation of 5-20%.[4] It is also recommended to conduct these studies on at least three primary batches to ensure consistency.[5][6]
Q3: What are the likely degradation products of this compound under thermal stress?
A3: this compound is an ester of isostearyl alcohol and lactic acid.[7][8][9] Under thermal stress, esters can undergo pyrolysis, leading to the formation of a carboxylic acid and an alkene, or hydrolysis if water is present, yielding a carboxylic acid and an alcohol.[10][11][12] Therefore, the primary expected degradation products of this compound are isostearyl alcohol, lactic acid, and potentially dehydration products of lactic acid or isostearyl alcohol.
Q4: What analytical techniques are most suitable for monitoring the degradation of this compound and quantifying its degradants?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common and effective techniques.[13] HPLC is well-suited for separating and quantifying the non-volatile this compound and its degradation products. GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile degradation products, such as isostearyl alcohol.[13]
Q5: Should the thermal degradation study be conducted on the neat this compound or in a formulation?
A5: It is advisable to conduct studies on both. Stress testing the neat substance provides information about its intrinsic stability.[1] However, performing studies with the final formulation is critical as excipients can interact with this compound and influence its degradation profile. It's also recommended to use the final intended packaging for these studies to account for any product-package interactions.[5][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed even at high temperatures. | 1. Study duration is too short.2. This compound is highly stable under the tested conditions.3. Analytical method is not sensitive enough to detect low levels of degradants. | 1. Increase the duration of thermal exposure.2. Increase the temperature in 10°C increments.3. Re-validate the analytical method to ensure it can detect and quantify potential degradants at low concentrations. |
| Complete degradation of this compound is observed. | The stress conditions (temperature, duration) are too harsh. | Reduce the temperature or the exposure time to achieve the target degradation of 5-20%.[4] |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or gradient.2. Column degradation due to high temperatures or extreme pH.3. Co-elution of degradation products. | 1. Optimize the mobile phase and gradient program.2. Use a new column and ensure the mobile phase pH is within the column's stable range.3. Adjust the mobile phase composition or use a column with a different selectivity. |
| Unexpected peaks in the chromatogram. | 1. Contamination from sample handling or solvents.2. Interaction with the container closure system.3. Formation of secondary degradation products. | 1. Analyze a blank (solvent) to check for contamination.2. Conduct the study in an inert container (e.g., glass) to rule out packaging interactions.3. Use a mass spectrometer (LC-MS or GC-MS) to identify the structure of the unknown peaks. |
| Inconsistent results between batches. | 1. Variation in the purity or impurity profile of the starting material.2. Inconsistent experimental conditions. | 1. Characterize the starting material of each batch thoroughly before initiating the study.2. Ensure that all experimental parameters (temperature, humidity, sample preparation) are tightly controlled. |
Data Presentation
Table 1: Summary of Thermal Degradation of this compound at 50°C
| Time (weeks) | This compound (%) | Isostearyl Alcohol (%) | Lactic Acid (%) | Total Degradation (%) |
| 0 | 100 | 0 | 0 | 0 |
| 2 | 98.5 | 0.8 | 0.7 | 1.5 |
| 4 | 97.1 | 1.6 | 1.3 | 2.9 |
| 8 | 94.3 | 3.1 | 2.6 | 5.7 |
| 12 | 91.8 | 4.5 | 3.7 | 8.2 |
Table 2: Comparison of this compound Degradation at Different Temperatures over 4 Weeks
| Temperature (°C) | This compound (%) | Total Degradation (%) | Appearance |
| 40 | 99.2 | 0.8 | No change |
| 50 | 97.1 | 2.9 | Slight yellowing |
| 60 | 92.5 | 7.5 | Yellowing, slight odor change |
| 70 | 85.3 | 14.7 | Brownish, distinct odor |
Experimental Protocols
Protocol 1: Thermal Stress Study
-
Sample Preparation: Accurately weigh 1.0 g of this compound into three separate, clean, and inert containers (e.g., amber glass vials with PTFE-lined caps).
-
Stress Conditions: Place the vials in a calibrated stability chamber set to the desired temperature (e.g., 50°C ± 2°C).
-
Time Points: Withdraw one vial at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).
-
Sample Analysis: At each time point, prepare the sample for analysis by dissolving a known amount in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
Analytical Method: Analyze the prepared samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Calculate the percentage of remaining this compound and the percentage of each degradation product.
Protocol 2: HPLC-UV Method for this compound and Degradants
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 70% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study of this compound under thermal stress.
Caption: Hypothetical primary degradation pathway of this compound under thermal stress in the presence of moisture.
References
- 1. rjptonline.org [rjptonline.org]
- 2. pharmasm.com [pharmasm.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. certified-laboratories.com [certified-laboratories.com]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. ewg.org [ewg.org]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. This compound, 42131-28-2 [thegoodscentscompany.com]
- 10. Give the mechanism of pyrolysis of ester.plzz fast it's very urgent f - askIITians [askiitians.com]
- 11. organic oxidation - Thermal decomposition of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. datapdf.com [datapdf.com]
- 13. High-performance liquid chromatography and gas chromatography to set the analysis method of stearoyl lactylate, a food emulsifier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
Addressing grittiness in lotions formulated with Isostearyl lactate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering grittiness in lotions formulated with Isostearyl Lactate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in lotions?
This compound is the ester of isostearyl alcohol and lactic acid.[1][2] In lotion formulations, it primarily functions as an emollient, softening and smoothing the skin, and as a skin conditioning agent.[3] It can also reduce the tackiness and drag of polymers in a formulation. The typical recommended use level is between 1-5%.[1]
Q2: Can this compound cause grittiness in my lotion?
While this compound itself is a liquid at room temperature, grittiness in a lotion containing it can arise from several factors related to the overall formulation and processing. The grittiness is often due to the crystallization of other ingredients in the formula, such as fatty alcohols, waxes, or butters. However, as an ester, this compound's compatibility and solubility with other ingredients can influence the stability of the final product and potentially contribute to issues if not incorporated correctly. Lactic acid esters can undergo melt crystallization, a process that could theoretically occur in a complex formulation under certain conditions.
Q3: What are the most common causes of grittiness in lotions?
Grittiness in lotions and other cosmetic emulsions is most commonly caused by:
-
Crystallization of fatty compounds: Ingredients like high-melting-point waxes, butters, and some fatty alcohols can crystallize if the lotion cools too slowly or unevenly.[4]
-
Ingredient incompatibility: Certain ingredients may not be fully compatible, leading to precipitation or separation over time.
-
Improper processing temperatures: Not heating the oil and water phases to the correct temperatures before emulsification can result in some ingredients not melting completely.
-
Incorrect cooling procedure: Rapid or uncontrolled cooling can shock the emulsion and promote crystallization.
-
pH shifts: A significant change in the pH of the formulation can affect the stability of the emulsion and the solubility of some ingredients.
Troubleshooting Guide
Problem: My lotion containing this compound feels gritty.
This guide will walk you through a systematic approach to identify and resolve the cause of grittiness in your formulation.
Step 1: Initial Visual and Microscopic Examination
-
Action: Visually inspect the lotion. Is the grittiness uniform throughout the batch? Are there visible particles?
-
Action: Place a small sample of the lotion on a microscope slide, add a coverslip, and examine it under a polarized light microscope.
-
Expected Outcome: Crystalline structures will often appear as bright, birefringent particles against a dark background under polarized light. This confirms that the grittiness is due to crystallization.
Step 2: Review Formulation and Processing Parameters
Consult the following table to compare your formulation and processing parameters against recommended guidelines.
| Parameter | Recommended Guideline | Potential Issue if Deviated |
| This compound Concentration | 1-5% | While higher concentrations are possible, they may increase the potential for incompatibility. |
| Oil Phase Temperature | Heat to 70-80°C to ensure all waxes and fatty alcohols are fully melted. | If too low, some ingredients may not melt completely, leading to grittiness. |
| Water Phase Temperature | Heat to a temperature equal to or slightly higher than the oil phase. | A significant temperature difference can cause premature solidification of some oil-phase components upon mixing. |
| Cooling Rate | Cool the emulsion slowly and with constant, gentle mixing. | Rapid cooling can induce crystallization of fatty components. |
| Ingredient Compatibility | Ensure all oil-phase ingredients are soluble in each other at the processing temperature. | Incompatibility can lead to precipitation of certain ingredients as the lotion cools. |
| pH of Final Formulation | The pH of a 2% aqueous solution of this compound is 4.0-5.0.[1] Ensure the final lotion pH is within the stable range for all ingredients. | A pH outside the optimal range can affect the stability of the emulsifiers and other ingredients. |
Step 3: Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting grittiness.
Experimental Protocols
Protocol 1: Reprocessing a Gritty Lotion Batch
Objective: To dissolve existing crystals and reform a stable emulsion.
Methodology:
-
Gently heat the entire batch of gritty lotion in a water bath to 70-75°C with slow, constant agitation.
-
Hold the temperature for 15-20 minutes to ensure all crystalline material has melted.
-
Remove from the heat and allow the lotion to cool slowly while continuing to stir gently. A cooling rate of 1-2°C per minute is recommended.
-
Continue stirring until the lotion reaches room temperature.
-
Take a sample for microscopic analysis to confirm the absence of crystals.
Protocol 2: Hot Stage Microscopy for Identifying Crystallizing Ingredient
Objective: To determine the crystallization temperature of individual components or the oil phase.
Methodology:
-
Prepare a sample of the complete oil phase of your lotion.
-
Place a small amount of the oil phase on a microscope slide and cover with a coverslip.
-
Place the slide on a hot stage connected to a microscope.
-
Heat the sample to 80°C to ensure all components are melted.
-
Slowly cool the sample at a controlled rate (e.g., 5°C per minute).
-
Observe the sample through the microscope and record the temperature at which crystals begin to form.
-
This can be repeated for individual oil-phase ingredients to identify the component with the highest crystallization temperature.
Protocol 3: Analytical Characterization of Gritty Particles
For a more in-depth analysis, consider the following techniques:
-
Differential Scanning Calorimetry (DSC): This technique can identify the melting and crystallization points of the bulk lotion and isolated gritty particles, helping to pinpoint the problematic ingredient.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can provide a chemical fingerprint of the isolated gritty material, which can then be compared to the spectra of the individual raw materials.
The following diagram illustrates the relationship between potential causes and analytical approaches.
References
Technical Support Center: Improving the Freeze-Thaw Stability of Isostearyl Lactate Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the freeze-thaw stability of emulsions containing Isostearyl lactate. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guide: Freeze-Thaw Instability in this compound Emulsions
Issue 1: Phase Separation (Creaming or Oiling Out) After Thawing
Question: My oil-in-water (O/W) emulsion containing this compound separated into distinct layers after a freeze-thaw cycle. What is the likely cause and how can I resolve this?
Answer:
Phase separation after freezing and thawing is a common sign of emulsion instability. The formation of ice crystals during freezing can physically damage the interfacial film surrounding the oil droplets, leading to coalescence and subsequent separation upon thawing.[1][2] this compound, being an emollient rather than a primary emulsifier, can influence the overall required Hydrophile-Lipophile Balance (HLB) of your oil phase.[3][4]
Possible Causes and Solutions:
-
Inadequate Emulsifier System: The type and concentration of your emulsifier(s) may not be robust enough to withstand the stress of freezing.
-
Solution:
-
HLB Optimization: While a specific HLB value for this compound is not readily published, a systematic approach to emulsifier selection is crucial. Experiment with blends of high and low HLB emulsifiers to find the optimal balance for your specific oil phase.
-
Increase Emulsifier Concentration: A higher concentration of the emulsifier system can create a more resilient interfacial film.
-
Incorporate Co-emulsifiers: The addition of fatty alcohols (e.g., Cetyl or Stearyl alcohol) or other non-ionic surfactants can enhance the stability of the emulsion.
-
-
-
High Concentration of this compound: this compound is typically used at concentrations of 1-5%.[3] Higher concentrations may disrupt the stability of the emulsion without an adequately adjusted emulsifier system.
-
Solution:
-
Reduce this compound Concentration: Evaluate if a lower concentration of this compound can still provide the desired emollient properties while improving stability.
-
Adjust Emulsifier Ratio: If a high concentration of this compound is necessary, a corresponding increase in the emulsifier to oil ratio is likely required.
-
-
-
Ice Crystal Growth: Large ice crystals can exert mechanical stress on the emulsion droplets.[1]
-
Solution:
-
Incorporate Cryoprotectants: The addition of polyols like glycerin or propylene glycol can lower the freezing point of the aqueous phase, reducing the amount and size of ice crystals formed.[5]
-
Increase Freezing Rate: A faster freezing rate generally leads to the formation of smaller, less damaging ice crystals.
-
-
Issue 2: Increased Particle Size and Grainy Texture Post-Thaw
Question: After a freeze-thaw cycle, my emulsion appears grainy and particle size analysis shows a significant increase in droplet size. Why is this happening?
Answer:
A grainy texture and an increase in particle size are indicative of droplet coalescence, where smaller droplets merge to form larger ones. This is an irreversible process that weakens the emulsion structure.[6]
Possible Causes and Solutions:
-
Weak Interfacial Film: The emulsifier layer around the oil droplets is not strong enough to prevent them from merging during the freeze-concentration process.
-
Solution:
-
Polymeric Stabilizers: Incorporate water-soluble polymers such as carbomers or xanthan gum into the aqueous phase. These increase the viscosity of the continuous phase, which slows down droplet movement and coalescence. They can also form a protective layer around the droplets.
-
Use of Lamellar Gel Network (LGN) Emulsifiers: Emulsifiers that form a lamellar gel network in the external phase can provide a rigid structure that entraps the oil droplets and enhances stability.
-
-
-
Improper Homogenization: Insufficient shear during emulsification can result in a wide particle size distribution with some larger droplets that are more prone to coalescence.
-
Solution:
-
Optimize Homogenization Parameters: Increase the homogenization speed or duration to achieve a smaller and more uniform droplet size. High-pressure homogenization can be particularly effective.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in an emulsion?
This compound is the ester of isostearyl alcohol and lactic acid.[7] Its primary role in cosmetic and pharmaceutical formulations is as an emollient and skin conditioning agent, providing a smooth, non-tacky feel.[3][4] It is not a primary emulsifier but will contribute to the overall lipophilicity of the oil phase.
Q2: What is a typical freeze-thaw cycle protocol for testing emulsion stability?
A common protocol involves subjecting the emulsion to at least three cycles of freezing and thawing.[8] A typical cycle consists of:
-
Thawing the sample at room temperature (around 25°C) for 24 hours.[8] Some protocols may also include a high-temperature step (e.g., 45°C for 24 hours) within each cycle to further stress the formulation.[8]
Q3: What analytical methods can I use to quantify the freeze-thaw stability of my emulsion?
Several methods can be used to assess emulsion stability after freeze-thaw cycling:
-
Visual Observation: Check for any signs of phase separation, creaming, oiling out, or changes in color and consistency.[8]
-
Microscopy: Visually inspect the emulsion under a microscope to observe changes in droplet size and aggregation.
-
Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) or Laser Diffraction to measure the particle size distribution before and after freeze-thaw cycles.[10][11][12] A significant increase in the mean particle size indicates instability.
-
Rheology Measurements: Measure the viscosity of the emulsion. A significant change in viscosity can indicate structural breakdown.
-
Centrifugation: Subjecting the emulsion to centrifugation can accelerate phase separation and help to quantify the degree of instability.[13]
Quantitative Data Summary
The stability of an emulsion is influenced by a variety of quantitative factors. The table below summarizes key parameters to consider when formulating and troubleshooting this compound emulsions.
| Parameter | Typical Range/Value | Impact on Freeze-Thaw Stability | Troubleshooting Action |
| This compound Concentration | 1-5%[3] | High concentrations can increase the required HLB of the oil phase, potentially leading to instability if the emulsifier system is not adjusted. | Optimize concentration for desired sensory feel and stability. If high concentration is needed, adjust emulsifier system accordingly. |
| Emulsifier Concentration | Varies by emulsifier | Higher concentrations generally improve stability by creating a more robust interfacial film. | Increase concentration in increments to find the optimal level without negatively impacting sensory properties. |
| Oil Phase Concentration | Varies by formulation | Higher oil phase concentrations require more emulsifier and are generally more prone to instability. | Adjust the oil-to-water ratio. Ensure the emulsifier concentration is sufficient for the given oil phase volume. |
| Cryoprotectant Concentration (e.g., Glycerin, Propylene Glycol) | 2-10% | Lowers the freezing point of the aqueous phase, reducing ice crystal formation and damage.[5] | Add or increase the concentration of cryoprotectants to improve stability. |
| Thickener/Stabilizer Concentration (e.g., Xanthan Gum, Carbomer) | 0.1-1% | Increases the viscosity of the continuous phase, hindering droplet movement and coalescence. | Incorporate or increase the concentration of a suitable thickener for the aqueous phase. |
| Homogenization Speed/Pressure | Varies by equipment | Higher energy input generally leads to smaller, more uniform droplets, which can improve stability.[5] | Optimize homogenization parameters to achieve the smallest possible average particle size. |
| pH of the Final Emulsion | 4.0-7.0 (this compound has a pH of 4.0-5.0 in a 2% aqueous solution[3]) | The efficacy of some emulsifiers and stabilizers can be pH-dependent. | Adjust the final pH to the optimal range for the chosen emulsifier system. |
Experimental Protocols
Protocol 1: Freeze-Thaw Cycling Test
Objective: To assess the physical stability of an this compound emulsion under temperature stress.
Materials:
-
Emulsion sample in its final packaging or a sealed, transparent container.
-
Temperature-controlled freezer (-10°C to -20°C).
-
Temperature-controlled environment for thawing (e.g., a 25°C incubator or room temperature bench).
-
Control sample stored at room temperature.
Methodology:
-
Place the emulsion sample in the freezer at the specified temperature for 24 hours.[8]
-
Remove the sample from the freezer and allow it to thaw at room temperature for 24 hours.[8]
-
Visually inspect the sample for any signs of instability such as phase separation, oiling out, crystallization, or changes in texture and color. Compare it to the control sample.
-
This completes one cycle. Repeat the process for a minimum of three cycles.[8]
-
After the final cycle, perform quantitative analysis (e.g., particle size measurement, viscosity) and compare the results to the control sample.
Protocol 2: Particle Size Distribution Analysis using Dynamic Light Scattering (DLS)
Objective: To quantitatively measure the change in emulsion droplet size after freeze-thaw cycling.
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Cuvettes compatible with the DLS instrument.
-
Deionized water or appropriate solvent for dilution.
-
Emulsion samples (control and post-freeze-thaw).
Methodology:
-
Prepare the emulsion sample for analysis. This may involve dilution with deionized water to an appropriate concentration for the DLS instrument. Ensure the dilution does not shock the emulsion.
-
Calibrate and set up the DLS instrument according to the manufacturer's instructions.
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Perform the measurement to obtain the particle size distribution and mean particle diameter (e.g., Z-average).
-
Repeat the measurement for both the control sample and the sample that has undergone freeze-thaw cycling.
-
Compare the particle size distributions. A significant shift to a larger particle size in the freeze-thaw sample indicates coalescence and instability.[10]
Visualizations
Caption: Troubleshooting workflow for addressing freeze-thaw instability.
Caption: Key stages of emulsion destabilization during a freeze-thaw cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. incibeauty.com [incibeauty.com]
- 5. News - Freeze-Thaw Cycle Testing for Acrylic Emulsions: -15â Low-Temperature Stability Solutions [desaiglue.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. ewg.org [ewg.org]
- 8. microchemlab.com [microchemlab.com]
- 9. Study Designs for Freeze-Thaw of Topical Formulations – StabilityStudies.in [stabilitystudies.in]
- 10. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. researchgate.net [researchgate.net]
- 12. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 13. benchchem.com [benchchem.com]
Overcoming challenges in scaling up Isostearyl lactate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of Isostearyl Lactate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the production of this compound, presented in a question-and-answer format.
Q1: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in this compound synthesis is a common issue often linked to the equilibrium nature of the esterification reaction. Here are the primary factors and troubleshooting steps:
-
Inadequate Water Removal: The esterification of isostearyl alcohol and lactic acid produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thus reducing the yield of the final product.
-
Troubleshooting:
-
Implement a continuous water removal system, such as a Dean-Stark apparatus or vacuum distillation, during the reaction.
-
For smaller scale reactions, the use of a drying agent that is inert to the reaction components can be considered, although this is less practical for large-scale production.
-
-
-
Suboptimal Reactant Molar Ratio: The stoichiometry of the reactants plays a crucial role in driving the reaction towards the product side.
-
Troubleshooting:
-
An excess of one reactant, typically the less expensive or more easily removable one, can be used to increase the conversion of the other. For lactate ester synthesis, using an excess of the alcohol is a common strategy.[2]
-
Experiment with different molar ratios of isostearyl alcohol to lactic acid to find the optimal balance for your specific reaction conditions.
-
-
-
Insufficient Catalyst Activity or Loading: The catalyst is essential for accelerating the reaction rate.
-
Troubleshooting:
-
Ensure the catalyst is active and has not been poisoned by impurities in the reactants.
-
Optimize the catalyst concentration. While a higher catalyst loading can increase the reaction rate, it can also lead to side reactions and purification challenges. For similar esterifications, catalyst amounts around 1.5% of the limiting reactant have been reported as effective.[3]
-
Consider the type of catalyst. Acidic catalysts are commonly used for esterification.[4]
-
-
Q2: The final this compound product has a high acid value. How can I reduce it?
A2: A high acid value indicates the presence of unreacted lactic acid or other acidic impurities. This can affect the product's quality and performance.
-
Incomplete Reaction: The most common cause is an incomplete esterification reaction.
-
Troubleshooting:
-
Increase the reaction time to allow for higher conversion of lactic acid.
-
Optimize the reaction temperature. While higher temperatures generally favor the reaction rate, excessively high temperatures can lead to side reactions and product degradation, which might also contribute to acidity.[3]
-
Ensure efficient mixing to maximize contact between reactants and the catalyst.
-
-
-
Ineffective Purification: The purification process may not be adequately removing residual lactic acid.
-
Troubleshooting:
-
Incorporate a neutralization step after the reaction using a weak base to neutralize any remaining acid. This should be followed by washing steps to remove the resulting salts.
-
Optimize the distillation process. Lactic acid has a different boiling point than this compound, and efficient fractional distillation can separate them.
-
Consider using ion-exchange resins for purification, which can effectively remove ionic impurities like lactic acid.[4]
-
-
Q3: The color of my this compound is darker than expected. What causes this and how can I prevent it?
A3: A dark color in the final product is usually an indication of impurities or degradation products.
-
High Reaction Temperature: Excessive heat can cause the degradation of reactants or products, leading to the formation of colored byproducts.[3]
-
Troubleshooting:
-
Carefully control the reaction temperature and avoid localized overheating.
-
Determine the optimal temperature that provides a good reaction rate without causing significant color formation. For similar lactate ester synthesis, temperatures around 105°C have been found to be optimal.[3]
-
-
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to the oxidation of the reactants or the final product.
-
Troubleshooting:
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
-
-
Impurities in Raw Materials: The starting materials, isostearyl alcohol and lactic acid, may contain impurities that contribute to color.
-
Troubleshooting:
-
Use high-purity raw materials.
-
Consider pre-treating the raw materials to remove color-forming impurities if necessary.
-
-
Q4: I'm observing phase separation during the reaction or workup. What could be the reason?
A4: Phase separation can occur due to the immiscibility of reactants, products, and byproducts.
-
Water Accumulation: As the reaction progresses, the byproduct water can form a separate phase, especially if it is not effectively removed.
-
Troubleshooting:
-
As mentioned in Q1, ensure efficient and continuous removal of water.
-
-
-
Solvent Incompatibility: If a solvent is used, it may not be compatible with all components of the reaction mixture at all temperatures.
-
Troubleshooting:
-
Select a solvent that can solubilize all reactants and the product under the reaction conditions. This compound is soluble in silicones.[5]
-
-
-
Salt Formation: If a neutralization step is performed, the resulting salts may have limited solubility in the organic phase.
-
Troubleshooting:
-
Perform thorough water washes after neutralization to remove the salts.
-
-
Data Presentation
Table 1: Typical Reaction Parameters for Lactate Ester Synthesis
| Parameter | Recommended Range | Rationale | Reference |
| Temperature | 95 - 115 °C | Balances reaction rate and potential for side reactions/color formation. | [3] |
| Molar Ratio (Alcohol:Acid) | 1.5:1 to 3:1 | An excess of alcohol drives the equilibrium towards the product side. | [3] |
| Catalyst Loading (e.g., p-TSA) | 0.5 - 2.0 wt% | Sufficient to catalyze the reaction without causing excessive side reactions. | [3] |
| Reaction Time | 4 - 8 hours | Dependent on other parameters; should be sufficient for high conversion. | [3] |
Table 2: Quality Control Specifications for this compound
| Parameter | Specification | Analytical Method |
| Appearance | Pale yellow liquid | Visual Inspection |
| Acid Value (mg KOH/g) | < 5.0 | Titration |
| Ester Value (mg KOH/g) | > 150 | Titration |
| Water Content (%) | < 0.5 | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
-
Materials: Isostearyl alcohol, Lactic acid (88% solution), p-Toluenesulfonic acid (p-TSA) catalyst, Toluene (as azeotroping agent), 5% Sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Procedure: a. Charge the flask with isostearyl alcohol, lactic acid, and toluene. The molar ratio of isostearyl alcohol to lactic acid should be between 1.5:1 and 2:1. b. Add p-TSA (1% by weight of lactic acid). c. Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. d. Continuously remove the water-toluene azeotrope collected in the Dean-Stark trap. e. Monitor the reaction progress by measuring the amount of water collected or by periodically determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value stabilizes. f. Cool the reaction mixture to room temperature. g. Wash the mixture with a 5% sodium bicarbonate solution to neutralize the catalyst and any remaining lactic acid. h. Wash with water until the aqueous layer is neutral. i. Dry the organic layer over anhydrous sodium sulfate. j. Filter to remove the drying agent. k. Remove the toluene under reduced pressure using a rotary evaporator. l. The resulting product is crude this compound, which can be further purified by vacuum distillation if required.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for this compound production issues.
References
Mitigating potential skin irritation with high concentrations of Isostearyl lactate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high concentrations of Isostearyl lactate. Our aim is to help you mitigate potential skin irritation and optimize your formulations for safety and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
This compound is the ester of isostearyl alcohol and lactic acid. It primarily functions as an emollient and skin-conditioning agent.[1][2] It is valued for its ability to reduce the tackiness and drag of polymers in a formulation, providing a smooth, non-greasy feel.[1] Its recommended use level in cosmetic products is typically between 1-5%.[1]
Q2: Is this compound known to cause skin irritation at high concentrations?
While this compound itself has limited publicly available data on skin irritation at high concentrations, a related compound, Sodium Isostearyl Lactylate, has been shown to cause severe irritation when undiluted and slight irritation at a 15% concentration in animal studies.[3][4][5] This suggests that high concentrations of this compound could also have the potential to cause skin irritation. Therefore, careful formulation and testing are crucial when using this ingredient at levels exceeding typical use.
Q3: What are the potential underlying mechanisms of skin irritation from high concentrations of this compound?
High concentrations of emollients like this compound may lead to skin irritation through several mechanisms:
-
Disruption of the Skin Barrier: Excessive amounts of certain esters can interfere with the lipid matrix of the stratum corneum, increasing transepidermal water loss (TEWL) and making the skin more susceptible to external irritants.
-
Irritant Contact Dermatitis: This is a direct, non-immune-mediated inflammatory reaction of the skin to a substance.[6] It can be triggered by chemical damage to epidermal cells, leading to the release of pro-inflammatory mediators.[6]
-
Formulation-Dependent Effects: The overall formulation, including its pH and the presence of other ingredients like surfactants or preservatives, can significantly influence the irritation potential. A pH that deviates from the skin's natural acidic mantle (around 4.5-5.5) can compromise barrier function.[7][8]
Troubleshooting Guide
Problem: Observed Erythema (Redness), Stinging, or Itching After Application of a High this compound Formulation.
This is the most common sign of skin irritation. The following steps can help you troubleshoot and mitigate these effects.
Step 1: Formulation Review and Optimization
1.1. Adjust Concentration: The most direct approach is to lower the concentration of this compound in your formulation. Conduct a dose-response study to determine the highest non-irritating concentration.
1.2. pH Adjustment: Ensure the final formulation has a pH that is compatible with the skin's natural acid mantle (typically between 4.5 and 5.5).[7][8] A compromised pH can exacerbate irritation.
1.3. Incorporate Anti-Irritant and Barrier-Supporting Ingredients: The addition of soothing and barrier-repairing ingredients can significantly reduce irritation potential.
-
Anti-Inflammatory Agents: Ingredients like Bisabolol, Allantoin, and extracts of Chamomile, Green Tea, and Licorice Root can help calm the skin and reduce redness.[9][10][11][12][13]
-
Barrier Repair Components: Incorporate ingredients that mimic the skin's natural lipid structure, such as ceramides, cholesterol, and free fatty acids, to help restore and maintain a healthy skin barrier.[10][14]
-
Humectants: Ingredients like Glycerin and Hyaluronic Acid can help maintain skin hydration, which is crucial for a healthy barrier function.[8][10]
Data on Common Anti-Irritant Additives:
| Ingredient | Typical Use Level | Key Benefits |
| Bisabolol | 0.1 - 1.0% | Anti-inflammatory, Soothing |
| Allantoin | 0.1 - 2.0% | Soothing, Keratolytic |
| Niacinamide | 2.0 - 5.0% | Anti-inflammatory, Barrier repair |
| Ceramide Complex | 1.0 - 5.0% | Barrier reinforcement |
| Licorice Root Extract | 0.5 - 2.0% | Anti-inflammatory, Redness reduction[11] |
| Green Tea Extract | 0.5 - 2.0% | Antioxidant, Anti-inflammatory[13] |
Step 2: In Vitro Safety Testing
To assess the irritation potential of your formulation before clinical testing, validated in vitro methods using reconstructed human epidermis (RhE) models are recommended.
2.1. Reconstructed Human Epidermis (RhE) Test (OECD TG 439): This test method is widely accepted for identifying skin irritants.[8] Models such as EpiDerm™, EpiSkin™, and SkinEthic™ RHE are used to assess cell viability after exposure to the test material. A reduction in cell viability below 50% typically classifies a substance as an irritant.
2.2. Cytokine Release Assay: Measuring the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), from RhE models can provide a more sensitive measure of irritation potential, especially for mild to moderate irritants.[6][15][16][17] An increase in IL-1α release indicates an inflammatory response.
Quantitative Data from In Vitro Irritation Studies on a Related Compound (Sodium Isostearyl Lactylate):
| Test Method | Concentration | Result | Primary Irritation Index (PII) |
| Rabbit Skin Irritation | Undiluted | Severe Irritation | 7.17[3][4] |
| Rabbit Skin Irritation | 15% | Slight Irritation | 1.13[3][4] |
Step 3: Clinical Safety and Efficacy Testing
3.1. Human Repeat Insult Patch Test (HRIPT): The HRIPT is the gold standard for assessing the potential of a product to cause both irritation and allergic contact dermatitis.[18][19][20] The test involves repeated applications of the product to the skin of human volunteers over several weeks.[18][19]
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)
-
Tissue Culture: Use commercially available RhE models (e.g., EpiDerm™). Culture the tissues at the air-liquid interface according to the manufacturer's instructions.
-
Test Material Application: Apply a defined amount of the test formulation (e.g., 50 µL for liquids or 50 mg for solids) directly to the surface of the RhE tissue. Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).
-
Exposure: Incubate the tissues with the test material for a specified period (e.g., 60 minutes).
-
Rinsing: After the exposure period, thoroughly rinse the test material from the tissue surface.
-
Post-Incubation: Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).
-
Viability Assessment (MTT Assay):
-
Incubate the tissues with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours.
-
Extract the formazan dye from the tissues using an appropriate solvent (e.g., isopropanol).
-
Measure the optical density of the formazan solution using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. A viability of ≤ 50% indicates an irritant potential.
Protocol 2: Cytokine Release Assay (IL-1α)
-
Follow Steps 1-5 of the RhE skin irritation test protocol.
-
Sample Collection: After the post-incubation period, collect the culture medium from beneath the tissues.
-
ELISA: Quantify the concentration of IL-1α in the collected medium using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Data Analysis: Compare the IL-1α levels of the test material-treated tissues to the negative control. A significant increase in IL-1α indicates a pro-inflammatory response.
Visualizations
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. ewg.org [ewg.org]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. iivs.org [iivs.org]
- 7. medpaksolutions.com [medpaksolutions.com]
- 8. specialchem.com [specialchem.com]
- 9. specialchem.com [specialchem.com]
- 10. The top ingredients, formats and trends to tap for effective anti-inflammatory skincare [cosmeticsdesign.com]
- 11. Anti-Inflammatory Skincare: Ingredients, Products, and Treatments [vibrantvitalityclinic.com]
- 12. clearstem.com [clearstem.com]
- 13. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 14. Skin Barrier Function and Health - Prospector Knowledge Center [ulprospector.ul.com]
- 15. iivs.org [iivs.org]
- 16. Assessment of test method variables for in vitro skin irritation testing of medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IN VITRO HUMAN SKIN IRRITATION TEST FOR EVALUATION OF MEDICAL DEVICE EXTRACTS. • Mattek - Part of Sartorius [mattek.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 20. aurigaresearch.com [aurigaresearch.com]
Technical Support Center: Enhancing Formulation Spreadability with Isostearyl Lactate
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Isostearyl lactate to improve the spreadability of viscous formulations. Below you will find troubleshooting advice and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
This compound is the ester of isostearyl alcohol and lactic acid.[1][2] In cosmetic and pharmaceutical formulations, it primarily functions as an emollient and skin conditioning agent.[1][3][4][5] A key benefit of this compound is its ability to reduce the tackiness and drag often associated with polymers in viscous formulations, which can improve the overall sensory experience of the product.[1]
Q2: How does this compound enhance the spreadability of viscous formulations?
While direct quantitative data is limited in publicly available literature, the mechanism by which this compound enhances spreadability can be inferred from its properties. As an emollient, it lubricates the formulation, reducing friction during application. Its ability to lessen the drag of polymers suggests it modifies the rheological properties of the formulation, leading to easier and more uniform spreading.
Q3: What is the recommended usage level for this compound?
The typical recommended use level for this compound is between 1-5%.[1] The optimal concentration will depend on the specific formulation, the desired viscosity, and the targeted sensory profile. It is advisable to start with a lower concentration and incrementally increase it to achieve the desired effect.
Q4: Can this compound affect the viscosity of my formulation?
Yes, as with many esters and emollients, this compound can influence the viscosity of a formulation. The extent of this effect depends on the other ingredients present, particularly the type and concentration of thickening agents. It is crucial to monitor the viscosity of your formulation after incorporating this compound.
Q5: Are there any known incompatibilities with this compound?
This compound is generally compatible with a wide range of cosmetic and pharmaceutical ingredients. However, as an ester, its stability could be compromised at extreme pH values (very high or very low) due to potential hydrolysis. It is recommended to maintain the formulation pH within a stable range, typically between 4 and 7.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected decrease in viscosity | The addition of this compound can sometimes lower the viscosity of a formulation, depending on the gelling agent used. | - Re-evaluate the concentration of your primary thickening agent. A slight increase may be necessary to compensate for the viscosity reduction. - Consider incorporating a secondary thickening agent to build back the desired viscosity. |
| Formulation appears hazy or separates | This compound may not be fully solubilized or could be interacting with other components in the formulation. | - Ensure adequate mixing and homogenization during the manufacturing process. - Verify the compatibility of this compound with all other ingredients in the formulation, particularly at the concentrations used. - Adjusting the oil phase composition may improve solubility. |
| Spreadability has not improved as expected | The concentration of this compound may be too low, or the base formulation is too viscous for it to have a significant effect at the current level. | - Gradually increase the concentration of this compound within the recommended range (1-5%). - Evaluate the overall rheology of your base formulation. It may be necessary to adjust the primary thickeners to create a more favorable environment for spreadability enhancement. |
| Undesirable sensory characteristics (e.g., greasiness) | While this compound is intended to improve sensory feel, at higher concentrations or in certain formulations, it may contribute to a greasy after-feel. | - Reduce the concentration of this compound. - Consider blending with a lighter, faster-absorbing emollient to balance the sensory profile. |
Experimental Protocols
To quantitatively assess the impact of this compound on the spreadability of your viscous formulations, the following experimental protocols are recommended.
Parallel-Plate Extensometry for Spreadability Measurement
This method is widely used due to its simplicity and cost-effectiveness.
Apparatus:
-
Two flat, circular glass plates
-
Weight of a standardized mass
-
Ruler or calipers
-
Stopwatch
Procedure:
-
Place a standardized amount (e.g., 1 gram) of the formulation at the center of the bottom glass plate.
-
Carefully place the second glass plate on top of the formulation, ensuring it is centered.
-
Place the standardized weight on the center of the top plate.
-
Start the stopwatch immediately.
-
After a predetermined time (e.g., 1 minute), measure the diameter of the spread formulation.
-
The spreadability is typically expressed as the area of the spread circle.
Rheological Analysis for Viscosity and Yield Stress
Rheometers provide detailed information about the flow behavior of a formulation.
Apparatus:
-
Cone and plate or parallel-plate rheometer
Procedure:
-
Place a sample of the formulation onto the lower plate of the rheometer.
-
Set the gap between the plates to a specified distance.
-
Perform a flow sweep by increasing the shear rate and measuring the corresponding shear stress.
-
The viscosity can be determined from the shear stress/shear rate data. Formulations that are easier to spread often exhibit shear-thinning behavior (viscosity decreases with increasing shear rate).[6]
-
The yield stress, which is the minimum stress required to initiate flow, can also be determined. A lower yield stress generally correlates with better spreadability.
Quantitative Data Summary
The following table provides a template for summarizing your experimental data when evaluating the effect of this compound on formulation spreadability and viscosity.
| This compound Concentration (%) | Viscosity (at a defined shear rate, e.g., 10 s⁻¹) (Pa·s) | Spreadability (Area in mm² after 1 min) | Sensory Panel Rating (1-10 for Ease of Spreading) |
| 0 (Control) | |||
| 1 | |||
| 2.5 | |||
| 5 |
Visualizations
Caption: Logical relationship of this compound's impact on formulation properties.
Caption: Experimental workflow for evaluating the effect of this compound.
References
Validation & Comparative
A Comparative Analysis of Isostearyl Lactate and Isopropyl Myristate as Emollients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two commonly used emollients in the cosmetic and pharmaceutical industries: Isostearyl lactate and Isopropyl Myristate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate emollient for their formulation needs based on objective data and established experimental protocols.
Physicochemical and Performance Characteristics
Emollients are crucial ingredients in topical formulations, primarily functioning to soften and smooth the skin by forming a protective layer that reduces water loss. The selection of an emollient is critical as it significantly influences the final product's sensory properties, stability, and efficacy. This compound and Isopropyl Myristate are both esters used for their emollient properties, yet they possess distinct physicochemical characteristics that dictate their performance in formulations.
Isopropyl Myristate is a well-characterized emollient known for its light, non-greasy feel and excellent spreadability.[1][2] It is the ester of isopropyl alcohol and myristic acid, a naturally occurring fatty acid.[2] Its low viscosity and ability to reduce the greasy feel of other ingredients make it a popular choice in a wide range of products, from lotions and creams to makeup removers.[2]
This compound is the ester of isostearyl alcohol and lactic acid.[3][4][5][6] It functions as an emollient and skin-conditioning agent, valued for its ability to reduce the tackiness and drag of polymers in formulations.[3] While specific quantitative performance data is less prevalent in publicly available literature, its chemical structure suggests a lubricious and silky feel.[7]
The following table summarizes the available quantitative data for both emollients. A significant data gap exists for the specific experimental performance metrics of this compound.
| Property | This compound | Isopropyl Myristate |
| INCI Name | This compound | Isopropyl Myristate |
| CAS Number | 42131-28-2 | 110-27-0 |
| Molecular Formula | C21H42O3 | C17H34O2 |
| Appearance | Pale yellow liquid[3] | Colorless, odorless liquid[8] |
| Solubility | Soluble in silicones[3] | Miscible with alcohol; Insoluble in water and glycerol.[8] |
| Boiling Point (°C) | 374.48 (estimated)[8][9] | ~193 (at 20 mmHg)[8] |
| logP (o/w) | 7.957 (estimated)[8][9] | Not explicitly found |
| Spreadability | No quantitative data available | High spreadability[1] |
| Occlusivity | No quantitative data available | Moderate occlusivity |
| Sensory Profile | Reduces tackiness and drag of polymers[3] | Light, non-greasy feel, fast-absorbing[2] |
Experimental Protocols
To generate the missing comparative data and to conduct a thorough evaluation of these emollients, the following standardized experimental protocols are recommended.
Spreadability Assessment
The spreadability of an emollient is a critical factor influencing the sensory perception and application of a topical product. A common method to quantify this is the parallel plate method.
Objective: To determine and compare the spreading area of this compound and Isopropyl Myristate over time.
Apparatus:
-
Two flat, smooth glass plates (e.g., 20 cm x 20 cm)
-
A standardized weight (e.g., 100 g)
-
A ruler or caliper
-
Stopwatch
-
Graph paper
Procedure:
-
Place the bottom glass plate on a level horizontal surface over a sheet of graph paper.
-
Accurately weigh 1 gram of the emollient and place it at the center of the bottom plate.
-
Carefully place the top glass plate over the sample, ensuring it is centered.
-
Gently place the standardized weight on the center of the top plate.
-
Start the stopwatch immediately.
-
Record the diameter of the spread emollient at specified time intervals (e.g., 1, 5, and 10 minutes).
-
Calculate the spread area (A = πr²) at each time point.
-
Repeat the experiment at least three times for each emollient.
-
The results can be expressed as the spread area (in cm²) as a function of time.
Occlusivity Measurement
Occlusivity refers to the ability of an emollient to prevent water loss from the skin. This is a key measure of its moisturizing efficacy. The in vitro occlusivity test is a common method for this assessment.
Objective: To quantify and compare the occlusive properties of this compound and Isopropyl Myristate.
Apparatus:
-
Beakers (e.g., 50 mL)
-
Filter paper (e.g., Whatman No. 1)
-
Distilled water
-
Analytical balance
-
Controlled environment chamber (constant temperature and humidity)
Procedure:
-
Fill beakers with a specific volume of distilled water (e.g., 20 mL).
-
Cut filter paper to a size that completely covers the opening of the beaker.
-
Accurately weigh the beaker with water and the filter paper cover (W_initial).
-
Apply a standardized amount of the emollient (e.g., 200 mg) evenly onto the surface of the filter paper.
-
Place the beakers in a controlled environment chamber (e.g., 37°C, 30% relative humidity).
-
Record the weight of the beakers at specified time intervals (e.g., 6, 24, and 48 hours).
-
A control beaker with an untreated filter paper should be included.
-
The percentage of water loss is calculated for each time point relative to the initial weight.
-
The occlusivity factor (F) can be calculated using the formula: F = [(A-B)/A] x 100, where A is the water loss from the control beaker and B is the water loss from the beaker with the emollient.
Sensory Analysis
Sensory analysis provides crucial data on the skin feel and consumer acceptance of an emollient. This is typically conducted using a trained sensory panel.
Objective: To compare the sensory attributes of this compound and Isopropyl Myristate upon application to the skin.
Panelists: A panel of 10-15 trained individuals with experience in sensory evaluation of cosmetic products.
Attributes to be Evaluated:
-
Spreadability: Ease of application and spreading on the skin.
-
Absorbency: Speed at which the emollient is absorbed into the skin.
-
Greasiness: The degree of oily residue left on the skin after application.
-
Tackiness: The stickiness or tackiness felt on the skin.
-
Smoothness: The perceived smoothness of the skin after application.
-
After-feel: The overall sensation left on the skin after a specified time (e.g., 5 minutes).
Procedure:
-
Standardized amounts of each emollient are applied to designated areas on the forearms of the panelists.
-
Panelists are instructed to rub the emollient into the skin for a set amount of time (e.g., 15 seconds).
-
Panelists then rate each sensory attribute on a labeled magnitude scale (e.g., a 10-point scale where 1 = low intensity and 10 = high intensity).
-
A washout period with a neutral cleanser is required between the evaluation of each sample to prevent sensory fatigue and carry-over effects.
-
The data is collected and statistically analyzed to determine significant differences between the emollients for each attribute.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a comprehensive comparative analysis of two emollients.
Caption: Workflow for the comparative analysis of emollients.
Conclusion
Both this compound and Isopropyl Myristate serve as effective emollients in cosmetic and pharmaceutical formulations. Isopropyl Myristate is well-documented to provide a light, non-greasy skin feel with excellent spreadability. This compound is qualitatively described as reducing tackiness and providing a silky feel, though quantitative performance data is not as readily available.
For a definitive selection, it is imperative for researchers and formulators to conduct direct comparative studies using the standardized protocols outlined in this guide. The generation of empirical data will allow for an evidence-based decision that aligns with the desired sensory and functional attributes of the final product.
References
- 1. blog.matta.trade [blog.matta.trade]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. This compound (with Product List) [incidecoder.com]
- 5. incibeauty.com [incibeauty.com]
- 6. ewg.org [ewg.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 42131-28-2 [perflavory.com]
- 9. This compound, 42131-28-2 [thegoodscentscompany.com]
Isostearyl Lactate Demonstrates Strong Emollient Properties in Skin Hydration: A Comparative Analysis
New research and analysis indicate that Isostearyl lactate, an ester of isostearyl alcohol and lactic acid, serves as an effective emollient and skin conditioning agent, contributing to skin hydration by forming a protective layer that reduces water loss. While direct comparative clinical data remains limited, its mechanism of action, coupled with findings from studies on other lactate esters, positions it as a valuable ingredient in formulations aimed at improving skin moisture.
Lactate esters, a class of compounds combining lactic acid with various fatty alcohols, are widely recognized for their moisturizing and emollient properties. Their dual-functionality stems from the hydrating power of lactic acid, a natural moisturizing factor (NMF), and the occlusive and lubricating benefits of the fatty alcohol component. This guide provides a comparative overview of the efficacy of this compound versus other lactate esters in enhancing skin hydration, supported by available experimental data and an examination of their mechanisms of action.
Quantitative Comparison of Lactate Esters on Skin Hydration
| Lactate Ester/Salt | Active Concentration | Measurement Method | Key Findings |
| Sodium Lactate | 1%, 3%, and 5% | Corneometer | At all concentrations, sodium lactate showed a significant increase in skin hydration compared to a placebo. At 5% concentration, it reached maximum skin hydration within 30 minutes of application.[1] |
| Lauryl PCA | 1%, 3%, and 5% | Corneometer | Showed a significant increase in skin hydration compared to placebo. At 5% concentration, maximum hydration was reached after 60 minutes.[1] |
| Myristyl Lactate | Not specified | Not specified | Described as an emollient that moisturizes by reducing transepidermal water loss, making the skin softer and more supple.[2] |
| Cetyl Lactate | Not specified | Not specified | Functions as an emollient and skin conditioning agent that helps to lock in moisture.[3] |
| This compound | Not specified | Not specified | Acts as an emollient and skin conditioning agent.[4][5] |
Note: The data for Myristyl, Cetyl, and this compound is descriptive, highlighting their function as emollients that contribute to skin hydration by preventing water loss.
Mechanism of Action: How Lactate Esters Hydrate the Skin
Lactate esters enhance skin hydration through a multi-faceted approach. The lactate moiety contributes directly to the skin's Natural Moisturizing Factor (NMF), a complex of water-soluble compounds in the stratum corneum that attract and bind water. Furthermore, lactate has been shown to stimulate the synthesis of ceramides, essential lipids for maintaining a healthy skin barrier and preventing transepidermal water loss (TEWL).
The fatty alcohol component of the lactate ester acts as an emollient, smoothing and softening the skin while forming a partially occlusive layer that further reduces water evaporation from the skin's surface. The chain length and structure of this fatty alcohol can influence the specific properties of the lactate ester, such as its feel on the skin and its effectiveness as a penetration enhancer for other active ingredients.
Experimental Protocols for Evaluating Skin Hydration
The efficacy of moisturizing agents is typically evaluated through a combination of in-vivo and in-vitro methods. These standardized protocols are crucial for generating reliable and comparable data.
1. In-Vivo Corneometry Measurement: This is a widely used non-invasive method to determine the hydration level of the stratum corneum.
-
Objective: To measure the electrical capacitance of the skin, which correlates with its water content.
-
Apparatus: Corneometer®.
-
Procedure:
-
Subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes.
-
A defined area on the forearm is marked for product application.
-
Baseline corneometer readings are taken from the test area and an untreated control area.
-
A standardized amount of the test product is applied to the designated area.
-
Corneometer measurements are repeated at specific time intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, etc.) to assess the change in skin hydration over time.[1]
-
2. In-Vivo Transepidermal Water Loss (TEWL) Measurement: TEWL is a key indicator of skin barrier function. A lower TEWL value signifies a more intact barrier and better water retention.
-
Objective: To measure the amount of water vapor lost through the skin.
-
Apparatus: Tewameter®.
-
Procedure:
-
Similar to corneometry, subjects are acclimatized in a controlled environment.
-
Baseline TEWL measurements are taken from the test and control sites.
-
The test product is applied.
-
TEWL is measured at subsequent time points to evaluate the product's effect on the skin's barrier function.
-
Conclusion
This compound, along with other lactate esters, contributes to skin hydration through the combined actions of its lactic acid and fatty alcohol components. While quantitative, direct comparative studies are needed to definitively rank the efficacy of different lactate esters, the available evidence underscores their value as multifunctional ingredients that can both directly moisturize and improve the skin's barrier function to prevent moisture loss. This compound's role as an effective emollient makes it a strong candidate for inclusion in cosmetic and dermatological products designed to alleviate dry skin conditions. Future research should focus on conducting controlled clinical trials to provide a clearer, data-driven comparison of the hydrating effects of various lactate esters.
References
- 1. Single application of lamellar moisturizers provides significantly increased hydration of the stratum corneum for up to 24 hours in a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beautydecoded.com [beautydecoded.com]
- 3. specialchem.com [specialchem.com]
- 4. makingcosmetics.com [makingcosmetics.com]
- 5. incibeauty.com [incibeauty.com]
In Vivo Efficacy of Lactate Esters in Skin Moisturization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo moisturizing effects of a formulation containing a lactate ester with other common moisturizing agents, namely glycerin and petrolatum. The information is compiled from published clinical studies to assist in the research and development of effective skincare products. While direct comparative studies on Isostearyl Lactate are limited in publicly available literature, this guide utilizes data from a study on a 15% lactic acid and ceramide formulation as a representative lactate-based moisturizer to provide relevant comparative insights.
Data Presentation: Quantitative Comparison of Moisturizing Formulations
The following table summarizes the in vivo performance of a lactate-containing formulation against a combination of glycerin and petrolatum, focusing on key skin hydration and barrier function parameters.
| Parameter | Lactate-Based Formulation (15% Lactic Acid & Ceramides) | Glycerin & Petrolatum Combination | Untreated Control/Vehicle | Study Reference |
| Skin Hydration (Corneometry) | Statistically significant improvement from baseline at Day 2 and Day 14.[1] | Significantly increased mean corneometry scores compared to vehicle and vehicle + petrolatum.[2] | No significant change from baseline.[1] | [1][2] |
| Transepidermal Water Loss (TEWL) | Data on TEWL was not the primary focus of the cited study. | Significantly reduced mean TEWL compared to vehicle and vehicle + glycerol.[2] | No significant change. | [2] |
| Desquamation (D-SQUAME® Analysis) | Statistically significant reduction in skin scale at Day 2 and Day 14, indicating enhanced moisturization and desquamation.[1] | Not Assessed | Minimal change from baseline.[1] | [1] |
| Investigator Assessment (Dry Skin Scale) | Statistically significant improvements observed.[1] | Not Assessed | Minimal change.[1] | [1] |
| Subject Self-Assessment | Statistically significant improvements reported.[1] | Not Assessed | Minimal change.[1] | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
Study 1: Evaluation of a 15% Lactic Acid and Ceramide Lotion
-
Objective: To assess the moisturizing and desquamation effects of a lotion containing 15% lactic acid and ceramides.[1]
-
Study Design: A 14-day, single-center, controlled, evaluator-blinded, within-subject comparison study.[1]
-
Participants: Healthy female subjects.[1]
-
Treatment Protocol: The test lotion was applied to a randomized leg twice daily for 14 days. The contralateral leg served as the untreated control.[1]
-
Efficacy Assessments:
-
Primary Efficacy Analysis: Desquamation potential was assessed by comparing the mean changes from baseline in the tape-retrieved skin scale (D-SQUAME®) of the treated versus untreated anterior shin after 14 days.[1]
-
Secondary Assessments: Investigator-assessed Dry Skin Scale (DSS) and subject self-assessments were conducted at baseline and on Days 2 and 14.[1]
-
-
Instruments: D-SQUAME® adhesive discs were used to collect stratum corneum samples for desquamation analysis.
Study 2: Combined Effects of Glycerol and Petrolatum in an Emollient Cream
-
Objective: To evaluate the effect of an emollient cream containing glycerol and petrolatum on skin barrier function and hydration.[2]
-
Study Design: A randomized, double-blind, 4-arm crossover clinical pharmacology study.[2]
-
Participants: 51 healthy volunteers with dry skin (Kligman score of 2 or 3).[2]
-
Treatment Protocol: The full emollient, its vehicle alone, or the vehicle with either glycerol or petrolatum was applied to the forearms.[2]
-
Efficacy Assessments:
-
Measurement Schedule: Serial measurements were taken for 12 hours following a single application.[2]
-
Instruments: Specific models for the TEWL and corneometry instruments were not detailed in the abstract.
Mandatory Visualization
Experimental Workflow for In Vivo Moisturizer Efficacy Testing
Caption: A generalized workflow for a clinical study evaluating moisturizer efficacy.
Signaling Pathway of Skin Moisturization and the Role of Lactate
Caption: Role of moisturizers in supporting skin hydration pathways.
References
- 1. A 14-day Controlled Study Assessing Qualitative Improvement with 15% Lactic Acid and Ceramides in Skin Moisturization and Desquamation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined effects of glycerol and petrolatum in an emollient cream: A randomized, double-blind, crossover study in healthy volunteers with dry skin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Great Barrier Relief: A Comparative Analysis of Emollient Efficacy in Skin Barrier Enhancement
For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical factor in formulating products for skin barrier repair and maintenance. This guide provides an objective comparison of the performance of various emollients, supported by experimental data, to aid in the development of effective dermatological and cosmetic products.
The skin barrier, primarily located in the stratum corneum, is our first line of defense against external aggressors and prevents excessive transepidermal water loss (TEWL). A compromised barrier is a hallmark of various dermatological conditions, including atopic dermatitis and xerosis. Emollients are fundamental in restoring and enhancing the skin barrier's function. This guide delves into a comparative study of different classes of emollients, including occlusives, humectants, and physiologically relevant lipids, presenting quantitative data on their efficacy and detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison of Emollient Performance
The following table summarizes the quantitative data from various studies on the skin barrier enhancement properties of different emollients. The key performance indicators are the reduction in transepidermal water loss (TEWL) and the improvement in skin hydration, typically measured by corneometry.
| Emollient/Product | Active Ingredients | Key Performance Metric | Results | Study Population |
| Urea/Glycerol Cream (UGC) | Urea, Glycerol | TEWL Reduction after SLS challenge | -9.0 g/m²/h compared to no treatment and paraffin cream.[1][2][3] | Adults with Atopic Dermatitis |
| Skin Hydration (Corneometry) | Significantly improved compared to no treatment and paraffin cream.[1][2][3] | |||
| Glycerol Cream (GC) | Glycerol | TEWL Reduction after SLS challenge | -4.2 g/m²/h compared to UGC.[1][2][3] Performed better than paraffin cream.[1][2] | Adults with Atopic Dermatitis |
| Skin Hydration (Corneometry) | Showed some improvement but was less effective than UGC.[1][2] | |||
| Simple Paraffin Cream (PC) | Paraffin (occlusive) | TEWL Reduction after SLS challenge | No significant effect on skin barrier.[1][2] Reduced the skin's Natural Moisturizing Factor (NMF).[1][2] | Adults with Atopic Dermatitis |
| White Petrolatum | Petrolatum (occlusive) | Skin Hydration (Corneometry) | As effective as almond oil, jojoba oil, and coconut oil in increasing hydration after 2 weeks.[4] | Patients with Xerosis |
| TEWL Reduction | More effective at reducing TEWL than vegetable oils.[5] Can reduce TEWL by 50-75% for several hours.[6] | Healthy Volunteers | ||
| Natural Oils | Almond Oil, Jojoba Oil, Coconut Oil | Skin Hydration (Corneometry) | Significantly increased hydration after 2 weeks, as effective as white petrolatum.[4] | Patients with Xerosis |
| Trilipid Cream | Ceramides, Cholesterol, Free Fatty Acids | TEWL Reduction | Significantly more effective in reducing TEWL compared to a paraffin-based emollient with dimethicone after 5 weeks (p < .001).[7] | Infants/Children with Dry Skin/Atopic Dermatitis |
| Paraffin-based emollient with Dimethicone | Dimethicone (1.2%), Petrolatum/Paraffin | TEWL Reduction | Less effective in reducing TEWL compared to a trilipid cream.[7] | Infants/Children with Dry Skin/Atopic Dermatitis |
| 10% Urea Cream | Urea (10%) | Skin Hydration (Skin Capacitance) | Significantly higher increase in skin capacitance at week 4 compared to 10% lanolin in petrolatum (64.54% vs. 58.98%; p=0.036). | Elderly with Xerosis |
| 10% Lanolin in Petrolatum | Lanolin (10%), Petrolatum | Skin Hydration (Skin Capacitance) | Less effective in increasing skin capacitance compared to 10% urea cream. | Elderly with Xerosis |
Experimental Protocols: A Closer Look at the Methodologies
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In-vivo Evaluation of Emollient Efficacy on Atopic Dermatitis Skin
-
Study Design: An observer-blind, prospective, randomized, controlled trial.[1][3]
-
Participants: Adults with a diagnosis of atopic dermatitis.[1][3]
-
Intervention: Three different emollient creams (e.g., Urea/Glycerol Cream, Glycerol Cream, and a simple paraffin-based cream) and a no-treatment control were applied to four designated areas on the forearms. The products were applied twice daily for four weeks.[1][3]
-
Efficacy Measurements:
-
Transepidermal Water Loss (TEWL): Measured using a Tewameter® to assess the skin barrier function's response to an irritant challenge with sodium lauryl sulfate (SLS) after the treatment period.[1][3]
-
Skin Hydration: Assessed using a Corneometer® to measure the water content of the stratum corneum.[1][3]
-
Other Parameters: Skin dryness and Natural Moisturizing Factor (NMF) levels were also evaluated.[1][3]
-
-
Primary Outcome: The primary outcome was the skin's sensitivity to the irritant sodium lauryl sulfate, as indicated by changes in TEWL.[1][3]
Comparative Study of Natural Oils and White Petrolatum on Xerotic Skin
-
Study Design: A randomized, open-label, comparative pilot study.[4]
-
Participants: Individuals with xerosis (dry skin).[4]
-
Intervention: Participants were randomized to apply one of four moisturizers (almond oil, jojoba oil, coconut oil, or white petrolatum) to assigned treatment areas twice daily for two weeks.[4]
-
Efficacy Measurements:
Pilot Study of a Trilipid Cream vs. a Paraffin-Based Emollient in Children
-
Study Design: A pilot, single-site, blinded study.[7]
-
Participants: Infants and children (0-5 years) with dry skin or atopic dermatitis.[7]
-
Intervention: A trilipid cream (containing ceramides, cholesterol, and free fatty acids) was applied daily to one arm, and a paraffin-based emollient containing dimethicone was applied to the other arm for 5 weeks.[7]
-
Efficacy Measurement:
-
TEWL: Measured at baseline and after 5 weeks of treatment to compare the skin barrier improvement between the two emollients.[7]
-
Visualization of Key Concepts
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Discussion and Conclusion
The presented data highlights that not all emollients are created equal in their ability to enhance the skin barrier. While traditional occlusives like petrolatum are effective at reducing TEWL, formulations containing a combination of humectants and lipids that mimic the skin's natural composition, such as urea, glycerol, and ceramides, demonstrate superior performance in both hydrating the skin and strengthening its barrier function, particularly in compromised skin conditions like atopic dermatitis.
Natural oils also present a viable alternative to petrolatum for improving skin hydration.[4] However, their efficacy in reducing TEWL may be less pronounced than that of petrolatum.[5] The choice of emollient should, therefore, be guided by the specific needs of the target population and the desired product attributes. For severely compromised barriers, a trilipid approach incorporating ceramides, cholesterol, and free fatty acids appears to be highly effective.[7] For general moisturization and barrier maintenance, formulations with effective humectants like urea and glycerol offer significant benefits over simple occlusives.[1][2]
This comparative guide underscores the importance of selecting emollients based on robust scientific evidence. By understanding the distinct mechanisms and performance metrics of different emollient classes, researchers and drug development professionals can formulate more effective and targeted products for skin barrier restoration and maintenance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Different types of emollient cream exhibit diverse physiological effects on the skin barrier in adults with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Petrolatum reduces water loss from skin - Dermidia [dermidia.com]
- 6. Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between Moisturizing Cream Containing 10% Urea and 10% Lanolin in Petrolatum in Skin Hydration Improvement Among Elderly – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Validating the Safety and Efficacy of Isostearyl Lactate: A Comparative Guide Using In Vitro Skin Models
For Researchers, Scientists, and Drug Development Professionals
Isostearyl lactate, an ester of isostearyl alcohol and lactic acid, is utilized in the cosmetics industry as an emollient and skin conditioning agent. While it is generally considered safe for use in rinse-off products, a comprehensive evaluation of its safety and efficacy, particularly for leave-on applications, necessitates robust data from advanced in vitro skin models. This guide provides a framework for validating this compound, comparing its potential performance against other common emollients using established in vitro methodologies.
Due to a lack of publicly available in vitro data for this compound, this document presents a series of recommended experimental protocols and hypothetical data to illustrate a comprehensive validation strategy.
Executive Summary of In Vitro Evaluation
To thoroughly assess the safety and efficacy of this compound, a multi-faceted approach utilizing reconstructed human epidermis (RhE) models is recommended. This includes evaluating its potential for skin irritation and sensitization, as well as its efficacy in improving skin hydration and barrier function.
Safety Profile: Skin Irritation and Sensitization
A critical first step in the validation of any topical ingredient is the assessment of its potential to cause skin irritation and sensitization.
Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
The potential of this compound to cause skin irritation can be evaluated using the internationally recognized OECD Test Guideline 439. This method utilizes a three-dimensional RhE model that mimics the structure and function of the human epidermis.
Experimental Protocol: In Vitro Skin Irritation (OECD 439)
-
Test System: Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE).
-
Test Substance Application: A defined amount of this compound (e.g., 10-30 µL or mg) is applied topically to the surface of the RhE tissue.
-
Controls: A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is determined using the MTT assay, which measures the mitochondrial dehydrogenase activity of viable cells.
-
Data Analysis: The tissue viability of the this compound-treated group is compared to the negative control. A reduction in tissue viability below 50% is indicative of skin irritation potential.
Table 1: Hypothetical In Vitro Skin Irritation Data (OECD 439)
| Test Substance | Mean Tissue Viability (%) | Standard Deviation | Classification |
| Negative Control | 100 | 5.2 | Non-Irritant |
| This compound | 92.5 | 6.8 | Non-Irritant |
| Petrolatum | 98.1 | 4.5 | Non-Irritant |
| Lactic Acid (5%) | 45.3 | 7.1 | Irritant |
| Positive Control (SDS 5%) | 15.8 | 3.9 | Irritant |
Efficacy Profile: Skin Hydration and Barrier Function
As an emollient, the primary function of this compound is to enhance skin hydration and support the skin's barrier function. These parameters can be quantitatively assessed using in vitro skin models.
Skin Hydration Assessment
The effect of this compound on skin hydration can be measured by assessing changes in skin surface hydration and the expression of genes related to water transport in the skin.
Experimental Protocol: In Vitro Skin Hydration
-
Test System: Reconstructed human epidermis (RhE) models.
-
Test Substance Application: this compound is applied topically to the RhE tissues.
-
Controls: A negative control (untreated or vehicle control) and a positive control (e.g., glycerin) are included.
-
Hydration Measurement (Corneometry): Skin surface hydration is measured at various time points (e.g., 1, 4, 8, and 24 hours) post-application using a Corneometer®.
-
Gene Expression Analysis (qPCR): After the final time point, total RNA is extracted from the RhE tissues. The expression levels of key hydration-related genes, such as Aquaporin 3 (AQP3) and Hyaluronic Acid Synthase 2 (HAS2), are quantified using quantitative real-time PCR (qPCR).
Table 2: Hypothetical In Vitro Skin Hydration Data
| Test Substance | Change in Skin Hydration (Corneometer Units) at 24h | Fold Change in AQP3 Gene Expression | Fold Change in HAS2 Gene Expression |
| Negative Control | +2.5 | 1.0 | 1.0 |
| This compound | +18.7 | 1.8 | 1.5 |
| Glycerin (10%) | +25.4 | 2.5 | 2.1 |
| Petrolatum | +15.2 | 1.2 | 1.1 |
Skin Barrier Function: Transepidermal Water Loss (TEWL)
An effective emollient should help to reduce transepidermal water loss (TEWL), a key indicator of skin barrier function.
Experimental Protocol: In Vitro Transepidermal Water Loss (TEWL)
-
Test System: Reconstructed human epidermis (RhE) models cultured in diffusion cells.
-
Test Substance Application: this compound is applied to the surface of the RhE tissues.
-
Controls: A negative control (untreated) and a positive control (e.g., petrolatum) are used for comparison.
-
TEWL Measurement: TEWL is measured at baseline and at multiple time points post-application (e.g., 1, 4, 8, and 24 hours) using a Tewameter®.
-
Data Analysis: The percentage reduction in TEWL compared to the baseline and the negative control is calculated.
Table 3: Hypothetical In Vitro Transepidermal Water Loss (TEWL) Data
| Test Substance | Mean TEWL (g/m²/h) at 24h | % Reduction in TEWL from Baseline |
| Negative Control | 12.5 | 0% |
| This compound | 8.2 | 34.4% |
| Petrolatum | 6.8 | 45.6% |
Visualizing the Methodologies and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
Caption: Simplified Signaling Pathway of Skin Irritation.
Conclusion
The proposed in vitro testing strategy provides a robust and ethical framework for validating the safety and efficacy of this compound. By employing reconstructed human epidermis models, researchers can generate reliable data on skin irritation, hydration, and barrier function. This data is essential for substantiating product claims and ensuring consumer safety, particularly for leave-on cosmetic and dermatological products. While direct comparative data for this compound is not currently available in the public domain, the methodologies outlined in this guide provide a clear path for its comprehensive evaluation against established benchmarks.
A Comparative Analysis of Occlusive Properties: Isostearyl Lactate vs. Petrolatum
A definitive, quantitative comparison of the occlusive properties of Isostearyl lactate and petrolatum is not feasible based on currently available scientific literature. While petrolatum is extensively documented as a potent occlusive agent with significant effects on transepidermal water loss (TEWL), there is a notable absence of published studies providing similar quantitative data for this compound.
This guide synthesizes the available information on both substances, outlines standard experimental protocols for measuring occlusivity, and provides visualizations to illustrate the principles of skin barrier function and its assessment.
Understanding Occlusion and Skin Barrier Function
The skin's primary function as a barrier is to prevent excessive water loss from the body and protect against external insults. This is largely attributed to the outermost layer of the epidermis, the stratum corneum. Occlusive agents aid this barrier function by forming a film on the skin's surface, thereby reducing the rate of transepidermal water loss (TEWL). A lower TEWL value indicates a more effective occlusive barrier.
Petrolatum: The Gold Standard Occlusive
Petrolatum, a mixture of hydrocarbons, is widely recognized as one of the most effective occlusive ingredients in skincare and pharmaceutical formulations.[1] It can reduce TEWL by over 98%, creating an optimal environment for the skin to rehydrate and repair itself.[1] Its efficacy in forming a substantive, water-repellent film on the skin is well-established through numerous clinical studies.[2]
Quantitative Data on Petrolatum's Occlusive Effect
The following table summarizes representative data on the effect of petrolatum on transepidermal water loss (TEWL).
| Treatment | Baseline TEWL (g/m²/h) | Post-Treatment TEWL (g/m²/h) | Percentage Reduction in TEWL | Reference |
| Petrolatum | 8.5 ± 1.5 | 1.7 ± 0.5 | ~80% | Fictionalized Data for Illustrative Purposes |
| Untreated Control | 8.6 ± 1.4 | 8.4 ± 1.6 | ~2% | Fictionalized Data for Illustrative Purposes |
Note: The data presented in this table is a representative illustration based on established knowledge of petrolatum's effects and is not from a direct comparative study with this compound.
This compound: An Emollient with Limited Occlusivity Data
This compound is the ester of isostearyl alcohol and lactic acid.[3] It is primarily classified as an emollient and skin-conditioning agent in cosmetic formulations.[4] Emollients work by filling the spaces between skin cells, which helps to smooth and soften the skin. While some emollients can have mild occlusive properties, there is no readily available scientific literature that quantifies the occlusive effect of this compound in terms of TEWL reduction.
Studies on a related but distinct compound, isostearyl isostearate, have shown it can improve the skin's barrier function, but this effect was not attributed to occlusion in the same manner as petrolatum.[5] The lactate component of this compound is known to be part of the skin's natural moisturizing factor (NMF) and can contribute to skin hydration through its humectant properties and by influencing ceramide synthesis.[4] However, this is a different mechanism from the physical barrier formation characteristic of occlusive agents.
Experimental Protocols for Assessing Occlusive Properties
The standard method for evaluating the occlusive properties of a topical product is by measuring its effect on Transepidermal Water Loss (TEWL).
In Vivo Measurement of Transepidermal Water Loss (TEWL)
Objective: To determine the effect of a test material on the rate of water evaporation from the skin surface.
Apparatus:
-
Evaporimeter (Tewameter) or other TEWL measurement device
-
Controlled environment chamber (constant temperature and humidity)
-
Test material (e.g., this compound, petrolatum)
-
Untreated control site
Procedure:
-
Subject Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (e.g., 21-23°C) and humidity (e.g., 40-60%) for at least 30 minutes prior to measurements.
-
Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm of each subject.
-
Product Application: A standardized amount of the test material (e.g., 2 mg/cm²) is applied to the test site. A contralateral site is left untreated as a control.
-
Post-Application Measurements: TEWL measurements are taken from both the treated and untreated sites at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL for the treated site compared to the baseline and the untreated control site is calculated to determine the occlusivity of the test material.
Visualizing Experimental Workflow and Skin Barrier Concepts
The following diagrams illustrate the experimental workflow for assessing skin occlusion and the concept of the skin's barrier function.
References
- 1. Zoe Diana Draelos, MD - Articles - Moisturizers [zoedraelos.com]
- 2. ewg.org [ewg.org]
- 3. Effect of lactic acid isomers on keratinocyte ceramide synthesis, stratum corneum lipid levels and stratum corneum barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superior effect of isostearyl isostearate on improvement in stratum corneum water permeability barrier function as examined by the plastic occlusion stress test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate in skin homeostasis: metabolism, skin barrier, and immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Comedogenicity of Isostearyl Lactate in Comparison to Other Common Esters: A Guide for Researchers and Formulation Scientists
For researchers, scientists, and drug development professionals, understanding the comedogenic potential of individual cosmetic ingredients is paramount in the formulation of safe and effective topical products. This guide provides a comparative assessment of the comedogenicity of Isostearyl lactate against other frequently used esters, supported by experimental data and detailed methodologies.
Comparative Analysis of Comedogenic Ratings
The comedogenicity of a substance is its propensity to block pores, leading to the formation of comedones (blackheads and whiteheads). This is a critical consideration in the development of cosmetic and pharmaceutical products intended for facial application, particularly for individuals with acne-prone skin. The most widely accepted method for classifying comedogenicity is a 0-5 rating scale, where 0 indicates a non-comedogenic substance and 5 signifies a severely comedogenic one.
The following table summarizes the comedogenic ratings of this compound and a selection of other common esters, as reported in various dermatological and cosmetic science publications. It is important to note that the comedogenic potential of an ingredient can be influenced by its concentration in the final formulation.[1]
| Ester | Comedogenic Rating | Notes |
| This compound | 4 | Often cited as moderately to highly comedogenic. |
| Isopropyl Myristate | 3-5 | A well-known comedogenic agent, often used as a positive control in testing.[2][3] |
| Myristyl Lactate | 4 | Considered to be highly comedogenic.[4][5] |
| Isopropyl Palmitate | 4 | Another ester with a high likelihood of causing comedones.[2] |
| Isopropyl Isostearate | 4-5 | Frequently listed as a severely comedogenic ingredient.[1][4] |
| Cetearyl Alcohol | 2 | Generally considered to have low comedogenic potential. |
| Glyceryl Stearate | 1-2 | Typically viewed as having a low risk of comedogenicity. |
| Octyl Palmitate | 4 | Recognized as a comedogenic ingredient. |
| Butyl Stearate | 3-4 | Possesses a moderate to high comedogenic rating.[2] |
| Isostearyl Neopentanoate | 3 | Considered to be moderately comedogenic.[2][5] |
Experimental Protocols for Assessing Comedogenicity
The determination of a substance's comedogenic rating is primarily achieved through two established experimental models: the Rabbit Ear Assay (REA) and Human Clinical Trials.
The Rabbit Ear Assay (REA)
The REA is a historically significant and widely used model for screening the comedogenic potential of raw materials.[6][7] The inner ear of a rabbit is more sensitive than human skin and develops microcomedones more rapidly, making it a useful, albeit sometimes overly sensitive, screening tool.[6][7]
Detailed Methodology:
-
Animal Model: Adult albino rabbits are used for this assay.
-
Test Substance Preparation: The test substance (e.g., this compound) is typically prepared at a specific concentration, often 10% or higher, in a suitable non-comedogenic vehicle like propylene glycol. A positive control (e.g., Isopropyl myristate) and a negative control (the vehicle alone) are also prepared.
-
Application: A small amount of the test substance, positive control, and negative control are applied daily to separate, marked areas on the inner surface of the rabbit's ear.
-
Duration: The application is repeated for a period of two to three weeks.
-
Evaluation: At the end of the study period, the ears are visually examined for the presence of follicular hyperkeratosis (the thickening of the lining of the hair follicle). For a more detailed analysis, a biopsy of the treated skin is taken.
-
Histopathological Analysis: The biopsy samples are histologically processed, sectioned, and stained. Microscopic examination is then performed to assess the degree of follicular hyperkeratosis and the formation of microcomedones.
-
Grading: The degree of comedogenicity is graded on a 0-5 scale based on the severity of the observed follicular changes.
Experimental Workflow for the Rabbit Ear Assay
Caption: Workflow of the Rabbit Ear Assay for Comedogenicity Testing.
Human Clinical Trials: The Follicular Biopsy Method
Due to the ethical considerations and the potential for false positives with the REA, human clinical trials are considered the gold standard for assessing comedogenicity. The cyanoacrylate follicular biopsy technique is a non-invasive method used to collect the contents of the pilosebaceous follicles for analysis.[8][9][10]
Detailed Methodology:
-
Subject Selection: Human volunteers with a history of acne or prominent follicular openings on their upper back are recruited for the study.
-
Test Site Demarcation: Small, distinct areas on the upper back of each participant are marked for the application of the test substances.
-
Product Application: The test products, including the substance of interest (e.g., this compound), a positive control, and a negative control, are applied to the designated areas. The application is typically done under an occlusive patch to enhance penetration.
-
Application Schedule: Patches are applied several times a week for a period of four to six weeks.
-
Follicular Biopsy: At the beginning (baseline) and end of the study, follicular biopsies are performed. This involves applying a drop of cyanoacrylate adhesive to a glass slide, pressing it firmly onto the test site for a short period, and then quickly removing it. This process extracts the follicular contents.
-
Microscopic Analysis: The collected follicular casts are examined under a microscope to quantify the number and size of microcomedones.
-
Data Analysis: The change in the number and size of microcomedones from baseline to the end of the study is statistically analyzed to determine the comedogenic potential of the test substance.
Experimental Workflow for Human Follicular Biopsy
Caption: Workflow of the Human Follicular Biopsy Method.
Signaling Pathways in Acnegenesis and the Potential Role of Esters
Acne vulgaris is a complex inflammatory skin condition with a multifactorial pathogenesis. Several signaling pathways within keratinocytes and sebocytes are known to be dysregulated, leading to key events such as follicular hyperkeratinization and inflammation. While direct evidence linking specific cosmetic esters to the modulation of these pathways is still an emerging area of research, it is hypothesized that highly comedogenic esters may contribute to the initiation or exacerbation of these pathological processes.
Two key signaling pathways implicated in acnegenesis are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.
-
The PI3K/Akt Pathway: This pathway is a crucial regulator of cell proliferation, differentiation, and survival in various cell types, including keratinocytes.[11][12] Dysregulation of the PI3K/Akt pathway can lead to abnormal keratinocyte proliferation and differentiation, contributing to follicular hyperkeratinization.[13]
-
The JAK/STAT Pathway: The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in inflammatory responses.[14] In the context of the skin, this pathway is involved in mediating inflammatory processes in conditions like psoriasis and atopic dermatitis.[14][15] In acne, inflammatory mediators can activate the JAK/STAT pathway in keratinocytes, leading to the production of pro-inflammatory cytokines and further perpetuating the inflammatory cycle.[16][17]
Potential Influence of Comedogenic Esters on Acnegenic Signaling Pathways
Caption: Hypothesized role of comedogenic esters in acnegenic signaling.
References
- 1. labmuffin.com [labmuffin.com]
- 2. Comedogenicity of current therapeutic products, cosmetics, and ingredients in the rabbit ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. platinumskincare.com [platinumskincare.com]
- 4. banish.com [banish.com]
- 5. kozmetikanalizleri.nano-lab.com.tr [kozmetikanalizleri.nano-lab.com.tr]
- 6. naturium.com.au [naturium.com.au]
- 7. The Truth about Comedogenic Ingredients and Acne Prone Skin • PANDHY'S™ Worldwide [pandhys.com]
- 8. The follicular biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Updates on the Involvement of PI3K/AKT/mTOR Molecular Cascade in the Pathogenesis of Hyperproliferative Skin Disorders [frontiersin.org]
- 14. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies of Jak/STAT3 expression and signalling in psoriasis identifies STAT3-Ser727 phosphorylation as a modulator of transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EGFR-induced cell migration is mediated predominantly by the JAK-STAT pathway in primary esophageal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Keratin 6A promotes skin inflammation through JAK1-STAT3 activation in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Isostearyl Lactate: A Comparative Guide to its Efficacy in Improving Skin Texture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isostearyl lactate, the ester of isostearyl alcohol and lactic acid, is utilized in cosmetic and dermatological formulations as an emollient and skin conditioning agent.[1][2][3][4] Its primary function is to enhance skin texture by softening and smoothing the skin's surface. This guide provides a comparative analysis of this compound's role in skin texture improvement, contextualized within the broader category of emollient technologies. Due to a lack of publicly available, direct clinical studies on this compound, this guide synthesizes information on the function of lactate esters and emollients in general. It further presents established experimental protocols for quantifying skin texture to offer a framework for the validation of this compound's efficacy.
Introduction: The Role of Emollients in Skin Texture
Skin texture is a critical indicator of skin health and is characterized by its smoothness, softness, and the absence of fine lines, wrinkles, and scaling. Emollients are a class of ingredients that primarily function to improve skin texture by filling the interstitial spaces between corneocytes in the stratum corneum. This action creates a smoother and softer skin surface. This compound belongs to the chemical class of esters, which are widely used as emollients in skincare formulations.
The lactate moiety of this compound is also significant, as lactic acid and its salts are known components of the skin's Natural Moisturizing Factor (NMF).[5] Topical application of lactic acid has been shown to improve skin smoothness and reduce the appearance of fine lines and wrinkles.[6]
Comparative Analysis of Emollient Performance
| Emollient Class | Example(s) | Primary Mechanism of Action on Skin Texture | Known Performance Characteristics |
| Esters | This compound , Isopropyl myristate, Caprylic/Capric triglyceride | Fills gaps between corneocytes, provides a smooth feel. | Generally non-greasy, good spreadability, can reduce tackiness of other ingredients.[7] |
| Silicones | Dimethicone, Cyclomethicone | Forms a permeable, protective barrier on the skin, fills in fine lines. | Provides a silky, smooth feel; can have a temporary "blurring" effect on imperfections.[7] |
| Fatty Alcohols | Cetyl alcohol, Stearyl alcohol | Impart a smooth, lubricious feel to the skin. | Often used as co-emulsifiers and thickeners in formulations. |
| Hydrocarbons | Mineral Oil, Petrolatum | Highly occlusive, preventing water loss and smoothing the skin surface. | Can feel greasy, very effective for dry skin conditions.[7] |
Mechanism of Action: How Emollients Improve Skin Texture
Emollients, including this compound, improve skin texture primarily through a physical mechanism of action. By filling the voids between desquamating corneocytes, they create a more uniform and smooth skin surface. This reduces the appearance of roughness and fine lines. The lactate component may also contribute to this effect by promoting hydration and influencing the skin's natural exfoliation process.
Experimental Protocols for Validation
To quantitatively validate the efficacy of this compound in improving skin texture, a robust clinical trial would be necessary. The following outlines a standard experimental protocol for such a study.
Study Design
A randomized, double-blind, placebo-controlled, split-face (or split-forearm) study is a common design to minimize variability between subjects.
-
Participants: A cohort of subjects with mild to moderate skin roughness and fine lines.
-
Intervention: Application of a formulation containing a specified concentration of this compound (e.g., 2-5%) to one side of the face or one forearm, and a placebo formulation without this compound to the contralateral side.
-
Duration: Twice-daily application for a period of 4 to 12 weeks.
-
Assessments: Instrumental and clinical assessments at baseline, and at specified time points throughout the study (e.g., weeks 2, 4, 8, and 12).
Efficacy Measurements
4.2.1. Skin Surface Topography (Profilometry)
Profilometry is a gold-standard technique for quantifying changes in skin texture.[8][9][10]
-
Objective: To measure changes in skin roughness and the depth of fine lines and wrinkles.
-
Methodology:
-
Silicone replicas of the skin surface are taken from the treatment and placebo sites at each assessment point.
-
The replicas are analyzed using a profilometer, which employs a stylus or optical methods to scan the surface and generate a 3D profile.[11]
-
Key parameters are calculated from the profile data, such as:
-
Ra (Average Roughness): The arithmetic average of the absolute values of the profile heights over the evaluation length. A decrease in Ra indicates smoother skin.[10]
-
Rz (Mean Roughness Depth): The average distance between the highest peak and lowest valley in five consecutive sampling lengths. A decrease in Rz signifies a reduction in the depth of wrinkles and fine lines.
-
-
4.2.2. Skin Hydration (Corneometry)
Improved skin hydration can contribute to a smoother skin texture.
-
Objective: To measure the hydration level of the stratum corneum.
-
Methodology: A Corneometer® measures the electrical capacitance of the skin, which is proportional to its water content. Measurements are taken on the treatment and placebo sites at each visit. An increase in capacitance indicates improved hydration.[12][13]
4.2.3. Clinical and Self-Assessment
-
Objective: To obtain expert and subject-perceived assessments of skin texture improvement.
-
Methodology:
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy of a skin texture-improving ingredient like this compound.
Conclusion
This compound is a functional emollient with the potential to improve skin texture based on its chemical structure and the known benefits of lactate esters. While direct clinical evidence is lacking in the public domain, its mechanism of action is well-understood within the context of emollient science. To substantiate claims of its efficacy, rigorous clinical trials employing objective measurement techniques such as profilometry are required. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the validation of this compound and other novel emollients in development. This approach will enable the generation of robust, quantitative data to support formulation decisions and product claims for an audience of researchers, scientists, and drug development professionals.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. paulaschoice.fr [paulaschoice.fr]
- 3. ewg.org [ewg.org]
- 4. specialchem.com [specialchem.com]
- 5. In Vitro and In Vivo Evaluation of an Emollient‐Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 14-day Controlled Study Assessing Qualitative Improvement with 15% Lactic Acid and Ceramides in Skin Moisturization and Desquamation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Profilometry. A method for documenting skin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of the skin's topography by skin profilometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Objective and subjective in vivo comparison of two emollient products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Open Label Clinical Trial of a Multi-Ingredient Anti-Aging Moisturizer Designed to Improve the Appearance of Facial Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 15. A 12‐Week Randomized, Double‐Blind, Placebo‐Controlled Trial for the Efficacy and Safety of a Novel Nutraceutical for Mild‐to‐Moderate Acne - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Isostearyl Lactate vs. Caprylic/Capric Triglyceride in Cosmetic and Dermatological Formulations
For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating effective and stable topical products. This guide provides an objective, data-driven comparison of two commonly used emollients: Isostearyl Lactate and Caprylic/Capric Triglyceride. By examining their physicochemical properties, performance data, and impact on formulation stability, this document aims to equip formulators with the necessary information to make an informed choice for their specific application.
Executive Summary
Both this compound and Caprylic/Capric Triglyceride are valued for their emollient properties, contributing to the sensory feel and moisturizing capabilities of topical formulations. Caprylic/Capric Triglyceride is a well-characterized, versatile ingredient with a long history of use, known for its light, non-greasy feel, and excellent stability. This compound, an ester of isostearyl alcohol and lactic acid, also functions as an emollient and skin-conditioning agent, with the added potential benefits associated with the lactate moiety. However, publicly available, in-depth experimental data for this compound is less extensive than for Caprylic/Capric Triglyceride. This guide synthesizes the available information to provide a comprehensive comparison.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these ingredients is crucial for predicting their behavior in formulations.
| Property | This compound | Caprylic/Capric Triglyceride |
| INCI Name | This compound | Caprylic/Capric Triglyceride |
| Chemical Class | Lactate Ester | Mixed Triacylglycerol |
| Appearance | Pale yellow liquid[1] | Clear to slightly yellowish liquid[2] |
| Odor | Characteristic | Odorless or faint[2] |
| Solubility | Soluble in silicones[1]. Limited solubility in water. | Insoluble in water; soluble in oils and organic solvents[2]. |
| Molecular Weight ( g/mol ) | ~342.56[3] | ~500 (average) |
| logP (o/w) | ~7.957 (estimated)[4] | ~10.7 (estimated) |
| Saponification Value (mg KOH/g) | Data not readily available | 325 - 360[2] |
| pH (as a dispersion) | 4.0-5.0 (2% aqueous solution)[1] | Not applicable (insoluble) |
Key Insights: The difference in their chemical structures—a lactate ester versus a triglyceride—underpins their varying properties. This compound's structure suggests a more polar character compared to the highly non-polar nature of Caprylic/Capric Triglyceride, which is reflected in their solubility profiles. The pH of an aqueous dispersion of this compound indicates a slightly acidic nature, which could be beneficial for maintaining the skin's natural acid mantle.
Performance Evaluation
Emolliency and Sensory Profile
Emolliency is a key performance indicator for these ingredients, directly impacting the consumer's experience and the product's aesthetic appeal.
While specific sensory panel data for this compound is not widely published, it is described as an emollient that reduces the tackiness and drag of polymers in formulations[1]. Fatty acid esters, in general, are known for providing a less greasy feel than traditional oils[5].
Caprylic/Capric Triglyceride is well-known for its light, non-greasy, and silky feel on the skin[2]. It is often used to create formulations with a smooth and elegant texture.
Logical Relationship of Emollient Properties
Caption: Functional comparison of this compound and Caprylic/Capric Triglyceride as emollients.
Skin Penetration Enhancement
The ability of an excipient to enhance the penetration of active ingredients is a significant advantage in drug delivery.
Studies on a series of lactate esters have demonstrated their potential as penetration enhancers for both lipophilic and hydrophilic drugs[6][7]. The mechanism is thought to involve the disruption of the stratum corneum's lipid barrier. While a study on this compound specifically was not found, it is plausible that it shares these penetration-enhancing properties.
Caprylic/Capric Triglyceride is also known to enhance the penetration of active ingredients[8]. Its lipophilic nature allows it to readily mix with the skin's lipids, potentially fluidizing the lipid lamellae and facilitating the passage of other molecules.
Skin Hydration and Barrier Function
Maintaining and improving skin hydration is a primary goal of many topical products.
While direct clinical data on this compound's effect on Transepidermal Water Loss (TEWL) and skin hydration is scarce, the lactate component is a known constituent of the skin's Natural Moisturizing Factor (NMF)[9]. Lactic acid and its salts are hygroscopic and help to maintain skin hydration.
An in vivo study on an emollient emulsion containing 15% w/w Caprylic/Capric Triglyceride demonstrated a significant increase in superficial skin hydration and a reduction in TEWL, likely due to its occlusive properties[10][11][12].
Formulation Stability
The stability of the final formulation is paramount to ensure product safety and efficacy throughout its shelf life.
The stability of esters in cosmetic formulations can be influenced by pH[5][13][14]. This compound, being an ester, may be susceptible to hydrolysis under highly acidic or alkaline conditions. However, some highly branched esters exhibit increased hydrolytic stability[5].
Caprylic/Capric Triglyceride is known for its excellent oxidative stability, which contributes to a longer shelf life of the final product[2]. It is a stable lipid and is less prone to rancidity compared to many natural oils.
Experimental Protocols
To facilitate objective comparison and further research, detailed methodologies for key experiments are provided below.
In Vitro Skin Penetration Study (Franz Diffusion Cell)
Objective: To quantify the permeation of a test substance (e.g., an active pharmaceutical ingredient) through the skin when formulated with this compound or Caprylic/Capric Triglyceride.
Methodology:
-
Skin Preparation: Excised human or porcine skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: A finite dose of the formulation containing the active ingredient and the test emollient is applied to the skin surface in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh fluid.
-
Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of the active ingredient permeated per unit area is plotted against time to determine the flux and permeability coefficient.
Experimental Workflow for In Vitro Skin Penetration
Caption: Workflow for conducting an in vitro skin penetration study using a Franz diffusion cell.
Emolliency Evaluation (Sensory Panel)
Objective: To assess and compare the sensory characteristics of this compound and Caprylic/Capric Triglyceride.
Methodology:
-
Panelist Training: A panel of trained sensory assessors is familiarized with the evaluation protocol and standardized terminology for skin feel attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness).
-
Product Application: A standardized amount of each test material (pure emollient or a simple formulation) is applied to a designated area on the panelists' forearms.
-
Evaluation: Panelists evaluate the sensory attributes at specified time points (e.g., immediately after application, 5 minutes, and 20 minutes) using a rating scale (e.g., a 10-point scale).
-
Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the test materials.
Formulation Stability Testing (Accelerated)
Objective: To evaluate the physical and chemical stability of a cosmetic emulsion containing either this compound or Caprylic/Capric Triglyceride under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare batches of the test emulsion.
-
Storage Conditions: Store samples at various temperature and humidity conditions (e.g., 40°C/75% RH, 50°C, and room temperature as a control). Also, include freeze-thaw cycles (e.g., -10°C to 25°C).
-
Evaluation Intervals: Assess the samples at initial, 1-month, 2-month, and 3-month time points.
-
Parameters Measured:
-
Physical: Appearance, color, odor, pH, viscosity, and microscopic examination for phase separation.
-
Chemical: Quantification of the active ingredient and the emollient to check for degradation.
-
-
Centrifugation Test: To assess emulsion stability against creaming, centrifuge a sample (e.g., at 3000 rpm for 30 minutes) and observe for any separation.
Signaling Pathways and Biological Interactions
The interaction of cosmetic ingredients with the skin's biological pathways is an area of growing interest.
While specific signaling pathway interactions for this compound have not been detailed, the lactate component is known to play a role in skin homeostasis. Lactate can influence corneocyte formation, enhance filaggrin gene transcription, and facilitate ceramide synthesis, all of which are crucial for a healthy skin barrier[15].
Caprylic/Capric Triglyceride is primarily considered to have a physical effect on the skin, forming a protective barrier to reduce moisture loss and enhance the penetration of other actives[16]. Its interaction with signaling pathways is not its primary mechanism of action.
Conceptual Interaction with the Skin Barrier
Caption: Conceptual diagram of the potential interactions of this compound and Caprylic/Capric Triglyceride with the skin barrier.
Conclusion
Caprylic/Capric Triglyceride is a well-established, versatile, and stable emollient with a light sensory profile and proven benefits for skin hydration and active ingredient delivery. Its extensive history of use and robust safety and performance data make it a reliable choice for a wide range of cosmetic and dermatological formulations.
This compound presents an interesting alternative, offering emollient and skin-conditioning properties with the potential for additional benefits derived from its lactate moiety, such as contributing to the skin's natural moisturizing functions. However, the lack of comprehensive, publicly available experimental data on its performance in key areas such as emolliency, skin hydration, and formulation stability necessitates a more cautious approach to its selection. Further research and supplier-provided data would be invaluable in fully elucidating its comparative advantages.
For formulators seeking a well-documented and predictable ingredient, Caprylic/Capric Triglyceride remains a gold standard. For those looking to innovate and potentially leverage the biological activity of lactate, this compound is a promising candidate that warrants further investigation and in-house performance testing.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. skintypesolutions.com [skintypesolutions.com]
- 3. This compound, 42131-28-2 [thegoodscentscompany.com]
- 4. This compound, 42131-28-2 [perflavory.com]
- 5. aston-chemicals.com [aston-chemicals.com]
- 6. In vitro enhancement of lactate esters on the percutaneous penetration of drugs with different lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinikally.com [clinikally.com]
- 9. Sodium Isostearoyl Lactylate Sodium isostearoyl lactate | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. | 73231-04-06 / 66988-04-3 [musashino.com]
- 10. Effect of an Emollient Emulsion Containing 15.0% of Caprylic/Capric Triglyceride on the Urocanic Acid of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of an Emollient Emulsion Containing 15.0% of Caprylic/Capric Triglyceride on the Urocanic Acid of the Stratum Corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. incibeauty.com [incibeauty.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isostearyl Lactate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Isostearyl lactate, a common emollient and skin conditioning agent in cosmetic and pharmaceutical formulations.
When handling this compound, it is crucial to adhere to the safety guidelines outlined in the product's Safety Data Sheet (SDS). Personal protective equipment, including gloves and eye protection, should be worn to avoid direct contact. Ensure adequate ventilation in the handling area to minimize inhalation exposure.
Disposal Procedure
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. For specific quantities and concentrations used in a laboratory setting, the following procedural steps are recommended:
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your facility.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the waste container through your institution's EHS-approved hazardous waste contractor.[1]
-
For unused or expired product, do not dispose of it down the drain or in the general trash unless authorized by your EHS office.
-
Key Experimental Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 42131-28-2 |
| Molecular Formula | C₂₁H₄₂O₃ |
| Appearance | Pale yellow liquid |
| Boiling Point (est.) | 374.48 °C @ 760.00 mm Hg |
| Flash Point (est.) | 174.50 °C (346.00 °F) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of Isostearyl Lactate: A Guide for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the personal protective equipment (PPE), handling procedures, and disposal of Isostearyl lactate.
This compound is an ester of isostearyl alcohol and lactic acid commonly used as an emollient and skin conditioning agent in various cosmetic and personal care products.[1][2] While generally considered to have a low hazard profile, adherence to proper laboratory safety protocols is crucial to ensure the well-being of personnel and the integrity of research.[1] This guide provides a comprehensive overview of the necessary precautions for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound is not classified as a hazardous substance, implementing standard laboratory PPE is a fundamental aspect of safe chemical handling. The following table summarizes the recommended PPE when working with this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes or aerosols. |
| Hand Protection | Nitrile gloves | Provides a barrier against direct skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from potential contamination. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. The following operational plan outlines the key steps for safely handling this compound.
Pre-Handling Preparations:
-
Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment and laboratory environment.
-
Information Review: Familiarize yourself with all available safety information for this compound and any other chemicals involved in the procedure.
-
Work Area Preparation: Ensure the work area is clean, uncluttered, and located in a well-ventilated space. An eyewash station and safety shower should be readily accessible.
Handling Procedures:
-
Donning PPE: Put on a laboratory coat, followed by safety glasses or goggles, and finally, nitrile gloves. Ensure gloves are inspected for any signs of damage before use.
-
Dispensing: When transferring this compound, do so carefully to avoid splashing or creating aerosols.
-
Avoiding Contact: Minimize direct contact with the substance. If accidental skin contact occurs, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent or detergent.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the laboratory coat, and then eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation: Do not dispose of this compound down the drain.
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, clearly labeled, and sealed waste container.
-
Institutional Guidelines: Dispose of the waste according to your institution's chemical waste management procedures for non-hazardous materials.
Workflow for Handling this compound
Caption: A flowchart illustrating the key stages of safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
